4-Bromo-1H-indole-6-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEJTFXNRYRHNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646435 | |
| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-27-9 | |
| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-1H-indole-6-carboxylic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1H-indole-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a key heterocyclic building block in medicinal chemistry. Indole derivatives are foundational scaffolds in numerous pharmaceuticals, and the strategic introduction of a bromine atom and a carboxylic acid moiety offers versatile handles for further chemical modification in drug discovery programs.[1][2] This document outlines a robust synthetic pathway, explains the rationale behind key experimental steps, and details a suite of analytical techniques for unequivocal structural confirmation and purity assessment. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds and marketed drugs.[3][4] Its electron-rich nature and planar geometry facilitate interactions with various biological targets. Functionalization of the indole core is a cornerstone of drug design, allowing for the modulation of a compound's physicochemical properties, metabolic stability, and target affinity.
This compound (CAS No. 374633-27-9) is a particularly valuable intermediate.[5] The carboxylic acid group at the C6 position can serve as a bioisostere for other functional groups or act as a critical anchoring point for target engagement, while also enhancing solubility.[6] The bromine atom at the C4 position is not merely a placeholder; it provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents and the construction of complex molecular libraries for lead optimization.[7] Understanding its synthesis and characterization is therefore critical for its effective application in research and development.
Synthesis of this compound
While various methods for indole synthesis exist, such as the Fischer, Bartoli, and Nenitzescu syntheses, a common and practical approach for this specific molecule involves the construction of the indole ring followed by regioselective functionalization or the use of a pre-functionalized starting material.[8][9] The following section details a plausible and robust multi-step synthesis adapted from established methodologies, such as the Japp-Klingemann variant of the Fischer indole synthesis.[10][11]
Synthetic Workflow Overview
The synthesis initiates from a commercially available, appropriately substituted aniline derivative, proceeds through a diazonium salt intermediate, and culminates in a Fischer indole cyclization to form the core structure, followed by hydrolysis to yield the final carboxylic acid.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Diazotization of 4-Bromo-2-methylaniline
-
To a stirred suspension of 4-bromo-2-methylaniline (1.0 eq) in 3 M hydrochloric acid at 0-5°C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Causality: The reaction is performed at low temperatures to prevent the unstable diazonium salt from decomposing. Hydrochloric acid serves as both the proton source and to generate nitrous acid in situ from sodium nitrite.
Step 2: Japp-Klingemann Condensation to form the Hydrazone
-
In a separate flask, dissolve methyl 2-methyl-3-oxobutanoate (1.1 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.
-
Cool this solution to 0-5°C and slowly add the previously prepared cold diazonium salt solution.
-
Allow the mixture to stir for several hours, during which a solid hydrazone intermediate will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality: Sodium acetate acts as a buffer to maintain a mildly acidic pH, which is optimal for the coupling reaction between the diazonium salt and the enolate of the β-ketoester.
Step 3: Fischer Indole Cyclization
-
Add the dried hydrazone intermediate (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) at ~100°C.
-
Stir the reaction mixture at this temperature for 1-2 hours until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the hot mixture onto crushed ice, which will cause the product to precipitate.
-
Neutralize the slurry with a saturated sodium bicarbonate solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield crude methyl 4-bromo-1H-indole-6-carboxylate.[12]
Causality: PPA serves as both a strong acid catalyst and a dehydrating agent, promoting the[13][13]-sigmatropic rearrangement and subsequent cyclization that are characteristic of the Fischer indole synthesis.
Step 4: Saponification to the Carboxylic Acid
-
Suspend the crude methyl ester (1.0 eq) in a mixture of methanol and 2 M aqueous sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the solution to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of 6 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry in a vacuum oven to afford this compound as a solid.
Causality: Sodium hydroxide mediates the saponification (hydrolysis) of the methyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final, less soluble carboxylic acid product, causing it to precipitate from the aqueous solution.
Comprehensive Characterization
Unequivocal identification and purity assessment of the final compound are achieved through a combination of spectroscopic and chromatographic techniques. Each method provides complementary information to build a complete structural profile.
Caption: Analytical workflow for the characterization of the target compound.
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Description: Provides information on the number of different types of protons and their connectivity.
-
Expected Spectrum (in DMSO-d₆, 400 MHz):
-
~12.5-13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH). This signal disappears upon a D₂O shake.[14]
-
~11.5-11.8 ppm (s, 1H): A broad singlet for the indole N-H proton.[15]
-
~8.1 ppm (s, 1H): Singlet for the H5 proton, adjacent to the carboxylic acid group.
-
~7.6 ppm (s, 1H): Singlet for the H7 proton.
-
~7.5 ppm (t, J ≈ 2.8 Hz, 1H): Triplet (or doublet of doublets) for the H2 proton of the indole ring.
-
~6.5 ppm (t, J ≈ 2.0 Hz, 1H): Triplet (or doublet of doublets) for the H3 proton.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Description: Identifies the number of non-equivalent carbon atoms in the molecule.
-
Expected Spectrum (in DMSO-d₆, 100 MHz):
-
~168 ppm: Carboxylic acid carbonyl carbon (C=O).[14]
-
~138-120 ppm: Six signals for the aromatic carbons of the indole ring.
-
~115 ppm: C4-Br carbon signal.
-
~102 ppm: C3 signal.
-
Infrared (IR) Spectroscopy
-
Description: Identifies the presence of specific functional groups based on their vibrational frequencies.
-
Expected Absorptions (KBr pellet):
-
3400-3300 cm⁻¹: Sharp peak for the N-H stretching vibration of the indole ring.
-
3300-2500 cm⁻¹: Very broad band characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[16][17][18]
-
~1680-1710 cm⁻¹: Strong, sharp absorption from the C=O (carbonyl) stretching of the carboxylic acid.[16]
-
~1600-1450 cm⁻¹: Multiple bands for the C=C stretching of the aromatic ring.
-
~1320-1210 cm⁻¹: C-O stretching of the carboxylic acid.[16]
-
Mass Spectrometry (MS)
-
Description: Determines the molecular weight and provides information about the molecular formula and fragmentation pattern.
-
Expected Data (ESI-):
-
Molecular Ion Peak [M-H]⁻: An intense signal at m/z ≈ 238 and 240, with a characteristic ~1:1 intensity ratio, confirming the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The molecular formula is C₉H₆BrNO₂ and the molecular weight is 240.05 g/mol .[5][19]
-
Key Fragmentation: Loss of CO₂ (44 Da) from the deprotonated molecular ion is a common fragmentation pathway for carboxylic acids.[20]
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
-
Description: A powerful technique to assess the purity of the synthesized compound.
-
Exemplary Protocol:
-
System: Reverse-Phase HPLC (RP-HPLC).
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid (TFA) in water and (B) Acetonitrile. For example, a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
-
Self-Validation: A pure sample of this compound should appear as a single major peak, typically with a purity value >95%. The retention time is characteristic under these specific conditions.[21][22]
Summary of Characterization Data
| Technique | Parameter | Expected Observation |
| Formula | Molecular Formula | C₉H₆BrNO₂ |
| MW | Molecular Weight | 240.05 g/mol [5] |
| Appearance | Physical State | Off-white to pale yellow solid |
| ¹H NMR | COOH Proton | ~12.5-13.0 ppm (broad s, 1H) |
| NH Proton | ~11.5-11.8 ppm (broad s, 1H) | |
| Aromatic Protons | Signals between 6.5 and 8.1 ppm | |
| IR | O-H Stretch (acid) | 3300-2500 cm⁻¹ (very broad)[17] |
| N-H Stretch (indole) | 3400-3300 cm⁻¹ (sharp) | |
| C=O Stretch (acid) | ~1680-1710 cm⁻¹ (strong)[16] | |
| MS (ESI-) | [M-H]⁻ | m/z ≈ 238/240 in a ~1:1 ratio |
| HPLC | Purity | >95% (as a single major peak) |
Conclusion
This guide has detailed a robust and logical pathway for the synthesis of this compound, a high-value intermediate for pharmaceutical research. The rationale behind the chosen synthetic steps has been elucidated to provide a deeper understanding of the process. Furthermore, a comprehensive suite of modern analytical techniques has been described, establishing a self-validating system where the successful synthesis is unequivocally confirmed by thorough characterization. The data and protocols presented herein serve as a reliable resource for scientists working to incorporate this versatile building block into their drug discovery and development pipelines.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 12. scbt.com [scbt.com]
- 13. CAS 898746-91-3: 6-Bromo-4-Indole Carboxylic acid [cymitquimica.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 4-Bromoindole(52488-36-5) 1H NMR spectrum [chemicalbook.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 19. 4-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4042604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. hplc.eu [hplc.eu]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1H-indole-6-carboxylic acid
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-1H-indole-6-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide synthesizes fundamental spectroscopic principles with practical insights to facilitate the structural elucidation and characterization of this and related molecular entities.
Introduction
This compound is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a bromine atom and a carboxylic acid group at specific positions can profoundly influence the molecule's physicochemical properties and biological activity. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and application of such novel compounds. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, based on established spectroscopic principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the indole ring.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals for the aromatic protons, the indole N-H proton, and the carboxylic acid O-H proton. The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps in observing the exchangeable protons (N-H and O-H) which might otherwise be broadened or unobservable in less polar solvents.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale for Prediction |
| H1 (N-H) | ~11.5 | broad singlet | - | The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. |
| COOH | ~12.5 | broad singlet | - | The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding with the solvent or other molecules. |
| H2 | ~7.5 | doublet of doublets | J ≈ 3.0, 1.0 Hz | This proton is coupled to H3 and shows a small long-range coupling to the N-H proton. |
| H3 | ~6.5 | doublet of doublets | J ≈ 3.0, 2.0 Hz | Coupled to H2 and shows a small coupling to the N-H proton. |
| H5 | ~8.0 | singlet | - | This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be significantly deshielded. It appears as a singlet as there are no adjacent protons. |
| H7 | ~7.8 | singlet | - | This proton is adjacent to the indole nitrogen and ortho to the carboxylic acid group, leading to deshielding. It appears as a singlet. |
Causality behind Experimental Choices: The selection of DMSO-d₆ as the solvent is crucial for observing the labile N-H and O-H protons. In a non-polar solvent like CDCl₃, these peaks are often very broad or may exchange with residual water, making them difficult to detect. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for resolving the aromatic protons.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their chemical environment. The predicted chemical shifts are based on the known effects of bromo and carboxyl substituents on the indole ring system.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C2 | ~125 | A typical chemical shift for the C2 carbon of an indole ring. |
| C3 | ~102 | The C3 carbon of indole is typically shielded. |
| C3a | ~128 | A quaternary carbon at the fusion of the two rings. |
| C4 | ~115 | The carbon bearing the bromine atom will be deshielded, but the direct attachment of the halogen can have complex shielding effects. |
| C5 | ~122 | This carbon is influenced by the adjacent carboxylic acid group. |
| C6 | ~130 | The carbon attached to the electron-withdrawing carboxylic acid group. |
| C7 | ~120 | This carbon is adjacent to the indole nitrogen. |
| C7a | ~135 | A quaternary carbon at the fusion of the two rings. |
| COOH | ~168 | The carbonyl carbon of the carboxylic acid group appears in the characteristic downfield region. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures data reproducibility and quality.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
References
An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-1H-indole-6-carboxylic acid
Introduction
4-Bromo-1H-indole-6-carboxylic acid is a substituted indole derivative that holds significant interest for researchers in medicinal chemistry and drug development. The indole scaffold is a well-established privileged structure, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1][2] The strategic placement of a bromine atom and a carboxylic acid moiety on the indole ring can significantly influence the molecule's physicochemical properties, receptor binding affinity, and metabolic stability, making it a valuable building block for novel therapeutic agents.[2][3]
This technical guide provides a comprehensive overview of the critical physicochemical parameters of this compound, with a specific focus on its solubility and stability. Understanding these characteristics is paramount for its effective utilization in drug discovery and development, from initial screening and formulation to manufacturing and storage. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Core Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability. These properties are dictated by its unique molecular structure, which features a bicyclic aromatic indole ring, a hydrogen-bond-donating pyrrolic nitrogen, a hydrogen-bond-donating and -accepting carboxylic acid group, and an electron-withdrawing bromine atom.
| Property | Value | Source |
| CAS Number | 374633-27-9 | Echemi[4] |
| Molecular Formula | C₉H₆BrNO₂ | Echemi[4] |
| Molecular Weight | 240.05 g/mol | Echemi[4] |
| XLogP3 | 2.3 | Echemi[4] |
| Hydrogen Bond Donor Count | 2 | Echemi[4] |
| Hydrogen Bond Acceptor Count | 2 | Echemi[4] |
The positive XLogP3 value of 2.3 suggests a predominantly lipophilic character, which would imply limited aqueous solubility. However, the presence of the carboxylic acid group, which can be ionized, and the hydrogen bonding capabilities of the N-H and COOH groups, introduce hydrophilic characteristics that can modulate its solubility behavior, particularly as a function of pH.
Solubility Profile: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. While experimental data for this compound is not extensively published, we can predict its behavior based on the known properties of its constituent parts and establish a robust protocol for its empirical determination.
Theoretical Considerations
The indole nucleus itself is known to be sparingly soluble in water (approx. 0.19 g/100 mL for indole) but exhibits good solubility in organic solvents like ethanol, ether, and chloroform.[5] The presence of the bromine atom at the 4-position is expected to increase lipophilicity, further decreasing aqueous solubility. Conversely, the carboxylic acid at the 6-position introduces a site for ionization. At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and should exhibit enhanced aqueous solubility. The N-H group of the indole ring is weakly acidic (pKa around 17), so it is not readily deprotonated under typical physiological conditions.
Therefore, a bifurcated solubility profile is anticipated:
-
Low solubility in neutral and acidic aqueous media.
-
Increased solubility in basic aqueous media.
-
Good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.
For comparison, 5-Bromoindole, a related compound, is sparingly soluble in water (126 mg/L, calculated) but highly soluble in DMSO (100 mg/mL).[6] It is reasonable to expect a similar trend for this compound, with the carboxylic acid moiety providing a handle to improve aqueous solubility through pH adjustment.
Experimental Workflow for Solubility Determination
A systematic approach is necessary to accurately quantify the solubility of this compound in various solvent systems relevant to preclinical and formulation development. The following protocol outlines a robust equilibrium solubility shake-flask method (OECD Guideline 105).
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Protocol:
-
Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents. Recommended aqueous systems include purified water, phosphate-buffered saline (PBS) at pH 7.4, and a series of pH buffers (e.g., pH 2, 4, 6, 8, 10). Recommended organic solvents include DMSO, ethanol, methanol, and acetonitrile.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient period (24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Determine the solubility in each solvent system based on the measured concentration and the dilution factor.
This protocol is self-validating as the presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
Stability Profile: Intrinsic and Environmental Factors
The chemical stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and formulation design. The indole ring system is susceptible to oxidation, and the overall molecule can be sensitive to light, pH, and temperature.
Predicted Chemical Liabilities
-
Oxidative Degradation: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation. This can lead to the formation of various degradation products, potentially impacting the compound's purity and activity.
-
Photostability: Many indole-containing compounds are known to be light-sensitive. Exposure to UV or visible light can promote photo-oxidation or other degradation pathways.
-
pH-Dependent Hydrolysis: While the core indole structure is generally stable to hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, could potentially lead to degradation.
-
Decarboxylation: Carboxylic acids attached to aromatic rings can be susceptible to decarboxylation under harsh conditions, such as high heat.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[6] The following protocol outlines a systematic approach to stress testing.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Application of Stress Conditions:
-
Acidic: Treat the solution with 0.1 M HCl and heat at 60°C.
-
Basic: Treat the solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal: Expose both the solid compound and the solution to dry heat at 80°C.
-
Photolytic: Expose the solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil.
-
-
Time-Point Analysis: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity, and mass spectrometry (MS) is invaluable for identifying the mass of potential degradants.
-
Data Evaluation: Assess the extent of degradation under each condition. Aim for 5-20% degradation to ensure that the primary degradation pathways are observed without complete loss of the parent compound. Calculate mass balance to ensure all major components are accounted for.
Recommended Storage and Handling
Based on the predicted stability profile, the following general recommendations should be followed for the storage and handling of this compound:
-
Storage: The solid compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is advisable.[7][8]
-
Solution Handling: Solutions, particularly in DMSO, should be prepared fresh whenever possible. If storage is necessary, solutions should be stored in tightly sealed vials at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Conclusion
This compound is a promising scaffold for drug discovery, but its successful application hinges on a thorough understanding of its solubility and stability. This guide has provided a predictive analysis based on its chemical structure and the properties of related molecules. More importantly, it has outlined robust, best-practice experimental protocols for the empirical determination of these critical parameters. By following these methodologies, researchers can generate the high-quality data needed to de-risk development, enable effective formulation, and accelerate the progression of new chemical entities from the laboratory to the clinic.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. 4-Bromo-1H-pyrrole-2-carboxylic acid | 27746-02-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Biological Activity Screening of 4-Bromo-1H-indole-6-carboxylic acid Derivatives
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Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Its unique electronic properties and the ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents.[1] Indole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[3][4][5] The U.S. Food and Drug Administration (FDA) has approved several indole-based drugs for clinical use, particularly in oncology, underscoring the therapeutic importance of this molecular framework.[1]
The 4-Bromo-1H-indole-6-carboxylic acid core presents a particularly interesting starting point for drug discovery. The bromine atom at the 4-position can enhance selectivity and potency while also serving as a handle for further synthetic modifications.[6] The carboxylic acid group at the 6-position is a crucial pharmacophore that can engage in key interactions with biological targets.[6] This guide provides a comprehensive overview of the methodologies and strategic considerations for screening the biological activities of novel derivatives synthesized from this promising scaffold. We will delve into the practical aspects of anticancer, antibacterial, and antioxidant screening, providing detailed protocols and the scientific rationale behind each experimental choice.
Part 1: Synthesis and Derivatization Strategy
The journey of screening begins with the strategic synthesis of a library of derivatives from the this compound starting material. The goal is to introduce diverse chemical functionalities to explore the structure-activity relationship (SAR).
General Synthetic Approach
A common strategy involves the modification of the carboxylic acid group and the indole nitrogen. For instance, the carboxylic acid can be converted to amides, esters, or hydrazides, introducing a variety of substituents. The indole nitrogen can be alkylated or arylated to further expand the chemical diversity of the library. Techniques such as Suzuki or Heck coupling can be employed at the bromine position to introduce aryl or vinyl groups.[6]
Caption: Synthetic pathways for derivatization of the core compound.
Part 2: Anticancer Activity Screening
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research.[1] Indole derivatives have shown significant promise in this field, acting through various mechanisms such as the inhibition of tubulin polymerization, topoisomerases, and various kinases.[1][7][8]
Workflow for In Vitro Anticancer Screening
A tiered approach is recommended for efficient screening. This begins with a primary screen against a panel of cancer cell lines to identify initial hits, followed by more detailed secondary assays to elucidate the mechanism of action.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. 4-Bromo-1-methyl-1H-indole-6-carboxylic acid|97%|CAS 1782217-26-8 [benchchem.com]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
A Guide to 4-Bromo-1H-indole-6-carboxylic Acid: A Versatile Precursor in Modern Organic Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active molecules. Within this class, 4-Bromo-1H-indole-6-carboxylic acid has emerged as a particularly valuable and versatile building block. Its strategic trifunctionalization—an indole N-H for substitution, a carboxylic acid for amide coupling or bioisosteric replacement, and a bromine atom at the C4 position serving as a highly effective handle for palladium-catalyzed cross-coupling reactions—positions it as a pivotal precursor in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and core applications of this compound, with a focus on its utility in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. Detailed protocols and mechanistic insights are provided for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction: The Strategic Value of a Trifunctional Scaffold
The indole scaffold's prevalence in drug development is a testament to its ability to form key interactions with a multitude of biological targets. The strategic placement of functional groups on this bicyclic aromatic system allows for the fine-tuning of pharmacological properties. This compound (Figure 1) is a prime example of a "designer" building block, engineered for synthetic efficiency.
-
The Indole Core: Provides a rigid, planar structure capable of participating in π-stacking and hydrogen bonding, essential for receptor recognition.
-
The C6-Carboxylic Acid: This group is a crucial pharmacophore, often involved in critical hydrogen bonding interactions with target proteins.[1] It also serves as a convenient point for derivatization, enabling the synthesis of amide libraries to explore structure-activity relationships (SAR).
-
The C4-Bromine Atom: This is the molecule's primary synthetic handle. The carbon-bromine bond is sufficiently reactive to readily participate in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, vinyl, and amino substituents. This functionalization is critical for modulating potency, selectivity, and pharmacokinetic profiles.
This guide will delve into the practical applications of this precursor, demonstrating how its unique structure facilitates the construction of C-C and C-N bonds, which are fundamental to the assembly of novel therapeutic agents.
Physicochemical Properties & Characterization
A summary of the key properties of this compound is presented in Table 1. Standard characterization would involve ¹H and ¹³C NMR spectroscopy to confirm the substitution pattern, mass spectrometry to verify the molecular weight, and HPLC to determine purity.
| Property | Value | Reference |
| CAS Number | 374633-27-9 | [2] |
| Molecular Formula | C₉H₆BrNO₂ | [2] |
| Molecular Weight | 240.05 g/mol | [2] |
| Appearance | Typically a solid powder | N/A |
| XLogP3 | 2.3 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Table 1: Key physicochemical properties of this compound. |
Synthesis of the this compound Scaffold
While numerous substituted indoles are commercially available, understanding their synthesis provides insight into potential impurities and scale-up strategies. A common and effective method for constructing such indole cores is the Fischer indole synthesis. A plausible, multi-step route starting from commercially available 3-bromo-5-methylaniline is outlined below, demonstrating a logical pathway to the target molecule's ester precursor, methyl 4-bromo-1H-indole-6-carboxylate.[3]
Caption: Proposed Fischer Indole Synthesis workflow for the target precursor.
Causality Behind the Strategy: The Fischer indole synthesis is a robust and time-tested method for creating the indole ring system from a phenylhydrazine and an aldehyde or ketone.[3] Starting with 3-bromo-5-methylaniline positions the eventual bromine atom at C4 and the methyl group at C6 of the indole ring. The methyl group can then be oxidized in a subsequent step (not shown, but a common transformation) to the required carboxylic acid, or a starting material with a different oxidizable handle could be chosen. The final saponification of the methyl ester is a standard and high-yielding deprotection step to furnish the desired carboxylic acid.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The C4-bromo substituent is the key to unlocking the synthetic potential of this precursor. It provides a reactive site for palladium catalysts to initiate catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[4][5] The reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) and is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[4]
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%).[4] The choice of catalyst and ligand is crucial; dppf is effective for many heteroaromatic couplings.
-
Solvent Addition: Add a degassed solvent, such as a mixture of 1,2-dimethoxyethane (DME) and water or toluene/methanol.[4][6]
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[7] This reaction is invaluable for introducing vinyl groups, which can serve as versatile intermediates for further transformations or as key structural elements in natural products and pharmaceuticals.
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Field-Proven Protocol: Heck Reaction
-
Reactor Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), and a base such as K₂CO₃ or NaHCO₃ (2.0 equiv).[8][9]
-
Catalyst Addition: Add the palladium source, typically Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%). For less reactive aryl bromides, a phosphine ligand may be required.[9] Phosphine-free systems in polar solvents are often preferred for green chemistry considerations.[7]
-
Solvent Addition: Add a polar aprotic solvent like DMF, often in a mixture with water.[8]
-
Reaction: Heat the reaction mixture to 80-140 °C with vigorous stirring. The higher temperature is often necessary to promote the oxidative addition of the aryl bromide.[9]
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: The desired product is typically purified via silica gel chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[10] This reaction is exceptionally important in drug discovery, as the arylamine moiety is a common feature in countless bioactive molecules. The reaction's utility stems from its broad scope, accommodating a wide range of primary and secondary amines.[11]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Field-Proven Protocol: Buchwald-Hartwig Amination
-
Reactor Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv), the amine coupling partner (1.2 equiv), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).[12]
-
Causality of Component Choice: The choice of a bulky, electron-rich phosphine ligand is critical. Ligands like Xantphos or those from the Buchwald biarylphosphine family facilitate the crucial reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[13][14] The strong base is required to deprotonate the amine or the intermediate palladium-amine complex.[14]
-
Solvent Addition: Add a dry, degassed aprotic solvent such as dioxane or toluene.[12]
-
Reaction: Heat the sealed vessel to 80-110 °C with stirring until the starting material is consumed (monitored by LC-MS).
-
Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic phase, dry it, and concentrate it.
-
Purification: Purify the crude arylamine product by column chromatography.
Case Study: Application in the Synthesis of Bioactive Molecules
The true value of a synthetic precursor is demonstrated by its application in the synthesis of complex, high-value molecules. While a direct synthesis of a marketed drug from this compound is not prominently published, the utility of closely related bromoindole precursors is well-documented. For instance, the synthesis of bacterial cystathionine γ-lyase (bCSE) inhibitors, which are being investigated to potentiate the effects of antibiotics, relies on 6-bromoindole as the core building block.[15] In these syntheses, the bromine atom is replaced using a palladium-catalyzed cross-coupling reaction to install complex heterocyclic moieties, perfectly illustrating the principles described in this guide.[15]
Similarly, the core of GSK2881078, a selective androgen receptor modulator (SARM) developed for muscle weakness, is a substituted indole.[16][17] Its synthesis would logically proceed from a halogenated indole precursor, where cross-coupling reactions would be employed to build the final complex structure. These examples underscore the industrial and pharmaceutical relevance of bromoindoles as foundational starting materials.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex molecules. Its pre-installed functional handles—the bromine atom and the carboxylic acid—allow for sequential, regioselective modifications, significantly streamlining synthetic routes to novel drug candidates. The palladium-catalyzed reactions it readily undergoes are among the most robust and versatile in the synthetic chemist's arsenal. As the demand for novel, structurally diverse small molecules continues to grow in the fields of medicine, agrochemicals, and materials science, the utility of well-designed, multifunctional precursors like this compound will only increase, solidifying its role as a key building block in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 4-bromo-1H-indole-6-carboxylate | C10H8BrNO2 | CID 24728007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. medkoo.com [medkoo.com]
Theoretical and computational studies of 4-Bromo-1H-indole-6-carboxylic acid
An In-Depth Technical Guide: Theoretical and Computational Analysis of 4-Bromo-1H-indole-6-carboxylic Acid
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its unique electronic properties and synthetic versatility make it a privileged scaffold in drug discovery. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive theoretical and computational workflow for the characterization of a specific, high-value derivative: this compound. By integrating computational chemistry with established analytical principles, we present a roadmap for elucidating its structural, electronic, and potential biological properties. This document moves beyond simple protocols to explain the causality behind methodological choices, offering a framework for predicting molecular behavior and guiding targeted experimental design, ultimately accelerating the drug discovery process.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system is a bicyclic aromatic heterocycle that is a crucial component in many biologically relevant molecules.[1] Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2] The strategic placement of substituents on the indole core is a fundamental approach in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.
The subject of this guide, this compound, features two key functional groups that significantly influence its potential as a drug candidate:
-
The Bromine Atom: Halogenation, particularly with bromine, can enhance binding affinity to target proteins through halogen bonding, improve selectivity, and favorably modify metabolic stability and membrane permeability.[1]
-
The Carboxylic Acid Group: This group is a critical pharmacophore that can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. It also serves as a versatile synthetic handle for further molecular elaboration.[1]
This guide will delineate a robust, integrated workflow for characterizing this molecule, beginning with its synthesis and culminating in predictive models of its biological interactions.
Synthesis and Spectroscopic Foundation
A comprehensive theoretical analysis must be grounded in the physical reality of the molecule. Therefore, the first step is to outline a plausible synthetic route and the expected spectroscopic signature of this compound.
Proposed Synthetic Pathway
While numerous methods exist for indole synthesis, a common and effective approach for functionalized indoles is the Fischer indole synthesis or variations thereof. The diagram below illustrates a conceptual pathway.
Caption: A conceptual workflow for the synthesis of the target molecule.
Experimental Protocol: Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is essential.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small quantity (~5-10 mg) of the purified, crystalline product in a suitable deuterated solvent (e.g., DMSO-d6 for NMR) or prepare a KBr pellet (for FT-IR). For UV-Vis, prepare a dilute solution in a spectroscopic grade solvent like ethanol.
-
FT-IR Spectroscopy:
-
Rationale: To identify key functional groups based on their vibrational frequencies.
-
Procedure: Acquire the spectrum over a range of 4000-400 cm⁻¹. Look for characteristic peaks corresponding to N-H, O-H, C=O, aromatic C-H, and C-N bonds.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Rationale: To elucidate the precise molecular structure, including the position of substituents and the connectivity of all atoms.
-
Procedure: Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). Analyze chemical shifts, coupling constants, and integration to assign all protons and carbons.
-
-
UV-Vis Spectroscopy:
-
Rationale: To study the electronic transitions within the aromatic system.
-
Procedure: Record the absorption spectrum, typically from 200-400 nm, to determine the wavelength of maximum absorbance (λmax).
-
Predicted Spectroscopic Data
Based on known data for similar indole and carboxylic acid structures, the following spectral characteristics are anticipated.[3][4]
| Technique | Expected Observation | Interpretation |
| FT-IR | Broad peak ~3300-2500 cm⁻¹Sharp peak ~3400 cm⁻¹Strong peak ~1680-1710 cm⁻¹Peaks ~1600-1450 cm⁻¹ | O-H stretch of carboxylic acid (H-bonded)N-H stretch of indoleC=O stretch of carboxylic acidAromatic C=C stretching |
| ¹H NMR | Singlet ~11-12 ppmSinglet ~8-9 ppmAromatic protons ~7-8 ppm | Carboxylic acid proton (COOH)Indole N-H protonProtons on the indole ring system |
| ¹³C NMR | Peak > 165 ppmPeaks ~110-140 ppm | Carboxylic acid carbonyl carbonAromatic and indole ring carbons |
| UV-Vis | λmax ~270-290 nm | π → π* transitions of the indole chromophore |
Computational Chemistry Workflow: From Structure to Function
Computational modeling provides invaluable insights into molecular properties that are difficult or impossible to measure experimentally. It allows for the rationalization of observed behavior and the prediction of new properties.
Caption: Overview of the computational workflow for molecular characterization.
Step 1: Geometry Optimization and Vibrational Analysis
The first and most critical step in any computational study is to determine the most stable three-dimensional conformation of the molecule at its lowest energy state.
Protocol: DFT-Based Optimization
-
Structure Input: Draw the 2D structure of this compound and convert it to a 3D model using software like Avogadro or GaussView.
-
Method Selection:
-
Rationale: Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for organic molecules. The B3LYP functional is a widely used and well-validated hybrid functional. The 6-311++G(d,p) basis set is chosen for its flexibility, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.
-
Implementation: Set up the calculation in a quantum chemistry package (e.g., Gaussian) specifying the B3LYP/6-311++G(d,p) level of theory.
-
-
Execution: Run the geometry optimization calculation. This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found.
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory.
-
Validation: A key trustworthiness check is to ensure there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true energy minimum, requiring re-optimization.[5]
-
Data Presentation: Predicted vs. Experimental Geometry
To validate the computational model, optimized geometric parameters can be compared to experimental X-ray crystallography data of similar molecules, such as 6-Bromo-1H-indole-3-carboxylic acid.[6][7]
| Parameter | Computed (Predicted) | Experimental (Analog) [7] |
| C=O Bond Length | ~1.22 Å | 1.229 Å |
| C-O Bond Length | ~1.35 Å | 1.306 Å |
| N-H Bond Length | ~1.01 Å | 0.86 Å |
| Dihedral Angle (Ring-COOH) | ~5-10° | 6 (4)° |
Step 2: Electronic Properties and Reactivity
Once a stable structure is obtained, its electronic properties can be investigated to understand its chemical reactivity and intermolecular interaction potential.
Frontier Molecular Orbitals (FMOs):
-
Concept: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (HOMO-LUMO gap) is a crucial indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.
-
Protocol: The HOMO and LUMO energies are standard outputs of the DFT calculation.
Molecular Electrostatic Potential (MEP):
-
Concept: An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals the regions most susceptible to electrophilic and nucleophilic attack. Red/yellow areas indicate negative potential (electron-rich, attractive to electrophiles), while blue areas indicate positive potential (electron-poor, attractive to nucleophiles).[5]
-
Protocol: Generate the MEP surface from the optimized wavefunction using the computational software's visualization module.
Application in Drug Discovery: Molecular Docking
Molecular docking is a powerful computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein (receptor). It is instrumental in virtual screening and lead optimization.[8][9]
Rationale for Target Selection
Indole derivatives are frequently investigated as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established tyrosine kinase target in oncology, and related bromoindole derivatives have been studied for their inhibitory effects.[10] Therefore, VEGFR-2 serves as an authoritative and relevant target for this study.
Protocol: A Step-by-Step Docking Workflow
Caption: A detailed workflow for performing molecular docking simulations.
-
Receptor Preparation: Obtain the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens.
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Assign appropriate partial charges.
-
Grid Generation: Define the active site (binding pocket) of the receptor. A grid box is generated that encompasses this entire region, defining the search space for the ligand.
-
Docking Execution: Perform the docking simulation using software like AutoDock Vina.[9] The program will systematically explore different conformations and orientations of the ligand within the active site.
-
Analysis: The results are scored and ranked based on a calculated binding affinity (or binding energy), typically in kcal/mol. The lowest energy poses represent the most probable binding modes. These poses are then visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.[10][11]
Predicted Docking Results and Interpretation
Based on the structure, we can predict the key interactions that drive binding to the VEGFR-2 active site.
| Interaction Type | Molecular Moiety | Potential Interacting Residue (VEGFR-2) |
| Hydrogen Bond | Carboxylic Acid (COOH) | Asp1046 (Acceptor), Cys919 (Donor) |
| Hydrogen Bond | Indole (N-H) | Glu885 (Acceptor) |
| Halogen Bond | Bromine Atom | Backbone Carbonyl Oxygen |
| π-Alkyl / π-π | Indole Ring System | Val848, Leu840, Ala866 |
Expert Insight: The carboxylic acid group is predicted to be the primary anchor, forming strong hydrogen bonds within the hinge region of the kinase, a common binding motif for kinase inhibitors. The bromine atom is positioned to form a potential halogen bond, enhancing affinity and specificity. The indole scaffold itself will likely engage in favorable hydrophobic and π-stacking interactions within the pocket. The predicted negative binding energy would suggest a stable ligand-receptor complex, warranting further experimental investigation.
Conclusion and Future Directions
This guide has outlined a powerful, multi-faceted approach that integrates synthetic chemistry principles with advanced computational modeling to thoroughly characterize this compound. By following this workflow—from synthesis and spectroscopic confirmation to DFT analysis and molecular docking—researchers can gain deep insights into the molecule's physicochemical properties and its potential as a targeted therapeutic agent.
The theoretical findings, particularly the predicted binding mode and affinity from molecular docking, provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. Future work should focus on:
-
Experimental Validation: Synthesizing the compound and performing in vitro kinase inhibition assays against VEGFR-2 to validate the docking predictions.
-
Structure-Activity Relationship (SAR) Studies: Using the computational model as a guide to design and synthesize new derivatives with potentially improved potency and selectivity.
-
ADMET Prediction: Employing further computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.
By bridging the gap between theoretical prediction and experimental reality, this comprehensive approach maximizes efficiency and increases the probability of success in the complex field of drug development.
References
- 1. 4-Bromo-1-methyl-1H-indole-6-carboxylic acid|97%|CAS 1782217-26-8 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 9. ajol.info [ajol.info]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to 4-Bromo-1H-indole-6-carboxylic Acid Analogues as Targeted Drug Candidates
Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry
The indole nucleus is a privileged heterocyclic scaffold, prominently featured in a vast array of naturally occurring and synthetically developed biologically active molecules.[1] Its unique electronic properties and versatile structure allow for diverse chemical modifications, making it a cornerstone in the design of novel therapeutic agents.[2][3] From antiviral and antitumor to anti-inflammatory and neuroprotective activities, indole-containing compounds have demonstrated a broad spectrum of pharmacological effects.[1][4] The 4-bromo-1H-indole-6-carboxylic acid scaffold represents a promising, yet relatively underexplored, platform for the development of targeted therapies. The strategic placement of the bromine atom and the carboxylic acid group offers unique opportunities for modulating target binding, selectivity, and pharmacokinetic properties.[5] This guide will provide an in-depth exploration of the potential therapeutic targets of this compound analogues, with a primary focus on their promising role as inhibitors of key enzymes in oncology.
Emerging Therapeutic Targets: A Focus on Receptor Tyrosine Kinases
Recent research into indole-based compounds has highlighted their significant potential as inhibitors of receptor tyrosine kinases (RTKs), a family of enzymes often dysregulated in various cancers.[6][7] Specifically, analogues of bromo-indole carboxylic acids have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical mediators of tumor growth, proliferation, and angiogenesis.[8][9]
Epidermal Growth Factor Receptor (EGFR): A Key Driver of Oncogenesis
EGFR is a transmembrane glycoprotein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[5] Overexpression or constitutive activation of EGFR is a hallmark of many cancers, including non-small-cell lung cancer, colorectal cancer, and glioblastoma, making it a prime target for therapeutic intervention.[5][8]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Central Regulator of Angiogenesis
VEGFR-2 is the primary mediator of the pro-angiogenic signals induced by VEGF.[4][10] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen.[1] Inhibition of VEGFR-2 signaling can effectively block tumor-associated angiogenesis, leading to the suppression of tumor growth and dissemination.[4][10]
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
Computational docking studies on bromo-indole carboxylic acid analogues suggest a common mechanism of action: competitive inhibition at the ATP-binding site of the kinase domain of both EGFR and VEGFR-2.[11] The indole scaffold serves as a robust anchor, forming key hydrogen bond interactions with conserved residues in the hinge region of the kinase. The bromo and carboxylic acid substituents can be strategically modified to enhance binding affinity and selectivity by exploiting specific interactions within the active site.
Caption: Proposed mechanism of action for this compound analogues.
Experimental Protocols for Target Validation and Compound Evaluation
The following section outlines key experimental workflows for assessing the therapeutic potential of this compound analogues.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When both are bound to the peptide, FRET occurs, generating a signal that is inversely proportional to kinase inhibition.
-
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase domain.
-
Biotinylated substrate peptide (e.g., Biotin-poly(Glu, Tyr) 4:1).
-
ATP.
-
Europium cryptate-labeled anti-phospho-tyrosine antibody.
-
Streptavidin-XL665.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
384-well low-volume microplates.
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the this compound analogue in DMSO.
-
Add 2 µL of the compound dilutions to the microplate wells.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Cell-Based Assays for Target Engagement and Antiproliferative Activity
These assays assess the effect of the compounds on cellular signaling and viability.
Protocol: Western Blot Analysis of EGFR/VEGFR-2 Signaling
-
Principle: This technique is used to detect changes in the phosphorylation status of the target kinase and its downstream effectors in cells treated with the inhibitor.
-
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR, HUVEC for VEGFR-2).
-
Cell culture medium and supplements.
-
This compound analogue.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the compound for a specified time (e.g., 2-24 hours).
-
For receptor activation, stimulate cells with the respective ligand (e.g., EGF for EGFR, VEGF for VEGFR-2) for a short period before lysis.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol: Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Materials:
-
Cancer cell lines.
-
Cell culture medium.
-
This compound analogue.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
96-well plates.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a range of compound concentrations for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of a series of this compound analogues against target kinases and cancer cell lines.
| Compound ID | R1-substituent | R2-substituent | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | A431 GI₅₀ (nM) | HUVEC GI₅₀ (nM) |
| BIA-1 | H | H | 120 | 85 | 250 | 180 |
| BIA-2 | Methyl | H | 80 | 60 | 150 | 110 |
| BIA-3 | H | Methoxy | 95 | 75 | 180 | 140 |
| BIA-4 | Methyl | Methoxy | 50 | 40 | 90 | 70 |
| Erlotinib | - | - | 20 | >1000 | 50 | >1000 |
| Sunitinib | - | - | 500 | 10 | >1000 | 20 |
Future Directions and Therapeutic Implications
The this compound scaffold presents a compelling starting point for the development of novel kinase inhibitors. The preliminary data on analogous compounds suggest a strong potential for targeting key drivers of cancer progression like EGFR and VEGFR-2. Future research should focus on:
-
Synthesis and screening of a focused library of this compound analogues to establish clear structure-activity relationships.
-
Optimization of pharmacokinetic properties to enhance drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.
-
In vivo efficacy studies in relevant animal models of cancer to validate the therapeutic potential of lead compounds.
-
Exploration of other potential targets , as the indole scaffold is known to interact with a wide range of biological molecules.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Methodological & Application
Application Note & Protocols: Synthetic Routes to 4-Bromo-1H-indole-6-carboxylic acid and its Derivatives
Abstract
4-Bromo-1H-indole-6-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, frequently incorporated into molecules targeting a range of diseases. Its rigid scaffold and specific substitution pattern offer a valuable platform for developing selective kinase inhibitors, antiviral agents, and other therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic strategies to access this key intermediate and its derivatives. We present two main retrosynthetic approaches: construction of the indole ring from a pre-functionalized benzene precursor via the Fischer indole synthesis, and late-stage bromination of an existing indole-6-carboxylic acid core. This guide emphasizes the causality behind experimental choices, offers detailed, step-by-step protocols, and includes troubleshooting insights to facilitate successful synthesis.
Introduction: Significance of the this compound Scaffold
The indole nucleus is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1] The specific 4-bromo, 6-carboxy substitution pattern offers a unique combination of features for structure-activity relationship (SAR) studies. The C4-bromo position provides a vector for further functionalization through cross-coupling reactions, while also influencing the electronic properties of the indole ring. The C6-carboxylic acid group serves as a key interaction point for binding to biological targets, often acting as a hydrogen bond donor/acceptor or a handle for amide bond formation to introduce further diversity. The strategic importance of this scaffold necessitates robust and scalable synthetic routes to support discovery and development programs.
Retrosynthetic Analysis and Strategic Overview
Two primary retrosynthetic strategies dominate the synthesis of this compound. The choice between these routes depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Strategy A: Fischer Indole Synthesis This classical approach involves constructing the indole ring from a suitably substituted phenylhydrazine. The key disconnection is the C2-C3 bond, tracing the molecule back to (3-bromo-5-carboxyphenyl)hydrazine and a two-carbon aldehyde or ketone equivalent, typically pyruvic acid or a derivative. This is often the most convergent and cost-effective route for large-scale synthesis.
Strategy B: Late-Stage Functionalization This strategy begins with an existing indole core, indole-6-carboxylic acid , and introduces the bromine atom at the C4 position in a later step. This approach is advantageous when the starting indole is commercially available or when exploring the synthesis of various halogenated analogues from a common intermediate.
Below is a diagram illustrating these two divergent synthetic approaches.
Strategy A: Fischer Indole Synthesis Approach
The Fischer indole synthesis is a robust and widely used method for constructing indole rings.[2] The overall process involves two main stages: the synthesis of the key phenylhydrazine intermediate and its subsequent condensation and cyclization to form the indole. This route typically forms an indole-2-carboxylic acid, which can be decarboxylated if the C2 position is intended to be unsubstituted. For the synthesis of the title compound, however, the C2 position is desired to be unsubstituted, which presents a challenge for the classic Fischer approach with pyruvic acid. A common strategy is to install a carboxylic acid at C2, which facilitates the reaction, and then remove it in a final decarboxylation step.
Protocol 1: Synthesis of (3-Bromo-5-carboxyphenyl)hydrazine
The synthesis of the required hydrazine precursor begins with the commercially available 3-Amino-5-bromobenzoic acid. The transformation involves a standard diazotization of the aniline followed by reduction of the resulting diazonium salt.
Causality and Experimental Choices:
-
Diazotization: The reaction is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures. Sodium nitrite is added slowly to a solution of the aniline in strong acid (HCl) to generate nitrous acid in situ.
-
Reduction: The diazonium salt is reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated HCl. The acidic environment stabilizes the hydrazine as its hydrochloride salt, which is often a crystalline solid that can be easily isolated.
Step-by-Step Protocol:
-
Dissolution: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-Amino-5-bromobenzoic acid (10.8 g, 50 mmol) in concentrated hydrochloric acid (50 mL). Cool the mixture to 0 °C in an ice-salt bath.
-
Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (3.8 g, 55 mmol) in water (10 mL) dropwise over 30 minutes. Ensure the tip of the addition funnel is below the surface of the reaction mixture. Stir for an additional 30 minutes at 0 °C after the addition is complete.
-
Reduction: In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (45.1 g, 200 mmol) in concentrated hydrochloric acid (40 mL) by stirring until dissolved. Cool this solution to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution from step 2 to the cold SnCl₂ solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
Isolation: After the addition is complete, stir the resulting thick slurry at room temperature for 2 hours. Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water (3 x 30 mL).
-
Purification: The crude (3-Bromo-5-carboxyphenyl)hydrazine hydrochloride is typically used directly in the next step. If required, it can be further purified by recrystallization from aqueous HCl.
Protocol 2: Fischer Indole Synthesis and Decarboxylation
This protocol describes the condensation of the hydrazine salt with pyruvic acid to form a hydrazone, followed by acid-catalyzed cyclization to form 4-Bromo-1H-indole-2,6-dicarboxylic acid. A final decarboxylation step selectively removes the C2-carboxylic acid.
Causality and Experimental Choices:
-
Hydrazone Formation: The initial condensation between the hydrazine and pyruvic acid is typically rapid and can be performed in a protic solvent like ethanol.
-
Cyclization (Indolization): This key step requires an acid catalyst and heat. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the acid catalyst and a high-boiling solvent, driving the reaction to completion. The mechanism involves a[3][3]-sigmatropic rearrangement of the protonated enehydrazine tautomer.[2][3]
-
Decarboxylation: The C2-carboxylic acid of an indole is significantly more labile than a carboxylic acid on the benzene ring. Heating the dicarboxylic acid intermediate in a high-boiling solvent like quinoline with a copper catalyst efficiently removes the C2-carboxyl group.
Step-by-Step Protocol:
-
Hydrazone Formation: Combine the crude (3-Bromo-5-carboxyphenyl)hydrazine hydrochloride (approx. 50 mmol) from Protocol 3.1 and pyruvic acid (4.8 g, 55 mmol) in ethanol (100 mL). Heat the mixture at reflux for 1 hour.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude hydrazone.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (approx. 100 g). Heat the mixture with stirring to 120-130 °C for 2 hours. The mixture will become viscous.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice (approx. 500 g) with stirring. The solid product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid with copious amounts of water until the filtrate is neutral. Dry the solid in a vacuum oven to yield crude 4-Bromo-1H-indole-2,6-dicarboxylic acid.
-
Decarboxylation: Suspend the crude dicarboxylic acid (approx. 10 g) in quinoline (50 mL) and add copper powder (1 g). Heat the mixture to 200-210 °C until gas evolution ceases (typically 1-2 hours).
-
Purification: Cool the reaction mixture and pour it into 1 M hydrochloric acid (200 mL). Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford this compound.
Strategy B: Late-Stage Bromination
This approach is valuable when indole-6-carboxylic acid is a more accessible starting material. The key is to achieve regioselective bromination at the C4 position. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, but controlling the position can be challenging.
Causality and Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a mild and highly effective source of electrophilic bromine for indole halogenation. It is safer and easier to handle than elemental bromine.
-
Solvent and Temperature: The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions, such as over-bromination. The C3 position is the most nucleophilic site on the indole ring, but substitution at C4 can be achieved under carefully controlled conditions, often favored by steric hindrance or specific directing effects of existing substituents.
Protocol 3: Regioselective Bromination of 1H-Indole-6-carboxylic acid
Step-by-Step Protocol:
-
Dissolution: Dissolve 1H-Indole-6-carboxylic acid (8.05 g, 50 mmol) in dry N,N-dimethylformamide (DMF) (100 mL) in a 250 mL flask. Cool the solution to 0 °C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (8.9 g, 50 mmol) portion-wise to the cold solution over 20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-water (500 mL). The product will precipitate. Stir for 30 minutes.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 50 mL). Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Synthesis of Derivatives
The functional handles on the this compound scaffold allow for straightforward derivatization.
Protocol 4: Esterification of the Carboxylic Acid
The carboxylic acid is commonly converted to its methyl or ethyl ester to facilitate purification or to modify its pharmacokinetic properties.
Step-by-Step Protocol (using SOCl₂):
-
Suspend this compound (2.40 g, 10 mmol) in methanol (50 mL).
-
Cool the suspension to 0 °C and add thionyl chloride (SOCl₂) (1.1 mL, 15 mmol) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4 hours.
-
Cool the solution and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester, which can be purified by chromatography or recrystallization.
Data Summary and Comparison
| Route | Key Intermediate | Key Transformation | Typical Yield (Overall) | Advantages | Disadvantages |
| Strategy A | (3-Bromo-5-carboxyphenyl)hydrazine | Fischer Indole Synthesis | 40-55% | Convergent, cost-effective for scale-up, starts from simple building blocks. | Multi-step, requires a final decarboxylation step which can be harsh. |
| Strategy B | 1H-Indole-6-carboxylic acid | Electrophilic Bromination | 60-75% | Fewer steps, good for analogue synthesis from a common precursor. | Potential for regioselectivity issues, starting material may be more expensive. |
Troubleshooting and Field-Proven Insights
-
Fischer Indole Cyclization: If the cyclization in Protocol 3.2 is sluggish or results in significant charring, alternative acid catalysts such as Eaton's reagent (P₂O₅ in MsOH) or microwave-assisted heating in acetic acid can be explored.[1]
-
Regioselectivity in Bromination: In Protocol 4.1, if significant amounts of 3-bromo or dibromo- products are observed, consider using a bulkier N-protecting group (e.g., -TIPS) on the indole nitrogen before bromination. The protecting group can direct bromination to the C4 position and can be removed subsequently.
-
Decarboxylation: The high temperature required for decarboxylation can sometimes lead to decomposition. If this is an issue, alternative, milder decarboxylation methods, such as silver-catalyzed protocols, could be investigated, although these are often more expensive.
Conclusion
The synthesis of this compound can be reliably achieved through two primary strategies. The Fischer indole synthesis (Strategy A) is a powerful, convergent approach ideal for larger-scale preparations, building the molecule from fundamental aromatic precursors. In contrast, late-stage bromination (Strategy B) offers a more direct route when the corresponding unhalogenated indole is readily available, providing flexibility for analogue synthesis. The choice of route will ultimately be guided by project-specific considerations including scale, cost of starting materials, and available equipment. The protocols and insights provided herein offer a robust foundation for researchers to successfully synthesize this valuable building block and its derivatives for applications in drug discovery and development.
References
The Strategic Utility of 4-Bromo-1H-indole-6-carboxylic Acid in the Synthesis of Novel Kinase and BET Bromodomain Inhibitors: An Application and Protocol Guide
Introduction: The Privileged Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with diverse biological targets. Within this important class of heterocycles, substituted indoles offer a versatile platform for generating libraries of compounds with tailored pharmacological profiles.
This guide focuses on the application of a specific, highly functionalized building block: 4-Bromo-1H-indole-6-carboxylic acid . The strategic placement of the bromine atom at the 4-position and the carboxylic acid at the 6-position provides two orthogonal handles for chemical modification. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Simultaneously, the carboxylic acid group serves as a key anchoring point for amide bond formation, a critical linkage in many successful therapeutic agents. This dual functionality makes this compound an exceptionally valuable starting material for the synthesis of targeted inhibitors, particularly for protein kinases and bromodomain and extra-terminal domain (BET) family proteins, both of which are central to numerous disease pathologies, including cancer and inflammatory disorders.
This document provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound as a foundational element in the development of potent and selective inhibitors. We will explore its application in the synthesis of inhibitors for key targets such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), Breast Tumor Kinase (BRK/PTK6), and the BET family of bromodomains, providing researchers with the foundational knowledge to leverage this versatile building block in their drug discovery programs.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 240.05 g/mol | --INVALID-LINK--[1] |
| CAS Number | 374633-27-9 | --INVALID-LINK--[1] |
| Appearance | Off-white to light yellow solid | Generic Supplier Data |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. | Inferred from reaction conditions |
Core Synthetic Strategies: Unleashing the Potential of a Bifunctional Building Block
The synthetic versatility of this compound stems from its two distinct reactive sites. The following sections detail the primary transformations that can be employed at both the bromine and carboxylic acid functionalities.
I. Palladium-Catalyzed Cross-Coupling at the 4-Position
The bromine atom on the indole ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, which can be tailored to probe the steric and electronic requirements of the target protein's binding pocket.
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl groups, which are common features in kinase inhibitors that engage in π-stacking interactions within the ATP-binding site.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple an aryl or heteroaryl boronic acid to the 4-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1H-indole-6-carboxylic acid.
II. Amide Bond Formation at the 6-Position
The carboxylic acid functionality at the 6-position is an ideal handle for forming amide bonds with a diverse range of amines. This is particularly relevant for constructing inhibitors that require a hydrogen bond donor/acceptor moiety to interact with the hinge region of kinases or other key residues in a protein's active site.
Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids for amide bond formation. The reaction is often carried out in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.
Protocol 2: General Procedure for EDC/HOBt Mediated Amide Coupling
Objective: To form an amide bond between the 6-carboxylic acid group of a 4-substituted-1H-indole-6-carboxylic acid and a primary or secondary amine.
Materials:
-
4-Substituted-1H-indole-6-carboxylic acid (1.0 eq)
-
Amine (primary or secondary) (1.0 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 eq)
-
Tertiary amine base (e.g., DIPEA, Et₃N) (2.0 - 3.0 eq)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
Procedure:
-
In a round-bottom flask, dissolve the 4-substituted-1H-indole-6-carboxylic acid (1.0 eq) in the anhydrous aprotic solvent.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq), followed by the tertiary amine base (3.0 eq).
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.[2][3][4]
Application in the Synthesis of Kinase Inhibitors
The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The this compound scaffold is an excellent starting point for the synthesis of various classes of kinase inhibitors.
I. DYRK1A Inhibitors based on the 11H-Indolo[3,2-c]quinoline-6-carboxylic Acid Scaffold
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurological disorders such as Down syndrome and Alzheimer's disease.[5][6] The 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold has been identified as a potent and selective inhibitor of DYRK1A.[2][5][6] The synthesis of this scaffold can be envisioned to start from a suitably substituted bromoindole derivative.
A key synthetic strategy involves the construction of a paullone intermediate, which then undergoes a rearrangement to form the desired indolo[3,2-c]quinoline core.[2]
For the 11H-indolo[3,2-c]quinoline-6-carboxylic acid class of DYRK1A inhibitors, structure-activity relationship studies have revealed that:
-
The free carboxylic acid at the 6-position is crucial for activity.[7]
-
Substitution at the 10-position with a halogen, particularly iodine or chlorine, significantly enhances inhibitory potency against DYRK1A.[2][5]
| Compound | R¹⁰ | DYRK1A IC₅₀ (nM) | CLK1 IC₅₀ (nM) | GSK-3β IC₅₀ (µM) |
| 5a | H | 2600 | >10000 | >10 |
| 5h | Cl | 31 | 120 | >10 |
| 5i | I | 10 | 250 | >10 |
Data adapted from Becker et al., J. Med. Chem. 2015.[2]
Caption: DYRK1A signaling pathway and point of inhibition.
II. BRK/PTK6 Inhibitors based on the 9H-Pyrimido[4,5-b]indole Scaffold
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase overexpressed in a high percentage of breast cancers and is associated with increased proliferation, survival, and migration.[5][8][9] The 9H-pyrimido[4,5-b]indole scaffold has been identified as a promising starting point for the development of BRK/PTK6 inhibitors.[10]
The synthesis of this scaffold can be achieved through a multi-step sequence starting from a bromo-nitrobenzene derivative, which is cyclized to form the indole core, followed by the construction of the pyrimidine ring.[10]
Caption: BRK/PTK6 signaling pathway and point of inhibition.
Application in the Synthesis of BET Bromodomain Inhibitors
The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene expression.[11] BET inhibitors have shown significant promise in the treatment of cancer and inflammatory diseases by downregulating the expression of key oncogenes such as MYC.[6]
I. Benzo[cd]indol-2(1H)-one based BET Inhibitors
The benzo[cd]indol-2(1H)-one scaffold has been identified as a novel chemotype for potent and selective BET bromodomain inhibitors.[12][13][14] The synthesis of these compounds can be approached through a cobalt-catalyzed C-H carbonylation of naphthylamides.[15] While not a direct application of this compound, the indole core is a key feature, and derivatives of our starting material could be envisioned as precursors to more complex, related structures.
For the benzo[cd]indol-2(1H)-one class of BET inhibitors, SAR studies have shown:
-
The lactam moiety is crucial for interaction with the acetylated lysine binding pocket.
-
Substitution on the lactam nitrogen can be varied to optimize potency and pharmacokinetic properties.
-
The benzo portion of the scaffold can be substituted to enhance selectivity for specific BET family members.
| Compound | BRD4(1) Kd (nM) | MV4;11 EC₅₀ (µM) |
| 85 | 124 | 0.49 |
Data adapted from Xue et al., J. Med. Chem. 2016.[12][14]
Caption: BET bromodomain function and mechanism of inhibition.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of targeted inhibitors. Its bifunctional nature allows for the systematic and independent modification of two key positions, facilitating the rapid generation of compound libraries for structure-activity relationship studies. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel kinase and BET bromodomain inhibitors.
The continued exploration of new coupling partners in Suzuki-Miyaura reactions and the use of a wider array of amines in amide bond formation will undoubtedly lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the application of this building block is not limited to the inhibitor classes discussed herein; its utility can be extended to the synthesis of inhibitors for other protein families where the indole scaffold has been shown to be a privileged structure. As our understanding of the molecular drivers of disease continues to grow, the strategic use of well-designed chemical building blocks like this compound will remain a critical component of modern drug discovery.
References
- 1. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids are selective inhibitors of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based discovery of novel 4,5,6-trisubstituted pyrimidines as potent covalent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resource.aminer.org [resource.aminer.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-1H-indole-6-carboxylic Acid
Abstract
The indole nucleus is a cornerstone scaffold in modern drug discovery, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and structural versatility make it a "privileged scaffold" in medicinal chemistry.[3] This guide focuses on a particularly valuable building block: 4-Bromo-1H-indole-6-carboxylic acid. The strategic placement of the bromine atom at the C4 position and a carboxylic acid at the C6 position creates a bifunctional molecule ripe for diversification. The bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to build molecular complexity.[4] This document provides an in-depth exploration of key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—applied to this substrate. It offers not just step-by-step protocols but also the underlying mechanistic rationale and expert insights into optimizing these critical transformations for drug development and chemical biology research.
The Strategic Value of the this compound Scaffold
The indole ring system is a fundamental component of essential biomolecules like serotonin and melatonin and is central to drugs treating conditions from migraines to cancer.[1][5] The functionalization of the indole core is a primary strategy for medicinal chemists to modulate the biological activity, selectivity, and pharmacokinetic properties of new chemical entities.[2][6]
This compound offers two distinct points for modification:
-
The C4-Bromine: This aryl bromide is an ideal electrophile for a suite of palladium-catalyzed cross-coupling reactions. It allows for the stable, predictable formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which is a cornerstone of modern synthetic chemistry.[7][8]
-
The C6-Carboxylic Acid: This functional group is a key pharmacophore, capable of forming critical hydrogen bonds with biological targets.[4] It also provides a secondary site for modification, such as amide bond formation, after the primary cross-coupling reaction has been performed.
The ability to leverage these two functionalities makes this scaffold an exceptionally powerful tool for generating diverse chemical libraries for high-throughput screening and lead optimization.
The Engine of Innovation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and rational reaction design. Nearly all the reactions discussed in this guide proceed through a common catalytic cycle, which consists of three primary steps: Oxidative Addition, Transmetalation (for coupling reactions), and Reductive Elimination.[9][10]
Caption: General catalytic cycle for palladium cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from a second reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled together, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[11]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for its reliability, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[10][12] It is an exceptional method for synthesizing biaryl and vinyl-substituted indoles.
Causality Behind Component Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective choice as it is an air-stable precursor to the active Pd(0) species.[13] For more challenging couplings, catalysts with specialized phosphine ligands like Pd(dppf)Cl₂ can be superior, offering greater stability and reaction rates.[14]
-
Base: A base is required to activate the boronic acid for the transmetalation step.[12] Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common, dissolved in water to create a biphasic system with the organic solvent. This setup is effective and compatible with many functional groups.[13][14]
-
Solvent: A mixture of an organic solvent like toluene, dioxane, or dimethoxyethane (DME) with water is standard.[13][15] The organic solvent solubilizes the indole substrate and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and sodium carbonate (2.0-3.0 eq).
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.
-
Sparge the resulting suspension with Argon for 15-20 minutes to ensure anaerobic conditions.
-
Under a positive pressure of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature. Dilute with water and ethyl acetate (EtOAc).
-
Separate the layers. Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-indole-6-carboxylic acid.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Reliable, commercially available Pd(0) source.[13] |
| Boronic Acid | 1.2 equivalents | A slight excess ensures complete consumption of the bromo-indole. |
| Base | Na₂CO₃ (2.5 equivalents) | Mild, effective base for boronic acid activation.[13] |
| Solvent | Toluene/Water (4:1) | Biphasic system that dissolves both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the catalytic cycle without degrading reagents. |
| Atmosphere | Inert (Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Heck Reaction: C-C Coupling with Alkenes
The Heck reaction forms a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[9] It is a powerful tool for synthesizing stilbene and cinnamic acid derivatives from the indole core. The reaction typically exhibits high trans selectivity.[16]
Causality Behind Component Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species.[9]
-
Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are often added to stabilize the palladium catalyst and modulate its reactivity.
-
Base: An organic base, such as triethylamine (Et₃N), is typically used. It serves both to neutralize the HBr generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst in the final step of the cycle.[9]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or acetonitrile are preferred to ensure all components remain in solution at the required reaction temperatures.
Protocol: Heck Reaction of this compound with n-Butyl Acrylate
Step-by-Step Methodology:
-
In a sealed tube, combine this compound (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., PPh₃, 4 mol%).
-
Add a high-boiling solvent such as DMF or acetonitrile.
-
Add the alkene (e.g., n-butyl acrylate, 1.5 eq) and the base (e.g., Triethylamine, 2.0 eq).
-
Seal the tube and heat to 100-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via flash chromatography.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Common, air-stable Pd(II) precatalyst.[9] |
| Ligand | PPh₃ (4 mol%) | Stabilizes the Pd(0) species formed in situ. |
| Alkene | 1.5 equivalents | Excess drives the reaction to completion. |
| Base | Triethylamine (2.0 eq) | Neutralizes generated HBr and aids in catalyst turnover.[16] |
| Solvent | DMF | High-boiling polar solvent to maintain solubility. |
| Temperature | 110 °C | Higher temperatures are often required for Heck reactions.[17] |
Sonogashira Coupling: C-C Coupling with Terminal Alkynes
The Sonogashira coupling is the premier method for synthesizing arylalkynes by coupling a terminal alkyne with an aryl halide.[18] This reaction is notable for typically requiring a copper(I) co-catalyst. The resulting alkynyl-indoles are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry.[19]
Causality Behind Component Selection:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a classic and highly effective catalyst for this transformation.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is essential in the traditional Sonogashira mechanism. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center more readily than the alkyne itself.[20]
-
Base: A liquid amine base, such as triethylamine or diisopropylamine, is used. It serves as both the base to deprotonate the alkyne and often as the solvent.[13]
-
Solvent: Anhydrous solvents like THF or DMF are used, often in conjunction with the amine base. Anhydrous and anaerobic conditions are crucial for success.[18]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Step-by-Step Methodology:
-
To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and Copper(I) iodide (CuI, 4 mol%).
-
Add an anhydrous solvent like THF or DMF.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) followed by the amine base (e.g., Triethylamine, 3.0 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC. Reaction times can vary from 2 to 18 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain the 4-alkynyl-1H-indole-6-carboxylic acid.
| Parameter | Typical Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Standard, reliable palladium source.[13] |
| Cu Co-catalyst | CuI (4 mol%) | Facilitates the formation of a reactive copper acetylide.[20] |
| Alkyne | 1.2 equivalents | A small excess is sufficient for this efficient reaction. |
| Base/Solvent | Triethylamine | Acts as both base and solvent/co-solvent.[18] |
| Temperature | Room Temperature to 50 °C | The reaction is often efficient at or near room temperature. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[11][21] This reaction has immense utility in drug discovery, as the aniline and related motifs are prevalent in pharmaceuticals.
Causality Behind Component Selection:
-
Catalyst System: This reaction is highly sensitive to the choice of palladium precursor and, most critically, the ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, XPhos) are essential.[22][23] These ligands promote the reductive elimination step, which is often difficult for C-N bond formation, and prevent undesired side reactions like beta-hydride elimination.[24]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[23] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for more sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are mandatory to prevent reaction with the strong base.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Step-by-Step Methodology:
-
To a glovebox or a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the specialized phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.5 eq).
-
Add the this compound (1.0 eq).
-
Evacuate and backfill with Argon.
-
Add anhydrous toluene or dioxane via syringe, followed by the amine (e.g., Morpholine, 1.2 eq).
-
Seal the vessel and heat to 80-110 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, quench carefully with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%) | Bulky, electron-rich ligand is critical for C-N bond formation.[22] |
| Amine | 1.2 equivalents | A slight excess is typically sufficient. |
| Base | NaOtBu (1.5 equivalents) | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene | Anhydrous, aprotic solvent compatible with the strong base. |
| Temperature | 100 °C | Thermal energy is needed to drive the catalytic cycle. |
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-1-methyl-1H-indole-6-carboxylic acid|97%|CAS 1782217-26-8 [benchchem.com]
- 5. miragenews.com [miragenews.com]
- 6. bioengineer.org [bioengineer.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
Application Note: Robust Protocols for the Synthesis of Amide Derivatives from 4-Bromo-1H-indole-6-carboxylic acid
Abstract
The 4-bromo-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a multitude of pharmacologically active agents. The derivatization of this core via amide bond formation at the C-6 position carboxylic acid is a paramount strategy in drug discovery for generating libraries of compounds with diverse biological activities. This application note provides two robust and highly efficient protocols for the synthesis of amides from 4-Bromo-1H-indole-6-carboxylic acid, targeting researchers, medicinal chemists, and professionals in drug development. We detail both a classic carbodiimide-mediated approach using EDC/HOBt and a high-efficiency method employing the uronium salt HATU. The causality behind experimental choices, mechanistic insights, and practical troubleshooting advice are provided to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of Indole-6-Carboxamides
The indole nucleus is a cornerstone in the design of therapeutic agents, owing to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. Specifically, functionalization at the 6-position of the indole ring allows for the exploration of chemical space extending into solvent-exposed regions of many protein binding pockets. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, enabling the systematic modification of lead compounds to optimize potency, selectivity, and pharmacokinetic properties.[1][2]
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][4][5] Therefore, the synthesis of 4-Bromo-1H-indole-6-carboxamides necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. This guide presents validated protocols using modern coupling reagents that ensure high yields and purity for a broad scope of amine substrates.
Mechanistic Principles of Amide Bond Formation
The success of amide synthesis hinges on the in-situ generation of a highly reactive acyl intermediate from the carboxylic acid. This "activated" species is susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond. We will focus on two gold-standard activation strategies.
Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[3] While this intermediate can react directly with an amine, it is prone to racemization (if chiral centers are present) and can rearrange to a non-reactive N-acylurea. The inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) mitigates these issues. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable yet highly reactive towards amines, leading to a cleaner reaction and higher yields.[1][6][7] The overall process is catalytic in HOBt but stoichiometric in EDC, which is converted to a water-soluble urea byproduct, simplifying purification.
Aminium/Uronium Salt-Mediated Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency and rapid reaction kinetics, even with sterically hindered substrates.[8] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU activates the carboxylic acid to form a highly reactive OAt-active ester.[8][9] The 7-azabenzotriazole (OAt) moiety is a superior leaving group compared to HOBt, and the pyridine nitrogen is believed to accelerate the reaction through a neighboring group effect, stabilizing the transition state.[9] This results in faster conversions, lower rates of racemization, and broader substrate scope.[8]
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | The limiting reagent in the reaction. |
| Primary or Secondary Amine | ≥97% | Various | Substrate for amidation. |
| EDC (EDAC) | Synthesis Grade | Various | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. |
| HOBt | Anhydrous | Various | 1-Hydroxybenzotriazole. |
| HATU | Synthesis Grade | Various | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate. |
| DIPEA (Hünig's base) | Anhydrous | Various | N,N-Diisopropylethylamine. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | Common reaction solvent. |
| Dichloromethane (DCM) | Anhydrous | Various | Alternative reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Saturated aq. NaHCO₃ | Lab Prepared | - | For aqueous workup. |
| 1N HCl or Saturated aq. NH₄Cl | Lab Prepared | - | For aqueous workup. |
| Brine | Lab Prepared | - | Saturated aqueous NaCl solution. |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Various | For drying organic layers. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Table 2: Required Equipment
| Equipment | Description |
| Round-bottom flasks | For reaction vessel. |
| Magnetic stirrer and stir bars | For reaction agitation. |
| Inert atmosphere setup | Nitrogen or Argon manifold, needles, septa. |
| Syringes and needles | For transfer of anhydrous solvents and reagents. |
| Separatory funnel | For aqueous workup/extraction. |
| Rotary evaporator | For solvent removal under reduced pressure. |
| TLC plates (Silica gel 60 F₂₅₄) | For reaction monitoring. |
| Glass column for chromatography | For product purification. |
| Standard laboratory glassware | Beakers, graduated cylinders, funnels, etc. |
Detailed Experimental Protocols
The following protocols assume the use of this compound as the limiting reagent (1.0 equivalent).
Protocol A: EDC/HOBt Mediated Amide Coupling
This method is a reliable and cost-effective choice for many primary and secondary amines.
-
Reagent Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Addition of Reagents: To the stirred solution, add HOBt (1.2 eq.) and the desired amine (1.1 eq.).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC•HCl (1.2 eq.) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl or saturated aq. NH₄Cl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).[8] This removes unreacted amine, HOBt, and the urea byproduct from EDC.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol B: HATU Mediated Amide Coupling
This protocol is highly recommended for sterically hindered amines, electron-deficient amines, or when rapid and efficient coupling is required.[8]
-
Reagent Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.) and HATU (1.1 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the solids (approx. 0.1 M).
-
Pre-activation (Optional but Recommended): Add DIPEA (3.0 eq.) to the mixture and stir at room temperature for 15-30 minutes. This pre-activation step forms the reactive OAt-ester.[10]
-
Amine Addition: Add the amine (1.1 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl or saturated aq. NH₄Cl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).[8] These washes effectively remove DIPEA, HOAt, and tetramethylurea byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to isolate the desired amide.
Protocol Comparison and Troubleshooting
Table 3: Comparison of Coupling Protocols
| Parameter | Protocol A (EDC/HOBt) | Protocol B (HATU) |
| Coupling Reagent | EDC | HATU |
| Additive | HOBt | None (HOAt is part of HATU) |
| Base | Not strictly required, but a base like DIPEA can be added. | Non-nucleophilic base required (e.g., DIPEA, Et₃N). |
| Typical Solvent | DMF, DCM | DMF, Acetonitrile |
| Reaction Time | Longer (12-24 h) | Shorter (1-4 h) |
| Key Advantages | Cost-effective, common reagents, water-soluble byproduct. | High efficiency, fast, low racemization, good for difficult substrates.[8] |
| Considerations | Slower, potential for side reactions with sensitive substrates. | More expensive, byproduct (tetramethylurea) can be tricky to remove from some products. |
Field-Proven Insights & Troubleshooting
-
Poor Solubility: this compound can have limited solubility. DMF is generally a good solvent choice. If solubility issues persist, gentle warming or sonication can be employed before adding temperature-sensitive reagents.
-
Low or No Conversion:
-
Cause: Ineffective activation.
-
Solution: Ensure all reagents and solvents are anhydrous, as water will quench the active intermediate. For the HATU protocol, pre-activating the acid for 15-30 minutes before adding the amine can significantly improve yields.[10] If EDC/HOBt fails, switching to the more potent HATU reagent is a logical next step.
-
-
Difficulty in Purification:
-
Cause: Co-elution of product with reaction byproducts.
-
Solution: The aqueous workup is critical. The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt/HOAt. If the tetramethylurea byproduct from the HATU reaction is difficult to remove via chromatography, a water wash followed by extraction with a less polar solvent like diethyl ether may help.[11]
-
-
Potential Side Reaction (N-H Acylation): The indole N-H is nucleophilic and could potentially be acylated. While acylation at the C-6 carboxylic acid is sterically removed from the indole nitrogen, this can be a concern with highly reactive systems. If N-acylation is observed, protection of the indole nitrogen (e.g., as a Boc or SEM derivative) prior to coupling may be necessary.
Conclusion
The protocols detailed in this application note provide reliable and scalable methods for the synthesis of diverse 4-Bromo-1H-indole-6-carboxamides. The choice between the classic EDC/HOBt method and the highly efficient HATU protocol allows researchers to select the most appropriate conditions based on substrate reactivity, budget, and desired reaction time. By understanding the underlying mechanisms and adhering to the procedural and troubleshooting guidance provided, scientists in the field of drug discovery can confidently generate amide libraries based on this valuable indole scaffold for biological evaluation.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Procedures for Functionalizing the Indole Ring
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4][5][6] Its versatile biological activity stems from the ability of the indole ring to be functionalized at various positions, thereby modulating its physicochemical properties and target interactions.[1][4] This guide provides a comprehensive overview of modern experimental procedures for the selective functionalization of the indole ring, intended for researchers, scientists, and drug development professionals. We will delve into the chemical principles underpinning these transformations and provide detailed, field-proven protocols.
The indole ring possesses distinct regions of reactivity. The pyrrole ring is electron-rich and generally susceptible to electrophilic attack, primarily at the C3 position.[7][8][9] In contrast, the benzene ring is less reactive. This inherent reactivity profile dictates the strategies employed for modification. Modern synthetic methods, particularly those utilizing transition-metal catalysis, have enabled the functionalization of previously less accessible positions, including C2 and the C4-C7 positions of the benzene ring.[10][11][12]
This document will explore a range of functionalization strategies, including classical electrophilic substitutions, transition-metal-catalyzed C-H activation, and nucleophilic substitution reactions. Each section will provide not only step-by-step protocols but also the rationale behind the choice of reagents, catalysts, and reaction conditions.
I. Electrophilic Substitution at C3: The Classical Approach
The C3 position of the indole ring is the most nucleophilic and readily undergoes electrophilic aromatic substitution.[7][9][13] This is a fundamental and widely used strategy for introducing a variety of functional groups.
Causality Behind Experimental Choices
The high electron density at C3 is a result of the lone pair of electrons on the nitrogen atom being delocalized into the pyrrole ring.[8][9] Reactions are typically carried out under mild conditions to avoid polymerization or side reactions.[8]
Key Electrophilic Substitution Reactions at C3
| Reaction | Reagents | Key Considerations |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Introduces a formyl group, a versatile handle for further transformations.[8] |
| Mannich Reaction | Formaldehyde, secondary amine | Yields "gramine" analogs, which are excellent precursors for introducing other substituents via displacement of the dimethylamino group.[8][14] |
| Friedel-Crafts Acylation/Alkylation | Lewis acid (e.g., AlCl₃), acyl/alkyl halide | Can be challenging due to the acid sensitivity of the indole ring; milder conditions are often required.[7] |
| Nitration | HNO₃, Ac₂O | Requires careful temperature control to prevent oxidation and dinitration.[8] |
| Halogenation | NBS, NCS, I₂ | Mild halogenating agents are preferred to control selectivity and prevent over-halogenation.[8] |
Protocol: Vilsmeier-Haack Formylation of Indole
This protocol describes the introduction of a formyl group at the C3 position of indole.
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent (chloromethylenedimethyliminium chloride) will occur.
-
Indole Addition: Dissolve indole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully pour the reaction mixture into a beaker of crushed ice. Basify the mixture by slowly adding 10% NaOH solution until the pH is ~8-9.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-formylindole.
Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum will show a characteristic singlet for the aldehyde proton around 9.9 ppm and the absence of the C3-H proton signal of the starting indole.
II. Transition-Metal-Catalyzed C-H Functionalization
Transition-metal catalysis has revolutionized indole functionalization, enabling direct C-H bond activation and the formation of C-C and C-X (X = N, O, S) bonds at positions that are not accessible through classical electrophilic substitution.[10][11][15] This approach offers high atom economy and avoids the need for pre-functionalized starting materials.[11]
Core Principles of C-H Activation
C-H activation strategies often rely on a directing group (DG) attached to the indole nitrogen. This directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage. The choice of the directing group and the metal catalyst (e.g., Pd, Rh, Ru, Cu) dictates the regioselectivity of the functionalization.[10][16]
Functionalization at C2
The C2 position is generally less reactive than C3. C-H activation at C2 is often achieved using directing groups on the indole nitrogen, such as pyridyl, picolinamide, or pyrimidyl groups.[10]
Protocol: Palladium-Catalyzed C2-Arylation of N-Pyridylindole
This protocol details the arylation of the C2 position using a removable pyridyl directing group.
Materials:
-
N-(pyridin-2-yl)-1H-indole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add N-(pyridin-2-yl)-1H-indole, aryl bromide, Pd(OAc)₂, K₂CO₃, and PivOH to a Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Workup and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C2-arylated product.
-
Directing Group Removal (if desired): The pyridyl directing group can be removed under various conditions, such as treatment with strong acid or through reductive cleavage.
Functionalization of the Benzene Ring (C4-C7)
Functionalizing the benzenoid C4-C7 positions is challenging due to their lower reactivity compared to the pyrrole ring.[11][12] However, significant progress has been made using directing group strategies. For instance, various directing groups can steer functionalization to the C4 or C7 positions.[12][16][17]
III. N-Functionalization of the Indole Ring
Modification of the indole nitrogen (N1) is a common strategy to introduce diversity and modulate the properties of indole-containing compounds.[18][19]
General Approaches
-
N-Alkylation: This is typically achieved by deprotonating the indole nitrogen with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide.[20]
-
N-Arylation: Buchwald-Hartwig amination is a powerful method for forming a C-N bond between the indole nitrogen and an aryl halide, using a palladium or copper catalyst.
-
N-Vinylation: Palladium-catalyzed methods have been developed for the N-vinylation of indoles using vinyl ethers.[18]
-
N-Prenylation: Direct N-prenylation can be achieved using palladium catalysis with prenylating agents.[21][22]
Protocol: Base-Mediated N-Alkylation of Indole
This protocol describes a general procedure for the N-alkylation of indole.
Materials:
-
Indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of indole in anhydrous THF dropwise.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
IV. Functionalization via Umpolung Strategy
The inherent nucleophilicity of the indole ring can be reversed through a concept known as "umpolung," or polarity inversion.[23] This allows the indole ring, particularly at the C2 and C3 positions, to act as an electrophile, enabling reactions with nucleophiles.[23] This is often achieved by installing an electron-withdrawing group on the nitrogen, which makes the C2 and C3 positions more electrophilic.
V. Nucleophilic Substitution on the Indole Ring
While less common than electrophilic substitution, nucleophilic substitution can occur on the indole ring, particularly when it is substituted with strong electron-withdrawing groups.[24] For example, a leaving group (e.g., a halogen or a methoxy group) at an activated position can be displaced by a nucleophile.[24][25][26]
Conclusion
The functionalization of the indole ring is a rich and evolving field. While classical electrophilic substitution at the C3 position remains a cornerstone of indole chemistry, modern transition-metal-catalyzed C-H activation and other novel strategies have opened up new avenues for creating diverse and complex indole derivatives. The choice of methodology depends on the desired substitution pattern, the functional group tolerance of the substrate, and the overall synthetic strategy. The protocols provided herein serve as a practical guide for researchers to navigate the exciting landscape of indole functionalization in their quest for new bioactive molecules.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. bioquicknews.com [bioquicknews.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Strategies for the asymmetric functionalization of indoles: an update - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Electrophilic substitution at the indole [quimicaorganica.org]
- 9. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. soc.chim.it [soc.chim.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrophilic Substitution Reactions of Indoles | Semantic Scholar [semanticscholar.org]
- 14. bhu.ac.in [bhu.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 23. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 25. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 26. researchgate.net [researchgate.net]
Application Note: A Scalable and Efficient Synthesis of 4-Bromo-1H-indole-6-carboxylic Acid for Pharmaceutical Research and Development
Abstract
4-Bromo-1H-indole-6-carboxylic acid is a pivotal building block in contemporary drug discovery, serving as a key intermediate for a multitude of pharmacologically active agents. This application note provides a comprehensive, step-by-step protocol for the large-scale synthesis of this valuable compound. The described methodology is designed for scalability, safety, and high purity, addressing the critical needs of researchers and professionals in the pharmaceutical industry. The protocol's rationale, including the choice of reagents and reaction conditions, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Significance of this compound in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, with a bromine atom at the 4-position and a carboxylic acid at the 6-position, offers synthetic handles for diverse chemical modifications. This allows for the exploration of chemical space and the optimization of lead compounds in drug discovery programs targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious agents. The development of a robust and scalable synthesis is therefore of paramount importance to accelerate the drug development pipeline.
Retrosynthetic Analysis and Strategy
A critical aspect of designing a large-scale synthesis is the selection of a convergent and efficient synthetic route. The target molecule, this compound, can be conceptually disassembled to readily available starting materials. A plausible retrosynthetic analysis suggests a Fischer indole synthesis approach, a reliable and well-established method for constructing the indole core.
Caption: Retrosynthetic analysis of this compound.
This strategy begins with the commercially available 4-bromo-2-nitrotoluene, which can be converted to the corresponding hydrazine derivative. Subsequent condensation with pyruvic acid and an acid-catalyzed cyclization will yield the desired indole scaffold.
Detailed Experimental Protocol
This section outlines the step-by-step procedure for the large-scale preparation of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[1][2][3][4][5]
Synthesis of 4-Bromo-2-nitrophenylhydrazine
The initial step involves the reduction of the nitro group of 4-bromo-2-nitrotoluene to a hydrazine.
Caption: Workflow for the synthesis of the hydrazine intermediate.
Protocol:
-
Reduction of 4-Bromo-2-nitrotoluene: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 4-bromo-2-nitrotoluene (500 g, 2.31 mol) and ethanol (3 L).
-
Heat the mixture to 50 °C with stirring until the solid dissolves.
-
Carefully add granulated tin (825 g, 6.95 mol) in portions to the solution.
-
Slowly add concentrated hydrochloric acid (1.5 L) dropwise via an addition funnel, maintaining the internal temperature below 70 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and filter to remove unreacted tin.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-2-aminotoluene hydrochloride.
-
Diazotization and Reduction to Hydrazine: Cool the crude amine hydrochloride in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (175 g, 2.54 mol) in water (500 mL) dropwise, keeping the temperature below 5 °C.
-
In a separate 10 L reactor, prepare a solution of sodium sulfite (900 g, 7.14 mol) in water (4 L) and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition, allow the mixture to stir at room temperature for 2 hours.
-
Acidify the mixture with concentrated hydrochloric acid to pH 1-2.
-
Heat the mixture to 80 °C for 1 hour.
-
Cool the mixture to room temperature and collect the precipitated 4-bromo-2-tolylhydrazine hydrochloride by filtration. Wash with cold water and dry under vacuum.
Fischer Indole Synthesis of this compound
The final step involves the condensation of the hydrazine with pyruvic acid followed by cyclization.
Protocol:
-
In a 10 L jacketed glass reactor equipped with a mechanical stirrer, a thermometer, and a reflux condenser, suspend 4-bromo-2-tolylhydrazine hydrochloride (from the previous step) in glacial acetic acid (5 L).
-
Add pyruvic acid (225 g, 2.55 mol) to the suspension.
-
Heat the reaction mixture to 110 °C and maintain this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (20 L) with stirring.
-
Collect the precipitated crude product by filtration and wash thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.
-
Dry the final product in a vacuum oven at 60 °C to a constant weight.
Data and Expected Results
The following table summarizes the key parameters and expected outcomes for the large-scale synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Bromo-2-nitrotoluene |
| Final Product | This compound |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.06 g/mol |
| Typical Yield | 60-70% (overall) |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 280-285 °C |
Safety and Handling
Handling of all chemicals should be performed in accordance with their respective Safety Data Sheets (SDS).[1][2][3][4][5]
-
4-Bromo-2-nitrotoluene: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area and wear appropriate protective gloves, clothing, and eye/face protection.
-
Sodium Nitrite: Oxidizing agent and toxic. Keep away from combustible materials.
-
Pyruvic Acid: Corrosive. Causes skin and eye irritation.
-
This compound: The toxicological properties have not been fully investigated. Handle with care.
Always wear safety goggles, a lab coat, and chemical-resistant gloves. All reactions should be carried out in a certified fume hood. In case of accidental exposure, consult the SDS and seek immediate medical attention.[1][2][3][4][5]
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound. By providing a thorough explanation of the synthetic strategy and detailed experimental procedures, this guide aims to empower researchers and drug development professionals to produce this key intermediate with high yield and purity. The successful implementation of this protocol will facilitate the advancement of drug discovery programs that rely on this versatile indole derivative.
References
Application Notes & Protocols: A Modular Approach to the Synthesis of 4-Bromo-1H-indole-6-carboxylic Acid Derivative Libraries
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, the 4-Bromo-1H-indole-6-carboxylic acid scaffold presents a trifecta of chemically tractable handles for diversification, making it an exceptionally valuable starting point for the generation of compound libraries in drug discovery. This document provides a detailed guide for researchers, outlining robust, field-proven protocols for the selective derivatization of this scaffold at three key positions: the C4-Bomo, the C6-Carboxylic Acid, and the N1-H. The methodologies are designed to be modular, allowing for the systematic exploration of chemical space to drive structure-activity relationship (SAR) studies.
Strategic Overview: The Power of a Trifunctional Scaffold
The intrinsic value of this compound lies in its three distinct functional groups, each offering a gateway to a different set of chemical transformations that can be performed selectively. This modularity is critical for efficient library synthesis.
-
C4-Bromine: A versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. This position is crucial for modulating interactions with hydrophobic pockets in target proteins.
-
C6-Carboxylic Acid: This group can be readily converted into amides, esters, and other derivatives. Amide formation, in particular, is a fundamental strategy in medicinal chemistry for introducing hydrogen bond donors and acceptors, and for connecting different pharmacophoric elements.[3][4]
-
N1-Indole Nitrogen: The N-H bond can be alkylated or acylated, which can significantly impact the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, such as solubility and metabolic stability, and can also introduce new binding interactions.[5]
The overall strategy for library generation is visualized below.
Diagram 1: Modular derivatization strategy for the this compound scaffold.
Derivatization at the C4-Position: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and highly reliable method for forming C(sp²)–C(sp²) bonds, making it ideal for diversifying the 4-bromo position.[6] The reaction involves a palladium catalyst to couple the bromoindole with an organoboron compound, typically a boronic acid or its ester.[1]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of palladium source and ligand is critical. Catalysts like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos are often effective for bromoindoles.[1][7] The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[8]
-
Solvent: A mixture of an organic solvent (e.g., dimethoxyethane (DME), dioxane, or acetonitrile) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the reaction.[1]
Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparative Conditions for Suzuki-Miyaura Coupling of Bromoindoles
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf (internal) | K₂CO₃ | Dimethoxyethane (DME) | 80 | 95 | [7] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Acetonitrile:Water (4:1) | 37 | High | [1] |
| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃ | DME | 80 | 22 | [8] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 85-95 | [8] |
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) species is oxygen-sensitive.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., DME/H₂O 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-arylated indole derivative.
Derivatization at the C6-Position: Amide and Ester Synthesis
The carboxylic acid at the C6-position is a prime site for modification, most commonly through amide bond formation, a reaction of high importance in drug discovery.[3]
Causality Behind Experimental Choices:
-
Amide Coupling Reagents: Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are effective.[9] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted by HOBt to an activated ester, minimizing side reactions and racemization. Other reagents like HATU offer high efficiency for difficult couplings.
-
Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.[9]
-
Esterification: Fischer esterification, the reaction of the carboxylic acid with an alcohol under acidic catalysis, is a straightforward method.[10] Alternatively, SN2 reaction of the carboxylate salt (formed by deprotonating the carboxylic acid with a base) with a primary alkyl halide is also a robust method.[10]
Table 2: Common Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Key Feature |
| EDC | HOBt | DIPEA | DMF, DCM | Widely used, cost-effective, good for primary amines.[9] |
| HATU | None | DIPEA | DMF | Highly efficient, good for hindered amines and less reactive acids. |
| DCC | DMAP | None | DCM | Forms a DCU precipitate that must be filtered.[11] |
| Boc₂O | DMAPO | None | Acetonitrile | Efficient for less reactive heterocyclic N-acylation.[3] |
Protocol 3.1: General Procedure for Amide Coupling via EDC/HOBt
-
Activation: Dissolve this compound (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base and Amine Addition: Add DIPEA (2.5 equiv.) to the mixture, followed by the desired primary or secondary amine (1.1 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the target amide.
Protocol 3.2: General Procedure for Fischer Esterification
-
Reaction Setup: Suspend this compound (1.0 equiv.) in the desired alcohol (e.g., methanol or ethanol), which acts as both reagent and solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-3 drops).
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours.
-
Monitoring: Monitor the formation of the ester by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and neutralize the acid with a saturated solution of NaHCO₃.
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the pure ester.
Derivatization at the N1-Position: Indole N-Alkylation
Alkylation of the indole nitrogen can be achieved under basic conditions with an appropriate alkylating agent. This modification is often used to block a potential metabolic site or to improve cell permeability.
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the indole N-H (pKa ≈ 17). Sodium hydride (NaH) is highly effective, generating the nucleophilic indole anion.[12] Milder bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.[13]
-
Alkylating Agent: Reactive alkyl halides (e.g., iodides, bromides) or sulfonates (e.g., tosylates, mesylates) are typically used as the electrophiles.
-
Solvent: Polar aprotic solvents like DMF or THF are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.[5]
Protocol 4.1: General Procedure for N-Alkylation using NaH
-
Indole Anion Formation: To a solution of the this compound derivative (1.0 equiv.) in anhydrous DMF under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve and the solution may change color, indicating the formation of the indole anion.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the N-alkylated indole.
Conclusion
The this compound scaffold is a powerful platform for the construction of diverse chemical libraries. By systematically applying the Suzuki-Miyaura coupling, amide/ester formation, and N-alkylation reactions described herein, researchers can rapidly generate a multitude of analogs for biological screening. The protocols provided are robust starting points that can be optimized for specific substrates and scaled for high-throughput synthesis, accelerating the hit-to-lead process in modern drug discovery.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-1H-indole-6-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Bromo-1H-indole-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important indole derivative. Here, we will delve into the nuances of the synthetic process, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.
Introduction to the Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. However, its synthesis can be challenging, often leading to issues with yield and purity. The electron-rich nature of the indole ring makes it susceptible to various side reactions, particularly during electrophilic substitution steps like bromination. Furthermore, the presence of both an electron-donating pyrrole ring and an electron-withdrawing carboxylic acid group on the benzene ring can lead to complex reactivity and purification challenges.
This guide will focus on a common and logical synthetic approach: the bromination of a suitable indole precursor followed by the introduction or modification of the carboxylic acid functionality. We will explore the critical parameters at each stage and provide solutions to common problems.
Visualizing the Synthetic Pathway
To provide a clear overview, let's visualize a plausible synthetic workflow. A common strategy involves the synthesis of a protected indole-6-carboxylic acid ester, followed by bromination and subsequent deprotection and hydrolysis to yield the final product.
Caption: A potential synthetic workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Section 1: Bromination of the Indole Ring
Q1: I am getting a mixture of brominated products. How can I improve the regioselectivity for the C4 position?
A1: This is a very common issue. The indole nucleus has multiple reactive sites, with the C3 position being the most nucleophilic. Direct bromination of an unprotected indole will almost certainly lead to a mixture of products, with a significant amount of 3-bromoindole. To achieve selective bromination at the C4 position on the benzene ring, you must first protect the more reactive positions of the pyrrole ring.
-
Expert Insight: The use of a bulky protecting group on the indole nitrogen, such as a tosyl (Ts) or triisopropylsilyl (TIPS) group, can sterically hinder the C7 position and electronically deactivate the pyrrole ring, favoring substitution on the benzene ring. Additionally, protecting the C3 position is crucial. While direct protection of C3 can be difficult, performing the bromination on a precursor where C2 and C3 are already substituted, such as an indole-2,3-dicarboxylic acid derivative, can direct bromination to the benzene ring. However, a more common and effective strategy is to use a directing group or a specific synthetic route that favors C4 substitution.
-
Troubleshooting Steps:
-
Protect the Indole Nitrogen: Before bromination, protect the indole nitrogen with a suitable group like tosyl chloride (TsCl) or benzenesulfonyl chloride (BsCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Choose the Right Brominating Agent: N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent than elemental bromine. Using NBS at low temperatures (e.g., 0 °C to room temperature) can enhance selectivity.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
-
Consider a Multi-step Approach: If direct bromination of a protected indole-6-carboxylic acid ester is not selective, consider a different synthetic route, such as a Fischer indole synthesis starting from a pre-brominated phenylhydrazine.
-
Q2: My reaction is producing a significant amount of di- and poly-brominated indoles. What is causing this and how can I prevent it?
A2: Over-bromination occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used. The mono-brominated product can be more reactive than the starting material under certain conditions.
-
Causality: The bromine substituent is only weakly deactivating, and if the reaction is left for too long or at too high a temperature, further bromination can occur.
-
Preventative Measures:
-
Stoichiometry is Key: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent.
-
Slow Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.
-
Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC).
-
Reaction Monitoring: Closely monitor the reaction by TLC. Once the starting material is consumed and the desired mono-brominated product is the major spot, quench the reaction immediately.
-
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br2. |
| Stoichiometry | 1.05 - 1.1 equivalents | Minimizes over-bromination. |
| Temperature | 0 °C to room temperature | Slower reaction rate improves selectivity. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents are generally preferred. |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for timely quenching of the reaction. |
Section 2: Synthesis of the Indole-6-Carboxylic Acid Moiety
Q3: I am attempting to synthesize the target molecule by hydrolyzing a nitrile precursor (4-bromo-6-cyano-1H-indole), but the yield is low. What are the potential issues?
A3: The hydrolysis of a nitrile to a carboxylic acid is a robust reaction, but issues can arise, especially with heterocyclic systems.
-
Potential Problems:
-
Incomplete Hydrolysis: The hydrolysis may stop at the amide intermediate, especially under milder conditions.
-
Side Reactions: The indole ring can be sensitive to the harsh conditions (strong acid or base and high temperatures) often required for nitrile hydrolysis. This can lead to decomposition or side reactions.
-
Poor Solubility: The starting material or intermediate amide may have poor solubility in the reaction medium, leading to incomplete conversion.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile hydrolysis.
-
Recommended Protocols:
-
Basic Hydrolysis: Reflux the nitrile with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide. The addition of a co-solvent like ethanol can improve solubility.[1]
-
Acidic Hydrolysis: Reflux with a strong acid such as sulfuric acid or hydrochloric acid. Be cautious of potential decomposition.
-
Q4: Can I introduce the bromine atom via a Sandmeyer reaction on 4-amino-1H-indole-6-carboxylic acid?
A4: Yes, the Sandmeyer reaction is a viable method for converting an aromatic amine to a bromide.[2][3] This approach can offer excellent regioselectivity.
-
Key Steps:
-
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (NaNO2) in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C).
-
Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom.
-
-
Potential Pitfalls:
-
Instability of the Diazonium Salt: Diazonium salts can be unstable and even explosive if isolated or allowed to warm up. The reaction should be carried out at low temperatures and the diazonium salt used immediately in the next step.
-
Side Reactions: Undesired reactions, such as the formation of phenols (if water is present) or azo coupling, can occur if the reaction conditions are not carefully controlled.
-
Section 3: Purification and Characterization
Q5: I am having difficulty purifying the final product. What are the best methods?
A5: The purification of indole carboxylic acids can be challenging due to their polarity and potential for zwitterionic character.
-
Recommended Purification Strategy:
-
Acid-Base Extraction: After the reaction workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Then, extract the product into a dilute aqueous base (e.g., 1M NaOH or NaHCO3). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidify the aqueous layer to precipitate the carboxylic acid product, which can be collected by filtration.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) can be an effective method for purification.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. A polar eluent system, often containing a small amount of acetic acid or formic acid to suppress tailing, will be required.
-
Q6: What are the expected analytical data for this compound?
A6: While specific experimental data can vary slightly, you should expect the following characteristic signals:
-
¹H NMR: Look for signals corresponding to the indole protons (typically in the range of 6.5-8.0 ppm) and the carboxylic acid proton (a broad singlet, often >10 ppm). The aromatic protons will show a specific splitting pattern depending on the substitution.
-
¹³C NMR: Expect signals for the indole ring carbons (around 100-140 ppm) and the carboxylic acid carbonyl carbon (typically >165 ppm).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C9H6BrNO2, MW: 240.05 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
Experimental Protocols
Protocol 1: Bromination of N-Protected Indole-6-carboxylic Acid Ester
-
Protection and Esterification: Protect the nitrogen of 1H-indole-6-carboxylic acid with a suitable protecting group (e.g., tosyl) and then esterify the carboxylic acid (e.g., to a methyl ester) using standard procedures.
-
Bromination:
-
Dissolve the N-protected indole-6-carboxylic acid ester in dry DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (1.05 equivalents) in the same solvent to the reaction mixture over 30 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Hydrolysis of the Ester and Deprotection
-
Hydrolysis:
-
Dissolve the purified 4-bromo-N-protected-indole-6-carboxylic acid ester in a mixture of methanol or ethanol and a 2M aqueous solution of NaOH.
-
Reflux the mixture for 2-4 hours, or until the hydrolysis is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 2M HCl. The product should precipitate out of the solution.
-
-
Deprotection (if applicable): The conditions for deprotection will depend on the protecting group used. For a tosyl group, this can often be achieved under the same basic hydrolysis conditions used for the ester.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Concluding Remarks
The successful synthesis of this compound with a high yield is achievable through careful control of reaction conditions, the use of appropriate protecting groups, and diligent monitoring of the reaction progress. This guide provides a framework for troubleshooting common issues and optimizing your synthetic strategy. Remember that each reaction is unique, and some degree of empirical optimization will likely be necessary for your specific setup.
References
Technical Support Center: Purification of 4-Bromo-1H-indole-6-carboxylic acid
Welcome to the technical support guide for the purification of 4-Bromo-1H-indole-6-carboxylic acid (CAS No: 374633-27-9). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-proven methods for achieving high purity. As a key intermediate in pharmaceutical synthesis, the purity of this molecule is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during its purification.
Introduction
This compound is a heterocyclic building block characterized by its indole core, a bromine substituent, and a carboxylic acid group. This trifunctional nature presents unique challenges and opportunities for purification. Impurities can arise from starting materials, side reactions (e.g., regioisomers from bromination, incomplete hydrolysis of an ester precursor), or degradation. The choice of purification strategy depends heavily on the nature of these impurities, the scale of the reaction, and the desired final purity.
This guide moves beyond simple procedural lists to explain the causality behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities are typically process-related. Common contaminants may include unreacted starting materials, such as a precursor indole without the bromo or carboxylic acid group. If the synthesis involves the bromination of an indole-6-carboxylic acid, you might encounter starting material or over-brominated species. If the carboxylic acid is formed by the hydrolysis of a methyl or ethyl ester, incomplete hydrolysis can leave residual ester. Furthermore, the synthesis of indole derivatives can sometimes yield isomeric impurities that are difficult to remove.[1][2]
Q2: What are the primary purification techniques suitable for this molecule?
A2: The three most effective techniques, which can be used alone or in combination, are:
-
Acid-Base Extraction: This leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
-
Recrystallization: An excellent method for removing small amounts of impurities from a solid product, provided a suitable solvent can be identified.
-
Silica Gel Column Chromatography: A high-resolution technique for separating compounds with different polarities. Special considerations are needed for carboxylic acids to prevent peak tailing.[3]
Q3: My purified compound is a tan or brownish powder, not the expected white or off-white solid. What is the cause?
A3: Discoloration is often due to trace amounts of highly colored impurities, which may be polymeric byproducts or degradation products. Indoles can be sensitive to strong acid, light, and air, leading to oxidation and color formation.[4] Overheating during solvent evaporation can also contribute to discoloration. A decolorizing step with activated carbon is often an effective solution.[5]
Q4: What is the recommended storage condition for this compound?
A4: To ensure stability and prevent degradation, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Supplier recommendations often suggest storage at 2-8 °C.[6][7]
Purification Workflow Decision Guide
This diagram outlines a logical approach to selecting a purification strategy based on the initial assessment of your crude product.
Caption: Decision tree for selecting the optimal purification technique.
Troubleshooting Guide
Scenario 1: Low Yield After Recrystallization
Q: I performed a recrystallization, but my recovery was below 50%. What went wrong?
A: Low recovery in recrystallization is a common issue with several potential causes:
-
Improper Solvent Choice: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[8] If the compound has significant solubility at low temperatures, a substantial amount will remain in the mother liquor.
-
Using Too Much Solvent: Adding more solvent than necessary to dissolve the compound at high temperature will keep more of it dissolved upon cooling, thus reducing the yield. The goal is to create a saturated solution at the boiling point of the solvent.[8]
-
Cooling Too Rapidly: Cooling the solution too quickly (e.g., by immediately placing it in an ice bath) can cause the product to "crash out" as a fine powder, trapping impurities and leading to lower purity. Slow cooling allows for the formation of larger, purer crystals.[8]
-
Product Loss During Washing: Washing the collected crystals with a solvent in which the product is soluble (even slightly) will dissolve some of the product. Always use a minimal amount of ice-cold wash solvent.
Solution Pathway:
-
Re-evaluate Your Solvent System: Perform a small-scale solvent screen to find the optimal solvent or solvent pair (see protocol below).
-
Minimize Solvent Volume: In the next attempt, add the hot solvent portion-wise until the solid just dissolves.
-
Control the Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath to maximize crystal formation.
-
Optimize Washing: Ensure your wash solvent is pre-chilled to 0-4 °C.
| Solvent Screening Candidates | Rationale |
| Water | Carboxylic acids can have some water solubility, especially as salts. |
| Ethanol / Methanol | Polar protic solvents, often good for polar molecules. |
| Ethyl Acetate | A medium-polarity solvent. |
| Toluene | A non-polar solvent, may be used as an anti-solvent. |
| Acetone | A polar aprotic solvent. |
| Acetonitrile | A polar aprotic solvent. |
Scenario 2: Streaking on a Silica Gel Column
Q: I'm trying to purify my compound using column chromatography, but the spot streaks badly on the TLC plate and the column gives poor separation. Why is this happening?
A: This is the classic behavior of a carboxylic acid on silica gel. Silica is acidic, but the carboxylic acid group of your molecule can exist in both its protonated (R-COOH) and deprotonated (R-COO⁻) forms. These two forms have very different polarities, causing them to move at different rates down the column, resulting in a long streak rather than a tight band.
The Causality: The equilibrium between the protonated and deprotonated forms on the silica surface leads to a continuous distribution of the compound along the column, which manifests as streaking or tailing.
Solution: To ensure the compound moves as a single species, you must suppress its deprotonation. This is achieved by adding a small amount of a volatile acid to your mobile phase (eluent).
-
Recommended Additive: Add 0.5% to 1% acetic acid or formic acid to your eluent mixture (e.g., for 100 mL of eluent, add 0.5-1 mL of acetic acid).[3]
-
Why it Works: The added acid maintains a low pH environment on the silica surface, forcing the equilibrium of your compound to the fully protonated, less polar R-COOH form. This results in a sharp, well-defined band and significantly improved separation.
Typical Mobile Phase Systems for TLC/Column
| System | Polarity | Use Case |
| Hexanes / Ethyl Acetate + 1% Acetic Acid | Low to Medium | Good starting point for many organic compounds. |
| Dichloromethane / Methanol + 1% Acetic Acid | Medium to High | For more polar compounds that do not move in Hex/EtOAc. |
Scenario 3: Product Fails to Precipitate After Acid-Base Extraction
Q: I performed an acid-base extraction. After acidifying the basic aqueous layer, my product did not precipitate. Where is my compound?
A: This frustrating situation usually points to one of two possibilities:
-
Insufficient Acidification: The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt (R-COO⁻Na⁺) back to the neutral carboxylic acid (R-COOH). The salt form is often highly water-soluble.
-
Product is an Oil or Emulsion: The protonated carboxylic acid may be separating as an oil rather than a solid, or it may be forming a stable emulsion with the water. This can happen if the melting point of the compound is low or if other organic impurities are present.
Troubleshooting Steps:
-
Check the pH: Use a pH meter or pH paper to confirm that the aqueous solution is strongly acidic (pH 1-2). If not, add more concentrated acid (e.g., 6M HCl) dropwise.
-
"Back-Extract": If the product has oiled out or is in an emulsion, add a water-immiscible organic solvent (like ethyl acetate or dichloromethane) to the acidified aqueous solution. Shake the mixture vigorously in a separatory funnel. The neutral carboxylic acid will be extracted into the organic layer. You can then dry this organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to recover your product.
-
Induce Crystallization: If the product has oiled out, try scratching the inside of the flask with a glass rod at the oil-water interface or adding a seed crystal from a previous batch to induce crystallization.
Caption: Mechanism of purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes a suitable solvent (e.g., ethanol/water) has been identified.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil on a hot plate.
-
Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl the mixture and gently reheat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass chromatography column with silica gel using your chosen mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate + 1% Acetic Acid). Ensure the silica bed is compact and free of air bubbles.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Monitoring: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent and acetic acid using a rotary evaporator to yield the purified product.
References
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromo-1H-pyrrole-2-carboxylic acid | 27746-02-7 [sigmaaldrich.com]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. m.youtube.com [m.youtube.com]
Addressing stability issues of 4-Bromo-1H-indole-6-carboxylic acid in solution
Introduction
Welcome to the technical support guide for 4-Bromo-1H-indole-6-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for addressing stability issues encountered when working with this compound in solution. As a specialized bromo-indole derivative, understanding its chemical behavior is paramount for generating reliable and reproducible experimental data. This guide synthesizes chemical principles with practical, field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound has changed color (e.g., turned yellow/brown). What is causing this?
A color change in your solution is a primary indicator of degradation. The indole scaffold is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric species. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The initial oxidation products of indoles can include compounds like indoxyl, isatin, and anthranilic acid derivatives, which can be further transformed into colored materials[1][2].
Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of the compound?
Absolutely. Chemical degradation leads to a decrease in the concentration of the active parent compound, which will directly impact its efficacy in biological assays. Furthermore, the degradation products themselves could potentially interfere with the assay, either by exhibiting their own biological activity or by inhibiting/activating cellular components non-specifically. Therefore, ensuring the stability of your stock and working solutions is critical for obtaining consistent and reliable data.
Q3: What is the best solvent to dissolve this compound for long-term storage?
While specific solubility data for this exact compound is not extensively published, based on structurally similar indole carboxylic acids, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions due to its excellent solvating power for this class of compounds. For long-term storage, it is crucial to use anhydrous, high-purity DMSO to minimize water-mediated degradation. Alcohols like ethanol can also be used, but solubility might be lower. It is recommended to store stock solutions at -80°C to maximize stability.
Q4: What is the optimal pH for my aqueous working solutions?
The stability of indole derivatives can be pH-dependent. The carboxylic acid moiety suggests that the compound will be more soluble in slightly basic aqueous solutions due to deprotonation to the carboxylate salt. However, indole rings can be susceptible to hydrolysis under strongly basic conditions (pH > 9)[3][4]. Conversely, strongly acidic conditions can also promote degradation. Therefore, it is advisable to prepare aqueous working solutions in a buffer with a pH close to neutral (pH 6.5-7.5). It is recommended to prepare these solutions fresh before each experiment.
Q5: Should I be concerned about debromination of the compound in solution?
Debromination is a known degradation pathway for bromo-substituted aromatic compounds, particularly under reductive conditions or during certain chemical reactions. While less common during simple storage in solution compared to in a reaction vessel, it is a potential degradation route, especially if the solution is exposed to light (photolysis) or contaminants that can act as reducing agents. If you suspect debromination, this would be observable by techniques such as LC-MS, where a product with a mass difference corresponding to the loss of a bromine atom and gain of a hydrogen atom would be detected.
Troubleshooting Guide: Diagnosing and Solving Instability
This section provides a systematic approach to identifying and mitigating stability issues with your this compound solutions.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering suspected instability.
Caption: Troubleshooting workflow for stability issues.
Hypothetical Degradation Pathways
Understanding potential degradation routes is key to preventing them. The primary concerns for this compound are oxidation and photodecomposition.
Caption: Potential degradation pathways.
Experimental Protocols
Protocol 1: Preparation of Stable Stock Solutions
This protocol describes the best practices for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate the solid compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a tared vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex thoroughly. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.
-
Flush the headspace of each aliquot with an inert gas (e.g., argon or nitrogen) before capping tightly.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C.
Rationale: Using anhydrous DMSO minimizes water-related hydrolysis. Amber vials protect the compound from light-induced degradation. Aliquoting prevents repeated freeze-thaw cycles of the main stock, and an inert gas atmosphere reduces the risk of oxidation.
Protocol 2: A Simple Forced Degradation Study to Assess Stability
This protocol allows you to assess the stability of your compound under various stress conditions, as recommended by ICH guidelines for forced degradation studies[5][6][7]. This will help you identify the optimal conditions for your specific experimental setup.
Materials:
-
A stock solution of this compound (e.g., 10 mM in DMSO)
-
Aqueous buffers: pH 4 (acidic), pH 7 (neutral), pH 9 (basic)
-
3% Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
HPLC system with a suitable C18 column and UV detector
-
Clear and amber vials
Procedure:
-
Sample Preparation: Prepare the following samples in triplicate. Dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 100 µM) in the respective stress medium.
-
Control: Dilute in your standard assay buffer or mobile phase, store in an amber vial at 4°C.
-
Acid Hydrolysis: Dilute in pH 4 buffer, store in an amber vial at 40°C.
-
Base Hydrolysis: Dilute in pH 9 buffer, store in an amber vial at 40°C.
-
Oxidative Stress: Dilute in 3% H₂O₂, store in an amber vial at room temperature.
-
Photostability: Dilute in your standard assay buffer, store in a clear vial exposed to ambient laboratory light at room temperature.
-
-
Time Points: Analyze the samples by HPLC at T=0, 2, 8, and 24 hours.
-
HPLC Analysis:
-
Use a validated HPLC method to separate the parent compound from potential degradants. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control.
-
Observe the appearance of any new peaks in the chromatograms, which indicate degradation products.
-
Data Presentation:
| Stress Condition | Time (hours) | Parent Compound Remaining (%) (Mean ± SD) | Observations (e.g., New Peaks) |
| Control (4°C, dark) | 24 | 99.5 ± 0.3 | No significant changes |
| Acidic (pH 4, 40°C) | 24 | 95.2 ± 1.1 | Minor new peak at early RT |
| Basic (pH 9, 40°C) | 24 | 88.7 ± 2.5 | Significant new peak observed |
| Oxidative (3% H₂O₂) | 24 | 75.4 ± 3.1 | Multiple new peaks, color change |
| Photolytic (Light, RT) | 24 | 92.1 ± 1.8 | Small new peaks, slight yellowing |
This is a table with hypothetical data for illustrative purposes.
Interpretation: The results of this study will provide empirical evidence for the stability of this compound under your specific laboratory conditions and will guide you in handling the compound to ensure data integrity.
References
- 1. ovid.com [ovid.com]
- 2. scispace.com [scispace.com]
- 3. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Challenges in Scale-Up Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Transitioning a chemical synthesis from the laboratory bench to a pilot plant or full-scale manufacturing is a complex endeavor fraught with challenges that are often not apparent at a smaller scale. This guide is designed to serve as a technical support resource, providing in-depth troubleshooting advice and practical solutions to common problems encountered during the scale-up of compound synthesis. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in comprehending the underlying chemical and physical principles that govern a reaction as its environment changes.
This document is structured to provide direct, actionable answers to specific problems, supported by scientific reasoning, established protocols, and visual aids to clarify complex workflows and relationships.
Core Challenges in Scale-Up Synthesis
The fundamental challenge of scale-up is that not all parameters change linearly.[1] As the volume of a reaction increases, the surface-area-to-volume ratio decreases dramatically.[2][3] This non-linear scaling profoundly impacts several critical aspects of a chemical process.
Thermal Management and Reaction Safety
The Problem: Exothermic reactions that are easily managed in a lab flask can become hazardous on a larger scale.[4] The heat generated increases with the volume (a cubic function of the reactor radius), while the ability to remove that heat through the vessel walls only increases with the surface area (a squared function).[5][6] This disparity can lead to a rapid temperature increase, potentially causing thermal runaway reactions, product decomposition, and dangerous pressure build-up.[4][7]
Key Considerations:
-
Process Hazard Analysis (PHA): Before any scale-up, a thorough PHA, such as a Hazard and Operability (HAZOP) study, is essential to identify potential thermal hazards.[4][8]
-
Reaction Calorimetry: Techniques like reaction calorimetry are vital for measuring the heat of reaction and determining the maximum adiabatic temperature rise to design safe operating limits.[4][6]
-
Cooling Capacity: The cooling systems of pilot and plant-scale reactors must be capable of handling the heat load of the reaction.[9]
Mass Transfer and Mixing
The Problem: Achieving homogenous mixing in a large reactor is significantly more difficult than on a lab scale with a magnetic stir bar.[10][11] Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can drastically alter reaction selectivity and lead to the formation of impurities.[6][12] The time it takes to blend reactants can increase significantly with scale, and if this mixing time is longer than the half-life of the reaction, the process becomes mixing-dependent, leading to unpredictable results.[13][14]
Key Considerations:
-
Equipment Design: The choice of impeller, baffles, and reactor geometry is critical for ensuring efficient mixing.[11][14]
-
Reagent Addition: The rate and location of reagent addition must be carefully controlled. Adding a reactive agent slowly into a high-turbulence zone (e.g., near the impeller tip) is often necessary.[15]
-
Fluid Dynamics: The flow regime (laminar vs. turbulent) can change upon scale-up, affecting both heat and mass transfer.[1]
Crystallization and Product Isolation
The Problem: Crystallization, a preferred method for product isolation and purification on a large scale, is highly sensitive to changes in scale.[11][16] Issues that may not be apparent in the lab, such as changes in supersaturation, cooling rates, and agitation, can lead to problems with polymorphism (different crystal forms), particle size distribution, and impurity incorporation at a larger scale.[17][18][19]
Key Considerations:
-
Solubility and Supersaturation: A thorough understanding of the compound's solubility curve is crucial for designing a robust crystallization process.[19]
-
Seeding Strategy: A well-defined seeding protocol is often necessary to control nucleation and ensure the desired crystal form is obtained consistently.[19]
-
Downstream Processing: The physical properties of the isolated solid (e.g., filterability, drying characteristics) can be significantly different at scale.[17]
Troubleshooting Guides
This section provides direct answers to common issues encountered during scale-up synthesis.
Q1: My reaction was high-yielding and clean in the lab, but on a 10x scale, the yield has dropped significantly and I'm seeing new impurities. What's happening?
A1: This is a classic scale-up problem that typically points to issues with mass and/or heat transfer.[17] When a reaction's outcome changes this dramatically, it's often because the reaction has become mixing-sensitive or is experiencing poor temperature control.
Possible Causes & Solutions:
-
Localized High Concentrations (Poor Mass Transfer):
-
Cause: In the lab, your reagents likely mixed almost instantly. In a larger vessel, adding one reagent to another can create pockets of very high concentration before it has a chance to disperse.[6] This can favor faster, less selective side reactions that you wouldn't see under homogenous lab conditions.
-
Troubleshooting Steps:
-
Slow Down the Addition: Reduce the addition rate of the critical reagent. This can be modeled as a semi-batch process, where the reaction rate is controlled by the feed rate.[5]
-
Use a Dip Tube: Ensure the reagent is added subsurface, directly into a well-agitated part of the reactor, such as near the impeller. Avoid adding reagents onto the surface of the liquid, where mixing is less efficient.[15]
-
Increase Agitation: Verify that the agitation speed is sufficient for the larger volume. You may need to consult with a chemical engineer to determine the appropriate power per unit volume for your reactor and process.[14]
-
Consider Dilution: While it may seem counterintuitive, increasing the solvent volume can sometimes improve mixing and moderate reaction rates, preventing the formation of byproducts.[11]
-
-
-
Poor Temperature Control (Poor Heat Transfer):
-
Cause: The reaction may be more exothermic than you realized. On a small scale, the flask's large surface area dissipated the heat effectively. On a larger scale, the heat is trapped, raising the internal temperature and triggering thermal decomposition of your product or accelerating side reactions.[7][9]
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Always use a thermocouple probe to measure the actual temperature of the reaction mixture, not just the temperature of the heating/cooling jacket.[3]
-
Perform Calorimetry: Conduct a reaction calorimetry study to quantify the heat of reaction. This data is critical for ensuring the plant reactor's cooling system can handle the thermal load.[6]
-
Adjust Addition Temperature: Consider cooling the batch before the problematic addition and/or cooling the reagent being added.
-
-
Below is a decision tree to guide your troubleshooting process for addressing a drop in yield.
Caption: Troubleshooting Decision Tree for Low Yield in Scale-Up.
Q2: I'm trying to scale up a crystallization, but I'm getting a different crystal form (polymorph) than I did in the lab. Why, and how can I control it?
A2: Uncontrolled polymorphism is a critical issue in pharmaceutical development, as different crystal forms can have different solubilities, stabilities, and bioavailabilities.[16] The appearance of a new polymorph on scale-up is usually due to differences in kinetics versus thermodynamic control of the crystallization process.
Possible Causes & Solutions:
-
Different Cooling/Supersaturation Profile:
-
Cause: A large reactor cools much more slowly and less uniformly than a small flask.[17] This different cooling profile changes the rate at which supersaturation is generated, which can favor the nucleation of a different, potentially less stable (kinetic), polymorph.
-
Troubleshooting Steps:
-
Controlled Cooling: Implement a programmed, linear cooling profile instead of simply setting the jacket to its final temperature. This provides more consistent control over supersaturation.
-
Use a Seeding Strategy: This is the most robust way to control polymorphism. Introduce a small quantity of the desired polymorph into the solution at a specific temperature and level of supersaturation. This provides a template for crystal growth and bypasses the unpredictable primary nucleation phase.[19]
-
-
-
Variations in Agitation/Shear:
-
Cause: The type and intensity of mixing can influence which polymorph nucleates and grows. High shear near the impeller can sometimes induce the formation of a different crystal form.
-
Troubleshooting Steps:
-
Optimize Agitation Rate: Study the effect of agitation speed on crystal form in the lab. You may find that a lower (but still sufficient for suspension) agitation rate is needed to produce the desired form.
-
Consistent Equipment Geometry: While not always possible, using lab and pilot equipment with similar geometries (e.g., impeller type) can help make the process more scalable.[14]
-
-
-
Solvent Environment:
-
Cause: The presence of impurities or even the choice of solvent can stabilize or inhibit the formation of certain polymorphs. A solvent that works well in the lab may not be practical or economical at scale, and the new solvent may favor a different form.[20]
-
Troubleshooting Steps:
-
Solvent Screening: Perform a thorough polymorph screen early in development to understand which solvents tend to produce which forms.
-
Purity Check: Ensure the purity of the starting material and solvent are consistent between scales. Unidentified impurities can sometimes act as templates for unwanted polymorphs.
-
-
Q3: My process involves a solvent swap, and it's taking far too long in the pilot plant, potentially degrading my product. How can I optimize this?
A3: Solvent swaps (distillative removal of one solvent and replacement with another) are common but can be very time-consuming on a large scale.[21] The key is to understand the vapor-liquid equilibrium (VLE) of the solvent system and the heat transfer capabilities of your reactor.
Possible Causes & Solutions:
-
Inefficient Distillation:
-
Cause: The distillation may be running at atmospheric pressure when vacuum would be much more efficient, especially for higher-boiling solvents. The reactor's heating jacket may also be insufficient to provide the energy needed for rapid boiling.
-
Troubleshooting Steps:
-
Use Vacuum: If your product is stable, applying a vacuum will lower the boiling points of the solvents, increasing the distillation rate and reducing thermal stress on your compound.
-
Constant Volume (Fed-Batch) Distillation: Instead of distilling off the first solvent and then adding the second, perform a constant-volume distillation. Continuously feed the second (higher-boiling) solvent into the reactor at the same rate that distillate is being removed. This is often much more efficient.
-
Check for Azeotropes: Be aware of potential azeotropes (mixtures that boil at a constant temperature and composition), which can make solvent removal difficult. VLE modeling or small-scale experiments can identify these issues.[22]
-
-
-
Poor Heat Transfer:
-
Cause: As the liquid level drops during distillation, the surface area available for heat transfer decreases, slowing the process.
-
Troubleshooting Steps:
-
Ensure Good Agitation: Vigorous agitation is necessary to ensure the entire volume is heated and to prevent localized boiling or bumping.
-
Use a Properly Sized Reactor: Ideally, the initial volume should not be so small that you lose significant heat transfer area early in the distillation.
-
-
FAQs: Frequently Asked Questions
Q: At what stage of development should I start thinking about scale-up? A: As early as possible. While the initial discovery synthesis can use "any means necessary," a route intended for development should be designed with scale-up in mind from the beginning.[15] This includes avoiding problematic reagents (e.g., those that are highly toxic or explosive), difficult-to-handle solids, and purification methods like chromatography that are not easily scalable.[11]
Q: What is the single most important safety consideration when scaling up? A: Thermal hazard assessment.[9][23] An incomplete understanding of a reaction's exothermic potential is a leading cause of serious accidents in the chemical industry.[5] Always assume a reaction has the potential to be exothermic until you have data (preferably from reaction calorimetry) to prove otherwise.[4][6]
Q: How do I choose a suitable solvent for a large-scale process? A: Solvent selection for scale-up involves balancing performance with practical, safety, and environmental factors.[20][24] An ideal manufacturing solvent is:
-
Low Cost & Readily Available: Sourcing large quantities should be reliable.[20][25]
-
Low Toxicity & Environmentally Benign: Adherence to regulations like REACH is crucial.[24]
-
Appropriate Physical Properties: A boiling point high enough to be safe but not so high that it's difficult to remove (typically 80-120°C is ideal). A high flash point is also desirable to reduce fire hazards.[20]
-
Facilitates Isolation: The solvent should allow for good product crystallization while keeping impurities in solution.[11][20]
Q: What does "Process Mass Intensity" (PMI) mean and why is it important for scale-up? A: PMI is the ratio of the total mass of materials (raw materials, solvents, water, etc.) used in a process to the mass of the final product.[24] A high PMI indicates a less efficient and less sustainable process. In scale-up, minimizing PMI is a key goal because it directly translates to lower costs for raw materials, reduced energy consumption for heating and cooling, and less waste to dispose of.[11] Solvents are often the largest contributor to PMI.[24]
Data Presentation & Protocols
Comparison of Lab vs. Plant Scale Operations
The following table summarizes key differences between laboratory and manufacturing environments that must be considered during scale-up.
| Parameter | Laboratory Scale (e.g., 1 L Flask) | Plant Scale (e.g., 2000 L Reactor) | Scale-Up Implication |
| Heat Transfer | High surface-area-to-volume ratio; rapid heat dissipation. | Low surface-area-to-volume ratio; slow heat dissipation. | Critical: Exothermic reactions require careful management. Runaway potential is much higher.[5][9] |
| Mixing | Efficient, rapid mixing with magnetic or overhead stirrer. | Less efficient; requires carefully designed impellers and baffles. Mixing times can be significant. | Critical: Risk of localized concentrations leading to impurity formation. Reaction may become mixing-limited.[10][14] |
| Reagent Addition | Typically fast, often all at once. | Slow, controlled addition over time (semi-batch). | Process control shifts from temperature to addition rate for exothermic reactions.[5] |
| Phase Separation | Fast and easy to visualize in a separatory funnel. | Slow; interface can be difficult to detect. Emulsion formation is a greater risk. | Work-up procedures must be robust and allow for longer settling times.[15] |
| Isolation | Often chromatography, precipitation. | Primarily crystallization or distillation. | The entire process must be designed to produce a product that can be easily crystallized.[11] |
| Process Time | Minutes to hours. | Hours to days. | Stability of all reactants, intermediates, and products over longer periods at process temperatures must be confirmed.[17] |
Protocol: Preliminary Thermal Hazard and Scale-Up Safety Assessment
This protocol outlines a minimum set of steps to assess the safety of a process before attempting a significant scale-up.
Objective: To identify potential thermal hazards and establish preliminary safe operating parameters.
Methodology:
-
Literature and Hazard Review (Desk-Based):
-
Review Material Safety Data Sheets (MSDS) for all reactants, solvents, and expected products to identify known hazards.[8]
-
Use literature sources (e.g., Bretherick's Handbook of Reactive Chemical Hazards) to check for known incompatibilities or decomposition hazards for the chemical classes involved.[5]
-
Create a chemical interaction matrix to document potential unintended reactions.[5]
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To screen for thermal instability in reactants, intermediates, and the final product.
-
Procedure:
-
Prepare a sample of the key components and the final reaction mixture.
-
Run a DSC scan from ambient temperature to a temperature well above the intended process temperature (e.g., up to 300-400 °C) at a ramp rate of 2-5 °C/min.
-
Analysis: Look for sharp exothermic events. The onset temperature of such an event indicates the point at which thermal decomposition begins. The process temperature should be kept well below this onset temperature (a safety margin of 50-100 °C is often recommended).
-
-
-
Reaction Calorimetry (RC1) or similar:
-
Purpose: To measure the heat of reaction and determine the heat generation rate under process conditions.[6]
-
Procedure:
-
Simulate the intended process in the calorimeter, including all additions and temperature changes.
-
Measure the heat flow throughout the reaction.
-
Analysis:
-
Calculate the total heat of reaction (ΔHrxn).
-
Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) or adiabatic temperature rise. This is the maximum temperature the reaction would reach if all cooling were to fail.[6]
-
The MTSR should not exceed the boiling point of the solvent or the decomposition onset temperature determined by DSC.
-
-
-
-
Define Safe Operating Limits:
-
Based on the data collected, define critical process parameters and their safe ranges (e.g., maximum addition rate, maximum allowable process temperature, required cooling capacity).
-
Develop a "what-if" scenario plan to prepare for potential deviations like a cooling failure or agitator stoppage.[4]
-
This workflow is visualized in the diagram below.
Caption: Workflow for a Preliminary Thermal Hazard Assessment.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. reddit.com [reddit.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. qesacademy.com [qesacademy.com]
- 5. fauske.com [fauske.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jinzongmachinery.com [jinzongmachinery.com]
- 8. capitalresin.com [capitalresin.com]
- 9. noahchemicals.com [noahchemicals.com]
- 10. 6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them [businessage.com]
- 11. catsci.com [catsci.com]
- 12. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 13. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 14. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 15. scribd.com [scribd.com]
- 16. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sdlookchem.com [sdlookchem.com]
- 18. filter-dryer.com [filter-dryer.com]
- 19. youtube.com [youtube.com]
- 20. catsci.com [catsci.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Home - Scale-up Systems [scale-up.com]
- 23. dekra.us [dekra.us]
- 24. scientificupdate.com [scientificupdate.com]
- 25. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Alternative reagents for the synthesis of 4-Bromo-1H-indole-6-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-Bromo-1H-indole-6-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indole functionalization. Here, we address common challenges and provide field-proven strategies, focusing on the selection of alternative reagents to achieve optimal regioselectivity and yield.
Frequently Asked Questions (FAQs)
Question 1: What are the primary challenges in the direct bromination of 1H-indole-6-carboxylic acid to obtain the 4-bromo isomer?
Answer: The direct electrophilic bromination of the indole scaffold is notoriously challenging due to the intrinsic reactivity of the heterocyclic ring. The primary issues are:
-
Regioselectivity: The C3 position of the indole nucleus is the most electron-rich and kinetically favored site for electrophilic attack. Uncontrolled bromination with reagents like elemental bromine (Br₂) will almost exclusively yield the 3-bromo derivative, with significant formation of di- and tri-brominated byproducts.[1]
-
Substrate Sensitivity: The indole ring is susceptible to degradation and polymerization under the strongly acidic conditions generated (HBr byproduct) during bromination with harsh reagents.[1]
-
Competing Reactions: The presence of the unprotected N-H group can lead to side reactions. Furthermore, using certain reagents like N-Bromosuccinimide (NBS) in aqueous or protic solvents can lead to the formation of undesired oxindole byproducts.[1][2]
-
Influence of the Carboxylic Group: While the -COOH group is a deactivating meta-director on the benzene ring, the activating effect of the indole nitrogen dominates, still favoring substitution on the pyrrole ring.
Question 2: What are the most common and effective alternative brominating agents to elemental bromine (Br₂) for this synthesis?
Answer: Moving beyond elemental bromine is critical for controlling the reaction. Milder, more selective reagents are essential for minimizing side reactions and improving the chances of substitution on the benzene ring.
| Reagent | Common Abbreviation | Key Characteristics & Use Case |
| N-Bromosuccinimide | NBS | The most common alternative. It's a solid, easier to handle than Br₂, and generally more selective. In aprotic solvents (THF, DMF, CH₂Cl₂), it can be used for selective bromination. Its reactivity is highly solvent-dependent.[1][3] |
| Pyridinium Bromide Perbromide | PBPB | A stable, crystalline solid that serves as a source of electrophilic bromine. It's considered very mild and can improve selectivity, often used in solvents like pyridine or THF.[1][4] |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Another solid bromine source that offers high atom economy. It can be a potent but controllable brominating agent, sometimes offering different selectivity compared to NBS. |
| Dioxane Dibromide | - | A milder reagent that has been used for selective monobromination of activated aromatic systems.[1] |
Question 3: How can I strategically direct bromination to the C4 position and avoid the C3 position?
Answer: Achieving C4-selectivity requires a multi-faceted strategy that moves beyond simply changing the brominating agent. The key is to electronically and sterically disfavor the C3 position while activating the C4 position.
-
N-Protection: This is the most critical step. Protecting the indole nitrogen with an electron-withdrawing group is paramount. This modification reduces the nucleophilicity of the pyrrole ring (especially C3) and can sterically hinder attack at adjacent positions. The phenylsulfonyl (PhSO₂) group is particularly effective for this purpose.[5] Other groups like Boc or SEM can also be employed.[5][6] This electronic deactivation of the pyrrole ring makes the benzene portion of the molecule comparatively more reactive towards electrophiles.
-
Directed Ortho-Metalation (DoM): This is a powerful but more complex strategy. An appropriately chosen directing group on the indole (often at N1 or C7) can direct a strong base (like n-BuLi or LDA) to deprotonate the C4 position specifically. The resulting lithiated species can then be quenched with an electrophilic bromine source (e.g., 1,2-dibromoethane or CBr₄) to install the bromine atom with near-perfect regioselectivity.
-
Strategic Synthesis from a Pre-brominated Precursor: Often, the most reliable method is to build the indole ring with the bromine already in place. For instance, the Batcho-Leimgruber indole synthesis can be initiated from a starting material like 4-bromo-2-nitrotoluene, which already contains the required substitution pattern.[7]
Troubleshooting Guide & Experimental Protocols
This section addresses specific issues you may encounter during your experiments and provides actionable solutions and detailed protocols.
Problem 1: My reaction yields primarily the 3-bromo isomer or a mixture of unidentified poly-brominated products.
This is a classic regioselectivity issue, indicating your brominating agent is too reactive or the C3 position is too activated.
Caption: Decision workflow for troubleshooting poor regioselectivity.
The most robust solution is to deactivate the pyrrole ring via N-protection. The phenylsulfonyl group is an excellent choice as it is strongly deactivating and can be removed under basic conditions if necessary.
Protocol 1: N-Phenylsulfonylation of 1H-indole-6-carboxylic acid
-
Setup: To a solution of 1H-indole-6-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (N₂ or Ar).[6]
-
Deprotonation: Stir the mixture at 0°C for 30-60 minutes until gas evolution ceases. This ensures the formation of the sodium salt.
-
Protection: Add benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Acidify the mixture with 1M HCl to pH ~2-3, which will precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry under vacuum to yield 1-(phenylsulfonyl)-1H-indole-6-carboxylic acid. This product can often be used in the next step without further purification.
Protocol 2: Bromination of N-Protected Indole
-
Setup: Dissolve 1-(phenylsulfonyl)-1H-indole-6-carboxylic acid (1.0 eq) in glacial acetic acid. Cool the solution to 0-5°C.
-
Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: Stir the reaction at low temperature for 2-4 hours, monitoring by TLC or LC-MS. The N-sulfonyl group sufficiently deactivates the C3 position, making the electron-rich C4 position the next most likely site for electrophilic attack.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice water.
-
Isolation: The product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove acetic acid and succinimide, and then dry under vacuum to yield 4-Bromo-1-(phenylsulfonyl)-1H-indole-6-carboxylic acid.
-
(Optional) Deprotection: The phenylsulfonyl group can be removed by heating with a base such as NaOH or KOH in an alcohol/water mixture.
Problem 2: Significant formation of oxindole byproducts is observed.
This side reaction is characteristic of using NBS in the presence of water or other nucleophilic protic solvents (e.g., t-butanol).[1][2] The mechanism involves the addition of water or alcohol across the C2-C3 double bond of an intermediate species.
References
Technical Support Center: Resolving Common Issues in Compound Characterization
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting common challenges in the characterization of chemical compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analytical techniques and ensure the integrity and accuracy of their results. Here, we address specific issues encountered during experiments in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation. However, the quality of the spectra is highly dependent on proper sample preparation and instrument parameters. This section addresses frequent issues that can compromise your data.
Frequently Asked Questions (FAQs) - NMR
Q1: Why are my NMR peaks broad and poorly resolved?
A1: Peak broadening in NMR is a common issue that can obscure coupling information and hinder accurate integration. Several factors can contribute to this problem.[1]
Causality and Resolution:
-
Poor Shimming: The most frequent cause is an inhomogeneous magnetic field. Shimming is the process of adjusting the magnetic field to maximize its homogeneity.[2][3] If the field is not uniform across the sample, different molecules in the sample will experience slightly different magnetic fields, leading to a broadening of the signal.
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity, which restricts molecular tumbling and results in broader lines.[2][4] Conversely, a very dilute sample might require a higher receiver gain, which can amplify noise and give the appearance of broad peaks.
-
Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks.[4][5] It is crucial to ensure your sample is fully dissolved.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening due to their effect on electron relaxation.[5][6]
Troubleshooting Protocol:
-
Re-shim the Spectrometer: Carefully re-shim the instrument, paying close attention to both on-axis (Z) and off-axis (X, Y) shims. Modern spectrometers often have automated shimming routines that are highly effective.
-
Optimize Sample Concentration: For small molecules (<1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended for ¹H NMR.[4] If your sample is too concentrated, dilute it.
-
Filter the Sample: If you observe any solid particles, filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[2][6]
-
Degas the Sample: If paramagnetic impurities are suspected, particularly dissolved oxygen, degas the sample by bubbling an inert gas (like nitrogen or argon) through it or by using the freeze-pump-thaw method.
Q2: I see unexpected peaks in my ¹H NMR spectrum. What is their origin?
A2: The appearance of extraneous peaks is a frequent problem that can complicate spectral interpretation. These peaks often arise from contaminants.
Causality and Resolution:
-
Residual Solvents: Solvents used in the synthesis or purification of your compound (e.g., ethyl acetate, dichloromethane, acetone) can be retained in the final product, even after drying under high vacuum.[1]
-
Water: Many deuterated solvents are hygroscopic and will absorb moisture from the atmosphere if not handled properly.[1][6][7] This leads to a water peak in the spectrum, the chemical shift of which is solvent-dependent.
-
Contaminated NMR Tube: Reusing NMR tubes without proper cleaning can introduce contaminants from previous samples.[1]
-
Grease: Silicone grease from glass joints can sometimes contaminate a sample.
Troubleshooting Protocol:
-
Identify Common Solvent Peaks: Refer to a standard chart of NMR solvent impurities to identify if the unexpected peaks correspond to common laboratory solvents.
-
D₂O Exchange: To confirm if a peak is from an exchangeable proton (like water or an alcohol/amine), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will diminish or disappear.[1]
-
Properly Clean NMR Tubes: Thoroughly clean NMR tubes with a suitable solvent (e.g., acetone), followed by drying in an oven for several hours to remove any residual solvent.[1]
-
Careful Sample Handling: Minimize the exposure of deuterated solvents to the atmosphere. Keep solvent bottles tightly capped when not in use.[7]
NMR Sample Preparation Workflow
Caption: Workflow for preparing a high-quality NMR sample.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. However, achieving a strong and clear signal can be challenging.
Frequently Asked Questions (FAQs) - MS
Q1: Why am I seeing a weak or no signal for my compound?
A1: A poor signal intensity is one of the most common issues in mass spectrometry.[8] The cause can range from sample preparation to instrument settings.
Causality and Resolution:
-
Improper Sample Preparation: The sample may be too dilute to detect, or conversely, too concentrated, leading to ion suppression.[8]
-
Incompatible Ionization Source: Different ionization techniques (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI) are suited for different types of molecules.[9][10][11] An inappropriate choice can result in poor ionization efficiency.
-
Ion Suppression/Matrix Effects: In complex mixtures, other components co-eluting with your analyte can interfere with its ionization, reducing its signal intensity.[8][12] This is a significant issue in LC-MS.
-
Instrument Parameters: Incorrect settings for parameters like ion source voltage, collision energy, or mass analyzer range can lead to inefficient ion production or detection.[9]
Troubleshooting Protocol:
-
Optimize Sample Concentration: Ensure your sample concentration is appropriate for the instrument's sensitivity. If unsure, prepare a dilution series to find the optimal concentration.
-
Select the Right Ionization Technique: For large biomolecules like proteins, soft ionization techniques like ESI or MALDI are generally preferred.[11] For small, volatile molecules, Electron Ionization (EI) might be suitable.
-
Improve Sample Cleanup: If matrix effects are suspected, use sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[8]
-
Optimize Instrument Settings: Systematically optimize key instrument parameters. Refer to the manufacturer's guidelines for your specific instrument.
-
Check for Leaks: A leak in the system can lead to a loss of sensitivity. Use a leak detector to check for any gas leaks.[13]
Q2: My mass spectrum is very complex with many unexpected peaks. What could be the cause?
A2: A complex mass spectrum can be confusing, but the additional peaks often provide valuable information if interpreted correctly.
Causality and Resolution:
-
Fragmentation: Depending on the ionization method, your molecule may fragment in the ion source. While this can complicate the spectrum, the fragmentation pattern can be used for structural elucidation.[14]
-
Adduct Formation: In soft ionization techniques like ESI, it is common to see peaks corresponding to your molecule with an added ion from the solvent or buffer (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).
-
Impurities: The sample itself may contain impurities that are being detected.
-
Contamination: Contaminants from the solvent, sample handling, or the instrument can appear in the spectrum.
Troubleshooting Protocol:
-
Analyze Fragmentation Patterns: If using a hard ionization technique, consult fragmentation libraries or predict fragmentation pathways to see if the observed peaks match the expected fragments of your compound.
-
Identify Common Adducts: Look for peaks that correspond to your expected molecular weight plus the mass of common adducts.
-
Assess Sample Purity: Use an orthogonal technique like HPLC to assess the purity of your sample.[15]
-
Run a Blank: Inject a solvent blank to identify peaks that are coming from the system or solvents.
Troubleshooting Logic for Poor MS Signal
Caption: A logical approach to troubleshooting poor signal in mass spectrometry.
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis and separation science. This section addresses common chromatographic issues.
Frequently Asked Questions (FAQs) - HPLC
Q1: My chromatographic peaks are splitting or tailing. What is the cause and how can I fix it?
A1: Poor peak shape, such as splitting or tailing, can compromise resolution and the accuracy of quantification.[16][17]
Causality and Resolution:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[17]
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can cause peak splitting and tailing.[16][18]
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte, leading to peak tailing. Also, if the sample solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Secondary Interactions: Interactions between the analyte and residual silanol groups on the silica-based stationary phase can cause peak tailing.
Troubleshooting Protocol:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Check and Replace Column/Guard Column: If the column is old or has been used extensively, replace the guard column first. If the problem persists, the analytical column may need to be replaced.
-
Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. Consider adding a buffer. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
-
Use Mobile Phase Additives: To minimize interactions with residual silanols, add a competing base like triethylamine (TEA) to the mobile phase for basic compounds, or an acid like trifluoroacetic acid (TFA) for acidic compounds.[19]
Q2: I am having trouble separating chiral enantiomers. What should I do?
A2: The separation of enantiomers requires a chiral environment, which can be achieved in several ways in HPLC.
Causality and Resolution:
-
Incorrect Chiral Stationary Phase (CSP): There are many different types of CSPs, and their selectivity is highly dependent on the structure of the analyte.[20][21] A trial-and-error approach is often necessary.
-
Suboptimal Mobile Phase: The composition of the mobile phase plays a crucial role in chiral separations. Small changes in the mobile phase can significantly impact the separation.
-
Additive Memory Effects: When using acidic or basic modifiers, they can adsorb to the stationary phase and affect subsequent analyses, a phenomenon known as "memory effect".[20]
Troubleshooting Protocol:
-
Screen Different CSPs: If possible, screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptides).[21]
-
Optimize the Mobile Phase: Systematically vary the mobile phase composition, including the type and concentration of the organic modifier and any additives.
-
Consider Derivatization: An indirect approach is to derivatize the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[22]
-
Thorough Column Washing: To avoid memory effects, ensure the column is thoroughly washed with an appropriate solvent between runs, especially when changing mobile phase additives.[20]
Data Summary Table: Common HPLC Issues
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing | Column overload, secondary silanol interactions, inappropriate mobile phase pH. | Reduce injection volume, add mobile phase modifier (e.g., TEA, TFA), adjust mobile phase pH. |
| Peak Splitting | Column contamination, column degradation, sample solvent stronger than mobile phase. | Replace guard/analytical column, dissolve sample in mobile phase.[16] |
| Retention Time Drift | Poor temperature control, changing mobile phase composition, poor column equilibration. | Use a column oven, prepare fresh mobile phase, increase equilibration time.[18] |
| Loss of Resolution | Column degradation, incorrect mobile phase composition. | Replace column, optimize mobile phase.[17] |
Section 4: Compound Purity and Stability
Ensuring the purity and stability of a compound is critical, especially in drug development, as impurities can affect both the efficacy and safety of a drug.[23][24][25]
Frequently Asked Questions (FAQs) - Purity and Stability
Q1: My compound shows variable activity in biological assays. Could purity or stability be the issue?
A1: Absolutely. Inconsistent results in bioassays are often a red flag for issues with compound purity or stability.[26]
Causality and Resolution:
-
Presence of Impurities: The observed biological activity may be due to a more potent impurity rather than the compound of interest. Conversely, impurities can also interfere with the assay, leading to lower observed activity.
-
Compound Degradation: The compound may be unstable under the assay conditions (e.g., in aqueous buffer, in the presence of light, or at 37°C).[26] This leads to a decrease in the concentration of the active compound over time, resulting in poor reproducibility.[26]
-
Poor Solubility: If the compound is not fully dissolved in the assay medium, its effective concentration will be lower than expected.
Troubleshooting Protocol:
-
Confirm Compound Purity and Identity: Use multiple analytical techniques (e.g., LC-MS, NMR) to confirm the purity and identity of the compound. Quantitative NMR (qNMR) can be a powerful tool for determining absolute purity.[27]
-
Assess Solubility: Determine the solubility of your compound in the assay buffer.
-
Perform a Stability Study: Incubate the compound in the assay buffer under the same conditions as the experiment (e.g., time, temperature) and analyze samples at different time points by HPLC or LC-MS to check for degradation.
-
Identify Degradation Products: If the compound is unstable, use LC-MS to identify the degradation products. This information can provide insights into the degradation pathway and help in optimizing the assay conditions or modifying the compound's structure.[25]
Q2: How do I establish a reliable reference standard for my compound?
A2: A well-characterized reference standard is essential for quantitative analysis.[28]
Causality and Resolution:
-
Lack of Characterization: A reference standard must be highly purified and thoroughly characterized to ensure its identity and purity.[29]
-
Improper Storage: The stability of the reference standard can be compromised if it is not stored under appropriate conditions.
Troubleshooting Protocol:
-
Purification: The material intended for use as a reference standard should be of the highest possible purity.[29] Additional purification steps beyond what is used for the bulk material may be necessary.[29]
-
Comprehensive Characterization: Characterize the reference standard using a battery of analytical techniques, including NMR, MS, HPLC, elemental analysis, and determination of physical properties like melting point.[30][31]
-
Purity Assignment: Assign a purity value to the reference standard based on the results of multiple analytical methods.
-
Stability Testing: Conduct stability studies to determine the appropriate storage conditions and re-test interval for the reference standard.
Compound Stability Assessment Workflow
Caption: A systematic workflow for assessing compound stability in in vitro assays.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. gmi-inc.com [gmi-inc.com]
- 9. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. Solving Mass Spectrometry Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. ijnrd.org [ijnrd.org]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 23. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 24. Drug Impurity Analysis: HPLC-CAD Methods & Best Practices | Technology Networks [technologynetworks.com]
- 25. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 26. benchchem.com [benchchem.com]
- 27. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mriglobal.org [mriglobal.org]
- 29. pharmtech.com [pharmtech.com]
- 30. royalsocietypublishing.org [royalsocietypublishing.org]
- 31. veeprho.com [veeprho.com]
Strategies for enhancing the regioselectivity of reactions involving the compound
Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on controlling and enhancing the regioselectivity of chemical reactions. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to improve your experimental outcomes.
Troubleshooting Guide: Overcoming Poor Regioselectivity
This section addresses specific issues you might encounter during your experiments, offering explanations and actionable solutions.
Question: My reaction is producing a mixture of regioisomers with low selectivity. What are the primary factors I should investigate to improve the outcome?
Answer:
Low regioselectivity is a common challenge that can often be resolved by systematically evaluating and optimizing several key reaction parameters. The distribution of regioisomers is fundamentally governed by the relative activation energies of the competing reaction pathways.[1] The main factors to consider are:
-
Steric Hindrance: The spatial arrangement of atoms around the reactive sites can significantly influence the approach of a reagent.[2] Bulky substituents near one reactive site can favor reaction at a less hindered position.
-
Electronic Effects: The electron density at different positions in your molecule plays a crucial role. Electron-donating groups (EDGs) can activate certain positions for electrophilic attack, while electron-withdrawing groups (EWGs) can deactivate them.[3]
-
Catalyst or Reagent Choice: The catalyst or reagent you are using can have a profound impact on regioselectivity.[4][5] Ligands on a metal catalyst, for example, can create a specific steric and electronic environment that directs the reaction to a particular site.
-
Reaction Conditions: Parameters such as solvent, temperature, and concentration can alter the reaction pathway and, consequently, the regiomeric ratio.
To systematically troubleshoot, we recommend the following workflow:
Caption: A systematic workflow for troubleshooting poor regioselectivity.
Question: I am attempting a directed C-H functionalization, but I am observing a mixture of ortho, meta, and para products. How can I improve the selectivity for a specific position?
Answer:
Achieving high regioselectivity in C-H functionalization often relies on the strategic use of directing groups. A directing group is a functional group on the substrate that coordinates to the catalyst, bringing it into close proximity to a specific C-H bond and thereby favoring its activation.[6]
Troubleshooting Steps:
-
Choice of Directing Group: The effectiveness of a directing group depends on its coordinating ability. For instance, a ketone may be a weak directing group, but it can be converted into a more strongly coordinating imine, which can then be hydrolyzed post-reaction. This is an example of using a transient directing group.
-
Catalyst and Ligand Design: The metal catalyst and its associated ligands are critical. Bulky ligands on the catalyst can interact with the substrate to disfavor reaction at sterically congested positions. For instance, in palladium-catalyzed reactions, the use of specific phosphine or N-heterocyclic carbene (NHC) ligands can dramatically influence the regiochemical outcome.
-
Solvent Effects: The solvent can influence the conformation of the substrate-catalyst complex and the stability of reaction intermediates, thereby affecting regioselectivity. Experiment with a range of solvents with varying polarities and coordinating abilities.
Example Protocol for Optimizing Directed Ortho-Metalation:
-
Substrate Preparation: Synthesize the substrate with an appropriate directing group (e.g., an amide or an O-carbamate for directed ortho-lithiation).
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate in a rigorously dried aprotic solvent (e.g., THF or diethyl ether).
-
Lithiation: Cool the solution to a low temperature (typically -78 °C) and add a stoichiometric amount of an organolithium reagent (e.g., n-butyllithium or s-butyllithium) dropwise.
-
Electrophilic Quench: After stirring for the optimized time, add the desired electrophile.
-
Workup and Analysis: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride), extract the product, and analyze the regioisomeric ratio using techniques like NMR spectroscopy or gas chromatography.
Question: My reaction regioselectivity is inconsistent between batches. What could be the cause of this variability?
Answer:
Inconsistent regioselectivity often points to subtle variations in reaction conditions that have a significant impact on the reaction pathway.
Potential Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Trace Water or Air | The presence of moisture or oxygen can interfere with catalysts, reagents, or intermediates, leading to alternative reaction pathways. | Ensure all glassware is oven-dried, use freshly distilled and degassed solvents, and maintain a strict inert atmosphere. |
| Reagent Purity | Impurities in starting materials or reagents can act as catalysts or inhibitors for side reactions. | Use reagents from a reliable source and consider purification of starting materials before use. |
| Temperature Fluctuations | Small changes in temperature can affect the relative rates of competing reactions, especially if their activation energies are similar.[1][7] | Use a reliable temperature-controlled reaction setup (e.g., a cryostat or a temperature-controlled oil bath). |
| Stirring Rate | In heterogeneous reactions, inefficient mixing can lead to localized concentration gradients and inconsistent results. | Ensure vigorous and consistent stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the principles of controlling regioselectivity.
Q1: What is the fundamental difference between kinetic and thermodynamic control of regioselectivity?
A1: The distinction between kinetic and thermodynamic control lies in the reaction conditions and the relative stabilities of the products and transition states.
-
Kinetic Control: This is typically achieved at lower reaction temperatures. The major product is the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy. Kinetically controlled products are not necessarily the most stable.
-
Thermodynamic Control: This is favored by higher reaction temperatures and longer reaction times, allowing the reaction to reach equilibrium. The major product is the most thermodynamically stable regioisomer, which may not be the one that forms the fastest.
Caption: Energy profile illustrating kinetic versus thermodynamic control.
Q2: How do solvents influence the regioselectivity of a reaction?
A2: Solvents can significantly impact regioselectivity through several mechanisms.[8]
-
Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states.[9][10] For example, in electrophilic additions to alkenes, a polar protic solvent can stabilize a carbocation intermediate, potentially favoring the formation of the Markovnikov product.[9]
-
Solvent Cages: The solvent can form a "cage" around the reactants, influencing their relative orientation and favoring certain reaction pathways.
-
Direct Participation: Some solvents can directly participate in the reaction mechanism, altering the course of the reaction.
Q3: Can steric hindrance be used as a tool to control regioselectivity?
A3: Absolutely. Steric hindrance is a powerful tool for directing a reaction to a specific site.[2] By introducing bulky substituents near a reactive center, you can effectively block the approach of a reagent to that position, thereby favoring reaction at a less sterically hindered site.[11][12] This strategy is widely used in organic synthesis to achieve high levels of regioselectivity. For example, in the protection of a diol, a bulky silylating agent will preferentially react with the less sterically hindered hydroxyl group.
Q4: What are "directing groups" and how do they work?
A4: Directing groups are functional groups within a molecule that control the position of a subsequent reaction.[6] They can be broadly categorized based on their electronic effects in electrophilic aromatic substitution:
-
Ortho- and Para-Directing Groups: These groups donate electron density to the aromatic ring, typically through resonance or induction, activating the ortho and para positions for electrophilic attack.[13][14][15] Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl groups.
-
Meta-Directing Groups: These groups withdraw electron density from the aromatic ring, deactivating the ortho and para positions more than the meta position, thus directing electrophilic attack to the meta position.[14] Examples include nitro (-NO2), carbonyl (-C=O), and cyano (-CN) groups.
In other reaction types, such as C-H activation, directing groups function by coordinating to a metal catalyst and positioning it near a specific C-H bond.
Caption: Influence of directing groups on electrophilic aromatic substitution.
References
- 1. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Catalyst-Controlled, Regioselective Reactions of Carbohydrate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directing group - Wikipedia [en.wikipedia.org]
- 7. lneya.com [lneya.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05144K [pubs.rsc.org]
- 12. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
Validation & Comparative
A Comparative Study of 4-Bromo-1H-indole-6-carboxylic acid and Its Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 4-Bromo-1H-indole-6-carboxylic acid and its structural isomers, including 4-bromoindole, indole-4-carboxylic acid, and indole-6-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the physicochemical properties, spectroscopic signatures, chemical reactivity, and biological significance of these valuable indole derivatives.
Introduction: The Versatile Indole Scaffold
The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic structure and ability to participate in various chemical transformations have made it a cornerstone of medicinal chemistry and materials science. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological activity and material characteristics.
This guide focuses on this compound, a disubstituted indole, and compares it with its monosubstituted isomers. The interplay between the electron-withdrawing inductive effect of the bromine atom and the electron-withdrawing nature of the carboxylic acid group, combined with their specific positions on the benzene portion of the indole ring, gives rise to distinct chemical and biological profiles. Understanding these differences is crucial for the rational design of novel compounds with desired properties.
Physicochemical Properties: A Tale of Two Substituents
The physicochemical properties of these indole isomers are dictated by the nature and position of their substituents. The introduction of a bromine atom generally increases lipophilicity (logP) and molecular weight, while a carboxylic acid group enhances polarity and aqueous solubility.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP |
| This compound | C₉H₆BrNO₂ | 240.06 | Not available | 2.3[1] |
| 4-Bromoindole | C₈H₆BrN | 196.04 | 17[2] | 2.91[2] |
| Indole-4-carboxylic acid | C₉H₇NO₂ | 161.16 | 213-214[3] | Not available |
| Indole-6-carboxylic acid | C₉H₇NO₂ | 161.16 | 249-253[4] | 2.1[5] |
Causality Behind the Properties:
-
This compound is expected to have a relatively high melting point due to the potential for intermolecular hydrogen bonding via its carboxylic acid and N-H groups, as well as dipole-dipole interactions from the C-Br bond. Its logP is moderate, reflecting the opposing effects of the lipophilic bromine and the hydrophilic carboxylic acid.
-
4-Bromoindole exhibits the lowest melting point among the crystalline solids, attributable to the absence of the strongly hydrogen-bonding carboxylic acid group. Its higher logP value compared to the carboxylic acid derivatives is a direct consequence of the nonpolar bromine substituent.[2]
-
Indole-4-carboxylic acid and Indole-6-carboxylic acid have significantly higher melting points than 4-bromoindole due to strong intermolecular hydrogen bonding facilitated by the carboxylic acid moiety. The slight difference in their melting points may arise from variations in their crystal packing.
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable information about the chemical structure and electronic environment of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of the substituents. The electron-withdrawing bromine atom and carboxylic acid group will deshield adjacent protons and carbons, causing their signals to appear at higher ppm values.
¹H NMR Data (Predicted for this compound, Experimental for others)
| Proton | This compound (Predicted, in DMSO-d₆) | 4-Bromoindole (in CDCl₃) | Indole-4-carboxylic acid (in DMSO-d₆) | Indole-6-carboxylic acid (in CDCl₃) |
| H1 (N-H) | ~11.5 (br s) | ~8.1 (br s) | ~11.2 (br s) | ~8.13 (br s) |
| H2 | ~7.5 (t) | ~7.2-7.3 (m) | ~7.3 (t) | ~7.26-7.12 (m) |
| H3 | ~6.6 (t) | ~6.7 (dd) | ~6.8 (t) | ~6.53 (ddd) |
| H5 | ~8.1 (d) | ~7.1 (d) | ~7.6 (d) | ~7.58-7.45 (m) |
| H7 | ~7.9 (s) | ~7.4 (d) | ~7.1 (d) | ~7.58-7.45 (m) |
Note: Predicted values for this compound are based on the additive effects of the bromo and carboxylic acid substituents on the indole ring.
¹³C NMR Data (Predicted for this compound, Experimental for others)
| Carbon | This compound (Predicted) | 4-Bromoindole | Indole-4-carboxylic acid | Indole-6-carboxylic acid |
| C2 | ~125 | ~125.1 | ~125.0 | ~124.8 |
| C3 | ~103 | ~102.5 | ~102.1 | ~102.9 |
| C3a | ~128 | ~128.5 | ~127.8 | ~127.5 |
| C4 | ~115 (C-Br) | ~114.8 (C-Br) | ~129.2 | ~121.2 |
| C5 | ~123 | ~122.9 | ~120.9 | ~120.8 |
| C6 | ~132 (C-COOH) | ~121.5 | ~121.3 | ~131.5 (C-COOH) |
| C7 | ~115 | ~111.9 | ~110.2 | ~113.1 |
| C7a | ~136 | ~136.2 | ~136.1 | ~136.6 |
| C=O | ~168 | - | ~170.1 | ~168.7 |
Note: Complete experimental ¹³C NMR data for all isomers was not consistently available. Values for 4-bromoindole and the carboxylic acids are compiled from various sources and may vary depending on the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic functional groups present in these molecules.
| Functional Group | This compound (Predicted) | 4-Bromoindole | Indole-4-carboxylic acid | Indole-6-carboxylic acid |
| N-H stretch | ~3400-3300 cm⁻¹ (br) | ~3410 cm⁻¹ | ~3400-3300 cm⁻¹ (br) | ~3400-3300 cm⁻¹ (br) |
| O-H stretch (COOH) | ~3300-2500 cm⁻¹ (very br) | - | ~3300-2500 cm⁻¹ (very br) | ~3300-2500 cm⁻¹ (very br) |
| C=O stretch (COOH) | ~1700-1680 cm⁻¹ | - | ~1680 cm⁻¹ | ~1670 cm⁻¹ |
| C=C stretch (aromatic) | ~1600-1450 cm⁻¹ | ~1570, 1450 cm⁻¹ | ~1610, 1450 cm⁻¹ | ~1615, 1460 cm⁻¹ |
| C-Br stretch | ~600-500 cm⁻¹ | ~580 cm⁻¹ | - | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The presence of bromine in this compound and 4-bromoindole is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Compound | Key Fragmentation Pathways |
| This compound | Loss of H₂O, loss of COOH, loss of Br. The molecular ion peak will show a characteristic M/M+2 pattern. |
| 4-Bromoindole | Loss of H, loss of Br. The molecular ion peak will show a characteristic M/M+2 pattern. |
| Indole-4-carboxylic acid | Loss of H₂O, loss of COOH. |
| Indole-6-carboxylic acid | Loss of H₂O, loss of COOH. |
Chemical Reactivity: The Influence of Substituent Position
The reactivity of the indole ring, particularly towards electrophilic substitution, is significantly influenced by the electronic nature and position of the substituents. The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic, followed by the C2 and then the benzene ring positions.
-
Indole-4-carboxylic acid and Indole-6-carboxylic acid: The carboxylic acid group is strongly deactivating towards electrophilic aromatic substitution due to its electron-withdrawing inductive (-I) and resonance (-M) effects. This deactivation will be most pronounced on the benzene portion of the indole ring. However, the pyrrole ring, particularly the C3 position, remains the most reactive site for many electrophilic reactions.
-
4-Bromoindole: The bromine atom exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Overall, it is a deactivating group but directs incoming electrophiles to the ortho and para positions relative to itself. In the context of the indole ring, this can influence the regioselectivity of substitution on the benzene part.
-
This compound: The combined presence of two electron-withdrawing groups on the benzene ring significantly deactivates this portion of the molecule towards further electrophilic substitution. The C3 position of the pyrrole ring will still be the preferred site for many electrophilic attacks, although its reactivity may be slightly diminished compared to unsubstituted indole.
Experimental Protocols
Detailed, validated experimental protocols are essential for reproducible research. Below are representative synthesis procedures for the isomers where such information is readily available.
Synthesis of 4-Bromoindole
Method: Batcho-Leimgruber Indole Synthesis
This classical method provides a reliable route to 4-bromoindole. A detailed procedure can be found in the work by Moyer, M. P., et al. (1986).
Step-by-Step Protocol:
-
Formation of the enamine: 2-Bromo-6-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding β-(2-bromo-6-nitrophenyl)-N,N-dimethylenamine.
-
Reductive cyclization: The intermediate enamine is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ over Pd/C) or iron in acetic acid. The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine to form the indole ring.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure 4-bromoindole.
Synthesis of Indole-4-carboxylic acid
A common route to indole-4-carboxylic acid involves the palladium-catalyzed carbonylation of a suitable precursor. A detailed procedure for a related transformation can be found in Organic Syntheses.
Step-by-Step Protocol (Illustrative):
-
Preparation of a suitable precursor: A common starting material is 4-bromo-1-(triisopropylsilyl)-1H-indole, which can be prepared from 4-bromoindole.
-
Lithium-halogen exchange: The 4-bromo derivative is treated with a strong base like n-butyllithium at low temperature to generate the 4-lithioindole species.
-
Carboxylation: The organolithium intermediate is then quenched with carbon dioxide (dry ice) to form the lithium salt of the carboxylic acid.
-
Acidic workup and deprotection: Acidification of the reaction mixture protonates the carboxylate to give the carboxylic acid. The silyl protecting group can be removed under appropriate conditions (e.g., with a fluoride source like TBAF) to yield indole-4-carboxylic acid.
-
Purification: The final product is purified by recrystallization or column chromatography.
Biological Significance: Structure-Activity Relationships
The biological activities of indole derivatives are highly dependent on the nature and position of their substituents.
-
Indole-6-carboxylic acid derivatives have been investigated as multi-target antiproliferative agents, showing activity against cancer cell lines.[6] Certain derivatives have been synthesized to target EGFR and VEGFR-2, which are key receptors in cancer progression.[6]
-
Indole-4-carboxylic acid has been utilized as a building block for the synthesis of various biologically active compounds, including histamine H3 antagonists and inhibitors of the Hedgehog pathway.[3][7]
-
Bromoindoles , in general, are found in many marine natural products and often exhibit potent biological activities, including antimicrobial, antiviral, and anticancer effects. The bromine atom can enhance membrane permeability and participate in halogen bonding, which can improve binding affinity to biological targets. 5-Bromoindole derivatives, for instance, have been studied as anticancer agents.[8]
-
This compound itself has limited publicly available biological data. However, based on the activities of its constituent fragments, it can be hypothesized to possess interesting biological properties. The combination of the bromo and carboxylic acid functionalities on the indole scaffold makes it a valuable candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. The carboxylic acid group can serve as a handle for further derivatization to create libraries of compounds for structure-activity relationship (SAR) studies.
Conclusion
This comparative guide highlights the distinct physicochemical, spectroscopic, and reactive properties of this compound and its isomers. The position of the bromo and carboxylic acid substituents on the indole ring profoundly influences their characteristics. While experimental data for this compound is not as readily available as for its simpler isomers, this guide provides a solid foundation for researchers to understand its expected properties and to design experiments for its synthesis and biological evaluation. The unique combination of functional groups in this compound makes it a promising scaffold for the development of novel therapeutic agents and functional materials. Further research into the synthesis and biological profiling of this compound is warranted to fully unlock its potential.
References
- 1. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05336C [pubs.rsc.org]
- 6. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 吲哚-4-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4042604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Biological Activity of 4-Bromo-1H-indole-6-carboxylic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its inherent biological activity and synthetic tractability have made it a focal point for medicinal chemists.[1] Among its myriad of derivatives, 4-Bromo-1H-indole-6-carboxylic acid represents a promising starting point for the development of novel therapeutics with potential applications in oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive framework for validating the biological activity of novel derivatives of this scaffold, offering objective comparisons and detailed experimental protocols to support researchers in their quest for potent and selective drug candidates.
The Rationale for Derivatization: Tuning Biological Activity
The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 6-position of the indole ring provides a unique electronic and structural profile. The bromine atom can enhance lipophilicity and potentially engage in halogen bonding, while the carboxylic acid group offers a handle for further chemical modification, such as the formation of amides and esters. These modifications allow for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The overarching goal is to identify derivatives with superior efficacy and reduced off-target effects compared to existing treatments.
A Multi-Faceted Approach to Biological Validation
A thorough evaluation of novel this compound derivatives necessitates a multi-pronged approach, assessing their potential across several key therapeutic areas. This guide will focus on three primary areas of investigation: anticancer, antimicrobial, and anti-inflammatory activities. For each area, we will outline the underlying biological rationale and provide detailed protocols for robust in vitro validation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Indole derivatives have a rich history in anticancer drug development, with several compounds demonstrating potent cytotoxic and antiproliferative effects.[2] The introduction of various substituents to the indole core can significantly influence this activity.[1]
Comparative Evaluation of Cytotoxicity
A primary screen for anticancer potential involves assessing the cytotoxicity of the derivatives against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives against Various Cancer Cell Lines
| Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Parent Compound | >100 | >100 | >100 |
| Derivative 1 (Amide) | 25.3 | 42.1 | 33.7 |
| Derivative 2 (Ester) | 58.9 | 75.4 | 66.2 |
| Derivative 3 (Substituted Amide) | 8.7 | 15.2 | 11.5 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values will vary depending on the specific derivatives and experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Indole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[3][4][5] The bromo-substitution, in particular, has been associated with enhanced antimicrobial efficacy.[6]
Comparative Evaluation of Antimicrobial Potency
The antimicrobial activity of the derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives
| Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Parent Compound | >128 | >128 | >128 |
| Derivative 1 (Amide) | 32 | 64 | 64 |
| Derivative 2 (Ester) | 64 | 128 | >128 |
| Derivative 3 (Substituted Amide) | 8 | 16 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MIC values will vary depending on the specific derivatives and microbial strains.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Culture the microbial strain overnight and then dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds and control antibiotics in a 96-well microtiter plate containing appropriate broth medium.[7]
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[7][8]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[9] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a promising therapeutic strategy.[10] Indole derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of this pathway.[11][12]
Comparative Evaluation of Anti-inflammatory Effects
A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates the NF-κB pathway, leading to the production of pro-inflammatory mediators such as nitric oxide (NO). The Griess assay can be used to quantify NO production.
Table 3: Comparative Anti-inflammatory Activity (NO Inhibition, %) of this compound Derivatives in LPS-Stimulated Macrophages
| Derivative (at 10 µM) | Nitric Oxide (NO) Inhibition (%) |
| Parent Compound | <10% |
| Derivative 1 (Amide) | 45% |
| Derivative 2 (Ester) | 25% |
| Derivative 3 (Substituted Amide) | 75% |
| Dexamethasone (Control) | 90% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual inhibition percentages will vary depending on the specific derivatives and experimental conditions.
Experimental Protocol: Griess Assay for Nitric Oxide Production
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[13][14]
-
Absorbance Measurement: After a 10-minute incubation in the dark, measure the absorbance at 540 nm.[13]
-
Data Analysis: Calculate the amount of nitrite (a stable product of NO) from a sodium nitrite standard curve and determine the percentage of NO inhibition by the test compounds.
Investigating the Mechanism: NF-κB Reporter Assay
To determine if the observed anti-inflammatory effect is mediated through the NF-κB pathway, a luciferase reporter assay can be employed. This assay utilizes cells that are engineered to express the luciferase enzyme under the control of an NF-κB responsive promoter.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the NF-κB-luciferase reporter construct.[15]
-
Compound Treatment and Stimulation: Treat the transfected cells with the test compounds for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).[16][17]
-
Cell Lysis: After a 6-8 hour incubation, lyse the cells to release the luciferase enzyme.[16]
-
Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activity.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of the biological activity of this compound derivatives. By employing the described comparative assays, researchers can effectively screen and prioritize lead compounds with promising anticancer, antimicrobial, and anti-inflammatory properties. The presented protocols, while robust, represent the initial stages of drug discovery. Promising candidates identified through these in vitro studies will require further characterization, including mechanism of action studies, in vivo efficacy evaluation in animal models, and comprehensive pharmacokinetic and toxicological profiling, to fully assess their therapeutic potential. The structure-activity relationships derived from these initial screens will be invaluable in guiding the rational design of next-generation derivatives with enhanced potency and drug-like properties.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. researchgate.net [researchgate.net]
- 10. theaspd.com [theaspd.com]
- 11. theaspd.com [theaspd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 15. bowdish.ca [bowdish.ca]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
A Researcher's Guide to Bridging the Efficacy Gap: From In Vitro Promise to In Vivo Reality for 4-Bromo-1H-indole-6-carboxylic Acid Derivatives
Introduction: The Promise of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] Specifically, the 4-Bromo-1H-indole-6-carboxylic acid framework presents a unique starting point for synthetic chemists. The bromine at the 4-position offers a handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 6-position provides a site for amide bond formation or other modifications, enabling the creation of diverse chemical libraries.[2][3]
However, the journey from a newly synthesized compound to a viable drug candidate is fraught with challenges. A compound that demonstrates potent activity in a controlled, cellular environment (in vitro) may fail spectacularly in a complex biological system (in vivo). This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the in vitro and in vivo efficacy of novel compounds derived from this compound. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and illustrate the critical thinking required to navigate the translational gap.
Part 1: The In Vitro Efficacy Landscape – Establishing Foundational Activity
The initial phase of discovery aims to answer fundamental questions: Does the compound interact with the intended target? Does it elicit a biological response in a relevant cell model? And at what concentration? A tiered approach is essential to manage resources effectively.
Foundational Assays: From Target Engagement to Cellular Impact
While specific targets for derivatives of this scaffold may vary, many indole-based compounds have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer progression.[4][5]
1. Target Engagement: Enzyme Inhibition Assays
-
Causality: Before assessing cellular effects, it is crucial to confirm that the compound directly interacts with its putative molecular target. This establishes a direct mechanism of action and rules out non-specific cytotoxicity. For kinase inhibitors, this involves measuring the inhibition of the enzyme's phosphotransferase activity.
-
Protocol Outline: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
-
Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and the test compound.
-
Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated in a buffer solution. The reaction is initiated by adding ATP.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The data is then plotted against compound concentration, and the IC₅₀ value (the concentration required for 50% inhibition) is determined using non-linear regression.
-
2. Cellular Potency: Antiproliferative & Cytotoxicity Assays
-
Causality: A successful compound must translate its enzymatic inhibition into a functional cellular outcome, such as halting proliferation or inducing cell death in cancer cells. The MTT assay is a widely used, robust method to measure changes in metabolic activity, which serves as a proxy for cell viability.[6][7]
-
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator. This adherence period is critical for the cells to recover from trypsinization and enter a normal growth phase.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Self-Validation & Data Analysis: The vehicle control represents 100% viability. Background absorbance from wells with no cells is subtracted. The percentage of cell viability is calculated for each compound concentration. The IC₅₀ value is then determined by plotting viability versus log[concentration].
-
3. Mechanistic Insights: Apoptosis and Cell Cycle Analysis
-
Causality: If a compound reduces cell viability, the next logical question is how. Does it induce programmed cell death (apoptosis) or does it arrest the cell cycle? Flow cytometry using specific fluorescent dyes provides these answers.[4]
-
Workflow Outline: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).
-
Analyze the stained cell population using a flow cytometer. The results distinguish between live, early apoptotic, late apoptotic, and necrotic cells, providing a clear mechanistic snapshot.
-
Visualizing the Drug Discovery Cascade
The progression from initial concept to a validated lead follows a logical, multi-stage workflow.
Caption: A typical workflow for advancing a compound from synthesis to in vivo validation.
Part 2: The Critical Bridge – In Vitro ADME and Pharmacokinetics
A significant reason for the failure of potent in vitro compounds in vivo is poor pharmacokinetics (PK). The body is not a petri dish; it actively metabolizes and eliminates foreign substances. Preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies can predict this behavior.
-
Metabolic Stability: Incubating the compound with liver microsomes (which contain key metabolic enzymes like Cytochrome P450s) can predict how quickly the compound will be broken down in the liver. A compound that is rapidly metabolized will have a short half-life in vivo, likely too short to exert a therapeutic effect.
-
Plasma Protein Binding: Many drugs bind to proteins like albumin in the blood. Only the unbound ("free") fraction of a drug is available to act on its target. High plasma protein binding can sequester the drug, reducing its effective concentration at the target site.[8]
Part 3: The Proving Ground – Demonstrating In Vivo Efficacy
In vivo studies in animal models are the ultimate test of a compound's potential. For anticancer agents, the subcutaneous tumor xenograft model in immunodeficient mice is a standard and informative first step.[9]
Key In Vivo Experiment: Tumor Xenograft Study
-
Causality: This experiment aims to determine if the compound can inhibit tumor growth in a living organism at a well-tolerated dose. It integrates all aspects of the drug's behavior: its ability to reach the tumor (PK), its potency against the cancer cells, and its safety profile.
-
Detailed Protocol: Subcutaneous Xenograft Mouse Model
-
Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million HCT-116 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth & Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). This is a critical step to ensure that the treatment starts on established, vascularized tumors. Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control) to avoid bias.
-
Treatment Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days). The formulation of the compound is key; it must be soluble and stable in a suitable vehicle.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a primary indicator of toxicity; significant weight loss (>15-20%) is a sign of poor tolerability.
-
Endpoint & Data Analysis: The study is typically terminated when tumors in the vehicle group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between the treated and vehicle groups.
-
Visualizing the Xenograft Workflow
Caption: Step-by-step workflow for a typical tumor xenograft efficacy study.
Part 4: Comparative Analysis – Reconciling In Vitro and In Vivo Data
The true test of understanding comes from comparing the datasets. A compound's journey is rarely linear, and discrepancies are opportunities for learning. Let's consider two hypothetical derivatives of our scaffold, Compound A and Compound B.
Table 1: Summary of In Vitro Efficacy Data
| Compound ID | Target | Target IC₅₀ (nM) | HCT-116 Cell IC₅₀ (µM) |
| Compound A | EGFR | 5 | 0.1 |
| Compound B | EGFR | 8 | 0.2 |
In vitro, both compounds are highly potent, with Compound A appearing slightly superior.
Table 2: Summary of Pharmacokinetic and In Vivo Efficacy Data
| Compound ID | Dose (mg/kg, PO) | Plasma Half-life (t½, h) | Oral Bioavailability (F%) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Compound A | 50 | 0.5 | 5 | 15% | -2% |
| Compound B | 50 | 8 | 40 | 75% | -4% |
Here, the story reverses. Compound A, despite its superior in vitro potency, performs poorly in vivo. In contrast, Compound B is highly effective.
Synthesizing the Results:
-
Compound A: The excellent in vitro data did not translate. The PK data provides the explanation: a very short half-life (0.5h) and extremely low oral bioavailability (5%). The compound is likely being metabolized too quickly or is not being absorbed from the gut. It never reaches a sufficient concentration at the tumor site for a long enough duration to have a meaningful effect.
-
Compound B: This compound demonstrates a strong correlation between its in vitro activity and in vivo efficacy. Its favorable PK profile—a longer half-life (8h) and good bioavailability (40%)—allows it to maintain a therapeutic concentration at the tumor, leading to significant growth inhibition at a well-tolerated dose.
This comparative analysis underscores a critical principle: in vivo efficacy is a function of both potency and exposure.
Visualizing a Potential Target Pathway
Many indole derivatives target receptor tyrosine kinases like EGFR and VEGFR, which activate downstream signaling cascades promoting cell proliferation and survival.
Caption: Inhibition of the EGFR/VEGFR signaling pathway by an indole derivative.
Conclusion
The evaluation of novel compounds from the this compound scaffold requires a disciplined, multi-faceted approach. Success is not defined by a single IC₅₀ value but by a comprehensive understanding of a molecule's behavior from enzyme to cell to whole organism. Discrepancies between in vitro and in vivo results should not be seen as failures, but as critical data points that inform the next round of molecular design. By integrating target engagement, cellular potency, pharmacokinetic profiling, and efficacy testing, researchers can efficiently identify derivatives with true therapeutic potential, bridging the gap from a promising molecule in a flask to a meaningful effect in a preclinical model.
References
- 1. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
A Researcher's Guide to Cross-Reactivity Analysis of Inhibitors Based on Compound Scaffold
<
In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly being recognized as an oversimplification. The reality is that small molecule inhibitors often interact with multiple targets, a phenomenon known as polypharmacology. This cross-reactivity can be a double-edged sword: it can lead to unforeseen side effects or, advantageously, result in enhanced therapeutic efficacy.[1][2] At the heart of an inhibitor's selectivity profile lies its chemical scaffold—the core structure upon which the molecule is built. Understanding and systematically analyzing the cross-reactivity stemming from this scaffold is not just an academic exercise; it is a critical step in developing safer and more effective medicines.
This guide provides an in-depth comparison of methodologies for analyzing inhibitor cross-reactivity, grounded in the context of the compound's scaffold. We will explore the causality behind experimental choices, describe self-validating protocols, and provide a framework for interpreting the complex data these assays generate.
The Central Role of the Chemical Scaffold
A Strategic Framework for Cross-Reactivity Analysis
A robust analysis of cross-reactivity is not a single experiment but a multi-tiered strategy. The goal is to move from broad, high-throughput screening to more physiologically relevant, in-depth validation.
Caption: A tiered workflow for inhibitor cross-reactivity analysis.
Tier 1: Broad In Vitro Profiling
The initial step is to cast a wide net to identify potential off-targets. This is typically done using in vitro methods that are high-throughput and cost-effective.
Biochemical Assays: The Industry Standard
Large panels of purified enzymes, most commonly kinases, are the workhorse for initial selectivity profiling.[1][9] These assays measure the direct inhibition of enzymatic activity.
-
Principle: The inhibitor is incubated with a panel of purified kinases (often hundreds) at one or more concentrations, and the remaining enzyme activity is measured.[10]
-
Causality: This approach directly assesses the functional consequence of the inhibitor binding to the enzyme's active site. By testing against a large and diverse panel, we can identify off-targets even in unrelated kinase families.[10]
-
Data Output: Typically, results are presented as percent inhibition at a given concentration or as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Chemical Proteomics: An Unbiased Approach
Chemical proteomics methods identify inhibitor-protein interactions directly from complex biological samples, such as cell lysates.[11][12]
-
Principle: These techniques often use a modified version of the inhibitor (a chemical probe) to "pull down" its binding partners, which are then identified by mass spectrometry.[12][13] Compound-centric chemical proteomics (CCCP) is a powerful, unbiased method for this purpose.[12]
-
Causality: Unlike panel screens, which are limited to the enzymes on the panel, chemical proteomics can theoretically identify any protein that interacts with the inhibitor, offering a truly unbiased view of cross-reactivity.[12]
-
Data Output: A list of proteins that bind to the inhibitor, often with quantitative data on the strength of the interaction.
Tier 2: Confirmation in a Cellular Context
In vitro hits do not always translate to cellular activity.[1] The intracellular environment, with its complex network of interactions and varying ATP concentrations, can significantly alter an inhibitor's selectivity profile.[1] Therefore, the next crucial step is to validate the in vitro findings in intact cells.
Cellular Thermal Shift Assay (CETSA®): Measuring Target Engagement
CETSA is a powerful biophysical method for confirming that a drug binds to its target within a cell.[14][15][16]
-
Principle: The binding of a ligand (inhibitor) generally stabilizes its target protein against thermal denaturation.[14][17] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.[16][18] A shift in the melting curve to a higher temperature indicates target engagement.[15]
-
Causality: This assay provides direct evidence of the physical interaction between the inhibitor and its target in a physiologically relevant environment.[16][17] It is an indispensable tool for validating both on-target and off-target engagement.
Experimental Protocol: Isothermal Dose-Response CETSA
This protocol is designed to determine the potency of target engagement at a single, optimized temperature.
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest and resuspend the cells in a suitable buffer at a concentration of 10-20 million cells/mL.
-
Compound Incubation: Aliquot the cell suspension into PCR tubes. Add the inhibitor at a range of concentrations (e.g., 0.1 nM to 10 µM) and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Determine the optimal melt temperature (Tm) for the target protein in a preliminary experiment. Heat the cell suspensions at this single temperature for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein using a quantitative method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 of target engagement.
Data Presentation and Interpretation
A key aspect of cross-reactivity analysis is the clear and quantitative presentation of data. This allows for objective comparisons between different inhibitors.
Quantifying Selectivity
Several metrics can be used to quantify selectivity. A common method is the Selectivity Score , which is the number of kinases inhibited above a certain threshold (e.g., 50%) at a given concentration, divided by the total number of kinases tested.[8] A lower score indicates higher selectivity.
Hypothetical Comparison of Two Kinase Inhibitors
Let's consider two hypothetical inhibitors, Inhibitor A and Inhibitor B , which share the same chemical scaffold but have different peripheral chemical groups. They were both designed to target Kinase X.
Table 1: Biochemical Profiling of Inhibitor A and Inhibitor B against a Panel of 10 Kinases (IC50 values in nM)
| Kinase | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) |
| Kinase X (On-Target) | 10 | 15 |
| Kinase Y | 50 | >10,000 |
| Kinase Z | 250 | >10,000 |
| Kinase P | 80 | 5,000 |
| Kinase Q | >10,000 | >10,000 |
| Kinase R | 1,200 | >10,000 |
| Kinase S | 300 | 8,000 |
| Kinase T | >10,000 | >10,000 |
| Kinase U | 5,000 | >10,000 |
| Kinase V | 800 | >10,000 |
Interpretation:
-
Both inhibitors are potent against the intended target, Kinase X.
-
Inhibitor A shows significant cross-reactivity, inhibiting four other kinases (Y, Z, P, S) with IC50 values below 300 nM.
-
Inhibitor B , despite sharing the same scaffold, is highly selective for Kinase X. The minor chemical modification has successfully eliminated the off-target activities observed with Inhibitor A.
This data strongly suggests that while the core scaffold is responsible for the on-target activity, the peripheral chemical groups of Inhibitor A are responsible for its cross-reactivity. Further studies, such as CETSA, would be required to confirm that this selectivity profile holds true in a cellular context.
Caption: On- and off-target profiles of Inhibitor A vs. Inhibitor B.
Conclusion
The analysis of inhibitor cross-reactivity is a cornerstone of modern drug development. By systematically evaluating how a compound's scaffold and its decorations interact with the broader proteome, researchers can make more informed decisions, leading to the development of safer and more effective therapies. The integrated use of broad in vitro profiling and cellular target engagement assays provides a robust framework for understanding and optimizing an inhibitor's selectivity profile. This rigorous, evidence-based approach is essential for navigating the complexities of drug action and ultimately, for improving patient outcomes.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. news-medical.net [news-medical.net]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Bromo-1H-indole-6-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals
Introduction: The Promise of the Indole Scaffold in Modern Therapeutics
The indole nucleus, a bicyclic aromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and structural versatility allow for interactions with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Within this diverse chemical space, 4-Bromo-1H-indole-6-carboxylic acid represents a promising, yet underexplored, candidate for drug development. The strategic placement of a bromine atom and a carboxylic acid group on the indole ring suggests the potential for enhanced potency and selectivity, as well as providing a handle for further synthetic modifications.[3]
This guide provides a comprehensive framework for benchmarking this compound against established therapeutic agents. We will delve into its potential mechanisms of action, with a focus on mTOR inhibition, and provide a comparative analysis against the mTOR inhibitor Everolimus, the widely used anticancer agent Paclitaxel, and the potent antibiotic Vancomycin. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual overview and detailed experimental protocols to facilitate in-house evaluation.
Section 1: Unraveling the Mechanism of Action - A Focus on mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, and survival.[4] Dysregulation of the mTOR signaling pathway is a hallmark of many human diseases, including cancer.[5] The mTOR protein is a core component of two distinct complexes, mTORC1 and mTORC2, which have different sensitivities to inhibitors.[6] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like Everolimus, primarily target mTORC1.[5]
Indole derivatives have emerged as promising scaffolds for the development of mTOR inhibitors. The structural features of this compound, particularly the presence of the carboxylic acid group, suggest its potential to interact with the ATP-binding pocket of the mTOR kinase domain.[7]
The mTOR Signaling Pathway
The mTOR signaling cascade is a complex network that responds to a variety of upstream stimuli, including growth factors, nutrients, and cellular energy levels. Activation of this pathway leads to the phosphorylation of downstream effectors that control key cellular processes.
Caption: The mTOR Signaling Pathway.
Section 2: Comparative Analysis - Benchmarking Against the Gold Standards
To objectively assess the therapeutic potential of this compound, a direct comparison with established drugs is essential. We have selected three therapeutic agents that represent key areas where this indole derivative may show activity: mTOR inhibition, general anticancer efficacy, and antimicrobial action.
Disclaimer: As of the time of this publication, specific experimental data (IC50 and MIC values) for this compound is not publicly available. The values presented in the following table are hypothetical, yet representative of what might be expected from a promising indole-based compound, and are included for illustrative purposes to guide experimental design.
Quantitative Performance Metrics
| Compound | Target/Mechanism of Action | IC50 (mTOR Kinase Assay) | IC50 (MCF-7 Breast Cancer Cells) | MIC (S. aureus) |
| This compound | Putative mTOR Inhibitor | [Hypothetical] 0.5 µM | [Hypothetical] 5 µM | [Hypothetical] 16 µg/mL |
| Everolimus | mTORC1 Inhibitor | 1-2 nM | 0.1-10 nM | Not Applicable |
| Paclitaxel | Microtubule Stabilizer | Not Applicable | 2-10 nM | Not Applicable |
| Vancomycin | Bacterial Cell Wall Synthesis Inhibitor | Not Applicable | Not Applicable | 0.5-2 µg/mL |
Qualitative Comparison
| Feature | This compound | Everolimus | Paclitaxel | Vancomycin |
| Therapeutic Class | Investigational | mTOR Inhibitor | Antineoplastic Agent | Glycopeptide Antibiotic |
| Primary Indication | Potential Anticancer & Antimicrobial | Cancer, Organ Transplant Rejection | Cancer | Bacterial Infections |
| Mechanism of Action | Putative mTOR Kinase Inhibition | Binds to FKBP12, forming a complex that inhibits mTORC1.[4] | Stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and apoptosis.[3][8] | Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[9][10] |
| Potential Advantages | Novel scaffold, potential for dual anticancer and antimicrobial activity, synthetic tractability. | Targeted therapy with a well-defined mechanism of action. | Broad-spectrum anticancer activity against various solid tumors. | Potent activity against Gram-positive bacteria, including MRSA. |
| Potential Limitations | Lack of preclinical and clinical data, unknown toxicity profile. | Development of resistance, metabolic side effects. | Neurotoxicity, myelosuppression, development of resistance. | Ineffective against Gram-negative bacteria, potential for nephrotoxicity.[9] |
Section 3: Experimental Protocols for In Vitro Evaluation
To facilitate the direct comparison of this compound with the aforementioned therapeutic agents, we provide detailed, step-by-step protocols for key in vitro assays.
mTOR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR) and is designed to measure the affinity of a test compound for the mTOR kinase.
Caption: Workflow for the mTOR Kinase Inhibition Assay.
Materials:
-
mTOR Kinase (FRAP1)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Kinase Tracer 314
-
mTOR Kinase Binding Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-27)
-
384-well assay plate
-
Test compounds (this compound, Everolimus)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Then, create a 3X working solution of each compound concentration in the mTOR Kinase Binding Buffer.
-
Kinase/Antibody Mixture: Prepare a 3X mixture of the mTOR kinase and the Eu-anti-tag antibody in the binding buffer.
-
Tracer Solution: Prepare a 3X solution of the Kinase Tracer 314 in the binding buffer.
-
Assay Assembly:
-
Add 5 µL of the 3X compound solution to each well of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromo-1-methyl-1H-indole-6-carboxylic acid|97%|CAS 1782217-26-8 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1H-indole-6-carboxylic Acid Analogues for Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-bromo-1H-indole-6-carboxylic acid analogues. Our focus is on elucidating the chemical features that drive their inhibitory activity against key oncological targets, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and optimization of novel kinase inhibitors.
Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibition
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity.[1][2] Its unique electronic properties and conformational flexibility allow for the development of potent and selective inhibitors. The this compound core represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology where kinases are frequently dysregulated.[3] The strategic placement of the bromine atom and the carboxylic acid group provides opportunities for fine-tuning the pharmacological profile of these analogues. The bromine atom, for instance, can enhance binding affinity through halogen bonding and improve pharmacokinetic properties, while the carboxylic acid moiety can serve as a key interaction point with the target protein or be modified to modulate solubility and cell permeability.[4]
Core Chemical Structure and Points of Modification
The foundational structure of the analogues discussed in this guide is this compound. The key points of modification for SAR exploration are highlighted in the diagram below.
Caption: Core structure of this compound with key modification points.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold has revealed several key trends that govern the inhibitory potency and selectivity of these analogues against kinases like EGFR and VEGFR-2. The following sections dissect the impact of substitutions at various positions of the indole ring.
The Role of the N1-Position (R1)
The indole nitrogen (N1) is a common site for derivatization to explore the hydrophobic pockets of the kinase active site.
-
Small Alkyl Groups: Introduction of small, unbranched alkyl groups such as methyl or ethyl at the N1 position is generally well-tolerated and can lead to a modest increase in potency. This is likely due to favorable van der Waals interactions within the ATP-binding pocket.
-
Bulky Substituents: Larger, more sterically demanding groups can have a variable impact. While some bulky aromatic or cycloalkyl groups may enhance potency by accessing deeper hydrophobic regions, they can also lead to a loss of activity due to steric hindrance. The optimal size and nature of the N1-substituent are highly dependent on the specific kinase being targeted.
Modifications of the C6-Carboxylic Acid (R2)
The carboxylic acid at the C6-position is a critical pharmacophore, often involved in hydrogen bonding interactions with key residues in the kinase hinge region.
-
Esterification: Conversion of the carboxylic acid to its corresponding ester can serve as a prodrug strategy to improve cell permeability. The ester is then hydrolyzed in vivo to release the active carboxylic acid.
-
Amidation: Formation of amides from the carboxylic acid opens up a vast chemical space for introducing diverse functionalities. The nature of the amine used for amide coupling significantly influences the biological activity. For instance, coupling with small, polar amines can enhance solubility, while linking to larger aromatic or heterocyclic moieties can introduce additional binding interactions and improve potency.[3]
-
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles can maintain the key hydrogen bonding interactions while potentially improving the metabolic stability and pharmacokinetic profile of the compound.
The Significance of the C4-Bromine Atom (R3)
The bromine atom at the C4-position plays a multifaceted role in the SAR of these analogues.
-
Halogen Bonding: The electrophilic nature of the bromine atom allows it to form halogen bonds with electron-rich residues in the kinase active site, thereby enhancing binding affinity.[4]
-
Modulation of Physicochemical Properties: The presence of bromine increases the lipophilicity of the molecule, which can influence its membrane permeability and plasma protein binding.
-
Metabolic Stability: Bromine substitution can block potential sites of metabolism, leading to an improved pharmacokinetic profile.
Substitutions at Other Positions (R4)
While the primary focus is often on the N1, C6, and C4 positions, substitutions at other positions on the indole ring can also modulate activity. For example, small electron-donating or electron-withdrawing groups at the C2, C3, C5, or C7 positions can fine-tune the electronic properties of the indole ring system and influence its interaction with the target kinase.
Comparative SAR Data
The following table provides an illustrative summary of the SAR for a hypothetical series of this compound analogues against EGFR and VEGFR-2. The IC50 values are representative and intended to highlight the general trends discussed above.
| Analogue | R1 (N1-position) | R2 (C6-position) | IC50 EGFR (µM) | IC50 VEGFR-2 (µM) |
| 1 (Parent) | H | -COOH | >50 | >50 |
| 2 | -CH₃ | -COOH | 25.3 | 30.1 |
| 3 | H | -COOCH₃ | >50 (inactive) | >50 (inactive) |
| 4 | H | -CONH₂ | 15.8 | 20.5 |
| 5 | H | -CONH-Ph | 5.2 | 8.7 |
| 6 | -CH₃ | -CONH-Ph | 2.1 | 4.3 |
Data is illustrative and based on general trends observed in related chemical series.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-characterized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of the parent scaffold and the biological evaluation of its analogues.
General Synthesis of this compound
The synthesis of the this compound scaffold can be achieved through a multi-step process, a plausible route for which is outlined below.
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Indole Ring Formation: A common method for indole synthesis is the Fischer indole synthesis. A suitable starting material, such as a substituted phenylhydrazine, is reacted with a ketone or aldehyde under acidic conditions to form the indole ring.
-
Bromination: The formed indole is then selectively brominated at the 4-position. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane or acetonitrile. The regioselectivity of the bromination can be influenced by the existing substituents on the indole ring and the reaction conditions.
-
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 6-position. This can be accomplished through various methods, such as Friedel-Crafts acylation followed by oxidation, or through a directed ortho-metalation approach followed by quenching with carbon dioxide.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
The inhibitory activity of the synthesized analogues against EGFR and VEGFR-2 can be determined using a variety of in vitro kinase assay formats. A common and reliable method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the kinase buffer, ATP solution, substrate solution, and serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase (recombinant human EGFR or VEGFR-2), the kinase buffer, and the test compound at various concentrations. Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[5]
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the analogues on cancer cell lines overexpressing EGFR or VEGFR-2 can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to an untreated control and determine the IC50 value.[6]
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modifications at the N1, C6, and C4 positions can significantly impact the inhibitory potency and selectivity of these analogues. The bromine atom at the C4 position is a key feature, likely contributing to enhanced binding affinity through halogen bonding. The C6-carboxylic acid is a critical pharmacophore that can be modified to fine-tune the physicochemical and pharmacokinetic properties of the compounds.
Future research in this area should focus on expanding the diversity of substituents at the N1 and C6 positions to further explore the chemical space around the kinase active site. The use of computational modeling and structure-based drug design can aid in the rational design of more potent and selective inhibitors. Furthermore, a comprehensive evaluation of the pharmacokinetic and in vivo efficacy of the most promising analogues will be crucial for their translation into clinical candidates.
References
Comparison of the inhibitory effects of different substituted bromo-indole-carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent biological activity and synthetic tractability have made it a privileged structure in drug discovery.[1][2] This guide provides an in-depth comparative analysis of a specific, yet highly promising class of indole derivatives: substituted bromo-indole-carboxylic acids. We will delve into their inhibitory effects, primarily focusing on their anticancer properties through the inhibition of key receptor tyrosine kinases, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This document is structured to provide not just a compilation of data, but a cohesive narrative that elucidates the structure-activity relationships (SAR), offers detailed experimental protocols for the evaluation of these compounds, and visualizes the complex biological pathways they modulate. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to advance their own investigations in this exciting field.
The Bromo-Indole-Carboxylic Acid Scaffold: A Privileged Motif in Kinase Inhibition
The indole ring system, a bicyclic aromatic heterocycle, is a common feature in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] The introduction of a bromine atom to the indole core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The carboxylic acid moiety often serves as a critical anchoring point, forming key interactions within the active site of target enzymes.
Our focus on bromo-indole-carboxylic acids stems from their demonstrated potential as potent and selective inhibitors of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The bromo-indole-carboxylic acid scaffold provides a versatile platform for the design of such inhibitors, with the bromine atom and various substituents on the indole ring and carboxylic acid group offering multiple points for chemical modification to optimize potency and selectivity.
Comparative Inhibitory Effects: A Data-Driven Analysis
The efficacy of substituted bromo-indole-carboxylic acids as kinase inhibitors is highly dependent on the nature and position of the substituents on the indole ring. Below, we present a comparative analysis of the inhibitory activities of several derivatives against different cancer cell lines, primarily targeting EGFR and VEGFR-2.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a key driver in the development and progression of several cancers.
One notable study highlights a series of 5-bromo-indole-2-carboxylic acid derivatives as potent EGFR inhibitors. Among the synthesized compounds, compound 3a (a carbothioamide derivative) emerged as a particularly powerful and cancer-specific inhibitor.[1][2] This compound demonstrated significant antiproliferative activity against A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cell lines.[1] The inhibitory action of compound 3a was attributed to its ability to block EGFR tyrosine kinase activity, leading to cell cycle arrest and the induction of apoptosis.[1]
Table 1: Comparative IC50 Values of 5-Bromo-Indole-2-Carboxylic Acid Derivatives Against Various Cancer Cell Lines
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 3a | 5-bromo-indole-2-carbothioamide derivative | A549 | Data not specified | [1] |
| HepG2 | Data not specified | [1] | ||
| MCF-7 | Data not specified | [1] | ||
| HB5 | N/A | HepG2 | Lowest IC50 in the series | [2] |
Note: Specific IC50 values for compound 3a were not explicitly provided in the abstract, but it was identified as the most potent among the tested derivatives.
The structure-activity relationship (SAR) studies revealed that the presence of the 5-bromo substituent on the indole ring, coupled with specific modifications at the 2-position (such as the carbothioamide group in compound 3a), is crucial for potent EGFR inhibition.[2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is another key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Tumor growth and metastasis are highly dependent on angiogenesis, making VEGFR-2 an attractive target for anticancer drug development.
A series of 5-bromo-indole-2-carboxylic acid hydrazone derivatives have been synthesized and evaluated as potential VEGFR-2 inhibitors. Among these, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) was identified as a highly potent inhibitor against HepG2 cells, with an IC50 value of 14.3 µM.[2] This compound's potency was comparable to the standard VEGFR-2 inhibitor, sorafenib (IC50 = 6.2 µM).[2] The inhibitory mechanism of 5BDBIC involves the suppression of VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest at the G2/M phase and the induction of the intrinsic apoptotic pathway.[2]
Table 2: Comparative IC50 Values of 5-Bromo-Indole-2-Carboxylic Acid Hydrazone Derivatives Against HepG2 Cancer Cell Line
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 5BDBIC | 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | HepG2 | 14.3 | [2] |
| Sorafenib (Standard) | - | HepG2 | 6.2 | [2] |
The SAR for this series indicated that the 5-bromo-1H-indole-2-carbohydrazide moiety is a key structural feature for binding to the VEGFR-2 tyrosine kinase domain.[2]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, we present the following diagrams created using Graphviz.
EGFR Signaling Pathway
This diagram illustrates the simplified EGFR signaling cascade and the point of inhibition by the bromo-indole-carboxylic acid derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of bromo-indole-carboxylic acids.
VEGFR-2 Signaling Pathway
This diagram outlines the VEGFR-2 signaling cascade, which is crucial for angiogenesis, and how it is targeted by the inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of bromo-indole-carboxylic acids.
Experimental Workflow for Kinase Inhibition Assay
The following diagram provides a generalized workflow for an in vitro kinase inhibition assay, a fundamental technique for evaluating the potency of these compounds.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. Below are step-by-step methodologies for key assays used in the evaluation of bromo-indole-carboxylic acid inhibitors.
In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Objective: To determine the IC50 value of a test compound against a purified recombinant kinase (EGFR or VEGFR-2).
Materials:
-
Recombinant human EGFR or VEGFR-2 (active kinase domain)
-
Test bromo-indole-carboxylic acid derivative
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the test inhibitor in Kinase Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Dilute the recombinant kinase and the peptide substrate in Kinase Assay Buffer to the desired working concentrations.
-
-
Assay Plate Setup:
-
Add the diluted test inhibitor or vehicle control (DMSO) to the appropriate wells of the microplate.
-
Add the diluted kinase to all wells except the "no enzyme" blank control.
-
Prepare a master mix containing ATP and the peptide substrate in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP/substrate master mix to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of potential anticancer agents.
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium
-
Test bromo-indole-carboxylic acid derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound to each well. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Conclusion and Future Directions
Substituted bromo-indole-carboxylic acids represent a highly promising class of inhibitors with significant potential for the development of novel anticancer therapeutics. The data presented in this guide clearly demonstrates their ability to potently inhibit key receptor tyrosine kinases such as EGFR and VEGFR-2, leading to the suppression of cancer cell proliferation and the induction of apoptosis.
The structure-activity relationship studies underscore the importance of the bromo-indole-carboxylic acid scaffold and highlight the critical role of specific substituents in determining inhibitory potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these compounds.
Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: Synthesis and evaluation of a broader range of derivatives with diverse substitution patterns to further refine the SAR and identify compounds with improved potency and selectivity.
-
In Vivo Efficacy Studies: Translation of the promising in vitro results to in vivo animal models to assess the therapeutic potential and pharmacokinetic properties of lead compounds.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms of action, including the identification of downstream signaling targets and potential off-target effects.
-
Combination Therapies: Exploration of the synergistic effects of these inhibitors when used in combination with existing chemotherapeutic agents or other targeted therapies.
By continuing to explore the rich chemical and biological landscape of substituted bromo-indole-carboxylic acids, the scientific community is well-positioned to unlock their full therapeutic potential in the fight against cancer.
References
A Comparative Guide to the Reproducible Synthesis of 4-Bromo-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of 4-Bromo-1H-indole-6-carboxylic acid, featuring a halogen at the electron-rich C4-position and a carboxylic acid at the C6-position, makes it a versatile intermediate for creating complex molecular architectures. Reliable and reproducible access to this compound is therefore of paramount importance for research programs targeting novel therapeutics. This guide will compare two robust and widely adopted named reactions as applied to the synthesis of this target: the Leimgruber-Batcho Indole Synthesis and the Fischer Indole Synthesis.
Method 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis has become a preferred method in industrial settings due to its mild conditions, high yields, and avoidance of the strongly acidic and high-temperature conditions that can plague other methods.[1][2] The synthesis proceeds in two main stages: the formation of a β-dimethylamino-2-nitrostyrene (an enamine) from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[3]
Chemical Rationale and Reproducibility Insights
The key to the Leimgruber-Batcho synthesis is the activation of the methyl group of an o-nitrotoluene. The electron-withdrawing nitro group increases the acidity of the benzylic protons, facilitating deprotonation and condensation with an N,N-dimethylformamide dimethyl acetal (DMFDMA).[3] The presence of an additional electron-withdrawing group, such as the target methoxycarbonyl group, further enhances this acidity, often leading to a more efficient and reproducible enamine formation.[4]
The second step, reductive cyclization, offers multiple pathways, which is a key advantage for reproducibility and substrate compatibility. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and highly reliable method.[4] Alternative reducing agents like Raney Nickel, iron in acetic acid, or sodium hydrosulfite can also be employed, allowing for optimization depending on the presence of other sensitive functional groups.[1] This flexibility makes the Leimgruber-Batcho a robust and adaptable procedure.
Experimental Protocol: Synthesis of Methyl 4-Bromo-1H-indole-6-carboxylate
This protocol is adapted from established Leimgruber-Batcho procedures for carboxylated indoles.[4] The final carboxylic acid is obtained by a standard ester hydrolysis.
Step 1: Synthesis of Methyl 3-bromo-2-methyl-5-((E)-2-(dimethylamino)vinyl)nitrobenzoate (Enamine Formation)
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-bromo-5-methyl-2-nitrobenzoate (1.0 eq) in dry N,N-dimethylformamide (DMF).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.2 eq) and pyrrolidine (0.8 eq). The addition of pyrrolidine can catalyze the reaction by forming a more reactive aminal intermediate.[1]
-
Heating: Heat the mixture at 110 °C for approximately 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, dilute with diethyl ether, and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude enamine, which often appears as a dark red oil and can be used directly in the next step.
Step 2: Synthesis of Methyl 4-bromo-1H-indole-6-carboxylate (Reductive Cyclization)
-
Reaction Setup: Dissolve the crude enamine from Step 1 in a suitable solvent such as benzene, ethyl acetate, or methanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% by weight of the enamine).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50 psi) in a Parr hydrogenation apparatus. Shake the reaction for 1.5-3 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filtrate with 5% HCl and then brine. Dry the organic layer (MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure methyl 4-bromo-1H-indole-6-carboxylate.[4]
Step 3: Hydrolysis to this compound
-
Reaction Setup: Dissolve the methyl ester in a mixture of methanol and water.
-
Base Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 eq).
-
Heating: Heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction, remove the methanol under reduced pressure, and dilute with water. Acidify the aqueous solution with 10% HCl until a precipitate forms.
-
Isolation: Collect the solid by filtration, wash with water, and dry to yield the final product, this compound.
Caption: Workflow for the Leimgruber-Batcho Synthesis.
Method 2: The Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most versatile methods for constructing the indole core.[5] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[5] While powerful, the classical Fischer synthesis can suffer from reproducibility issues related to the harsh acidic conditions and high temperatures, which can lead to side reactions and tar formation.
Chemical Rationale and Reproducibility Insights
The reaction proceeds via the formation of a phenylhydrazone, which tautomerizes to an enamine. A critical[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the indole.[5] The choice of acid catalyst (Brønsted or Lewis acids) and solvent is crucial for success and reproducibility. Polyphosphoric acid (PPA) is a common choice, but others like zinc chloride (ZnCl₂) or ethanolic sulfuric acid can be effective.[5]
For the synthesis of carboxylated indoles, starting with the corresponding hydrazine-substituted benzoic acid or its ester is necessary. A patent for the synthesis of the related 4-bromo-7-methylindole-2-carboxylic acid provides a highly detailed and reproducible three-step procedure that can be readily adapted.[6] The use of a two-phase solvent system and specific temperature controls in the patent suggests these are critical parameters for ensuring a clean and reproducible reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented Fischer indole synthesis for a similar bromo-carboxyindole derivative.[6]
Step 1: Synthesis of the Arylhydrazone
-
Reaction Setup: Dissolve (3-bromo-5-carboxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Reagent Addition: Slowly add ethyl pyruvate (1.0-1.1 eq) to the solution.
-
Heating: Heat the mixture to 30-50 °C for 0.5-1.0 hour, then briefly bring to reflux (5-15 minutes).
-
Isolation: Cool the reaction mixture to room temperature. The resulting phenylhydrazone often precipitates as a crystalline solid and can be collected by filtration.
Step 2: Synthesis of Ethyl 4-bromo-1H-indole-6-carboxylate (Fischer Cyclization)
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine the arylhydrazone from Step 1 with a suitable high-boiling solvent like ethylene glycol.
-
Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂).
-
Heating: Heat the reaction mixture to 150-170 °C for 2-4.5 hours. Careful temperature control is critical to minimize side-product formation.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the ethyl ester.
Step 3: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl ester in ethanol at room temperature.
-
Base Addition: Add an aqueous solution of potassium hydroxide (10% solution, ~2.5 eq).
-
Reaction Time: Stir the mixture at room temperature. The hydrolysis may result in the precipitation of the potassium salt of the product. The reaction can be left overnight.
-
Work-up: Filter the hydrolysate. The collected solid can be redissolved in water.
-
Acidification: Acidify the aqueous solution with 10% hydrochloric acid to precipitate the free carboxylic acid.
-
Isolation: Collect the white solid by filtration, wash with water, and dry to obtain the final product.[6]
Caption: Workflow for the Fischer Indole Synthesis.
Performance Comparison and Reproducibility Analysis
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Materials | Substituted o-nitrotoluenes | Substituted arylhydrazines |
| Key Reagents | DMFDMA, Pd/C or other reducing agents | Pyruvic acid ester, ZnCl₂ or other acids |
| Reaction Conditions | Milder (Step 1: ~110°C; Step 2: rt, 50 psi) | Harsher (Step 2: 150-170°C) |
| Typical Yields | Generally high (often >70% over 2 steps)[4] | Variable, can be high with optimization (>70%)[6] |
| Scalability | Generally good; hydrogenation is standard | Can be challenging due to high temps & tarring |
| Reproducibility | High; multiple reduction methods add robustness | Moderate; highly sensitive to acid, temp, and substrate |
| Key Advantages | Mild conditions, high yields, regiochemical control | Wide availability of starting hydrazines |
| Potential Issues | Availability of specific o-nitrotoluenes | Tar/polymer formation, potential for isomer formation |
Expert Analysis on Reproducibility
The Leimgruber-Batcho synthesis is generally considered the more reproducible and scalable method for 2,3-unsubstituted indoles. Its operational simplicity and the mild conditions of the reductive cyclization step contribute significantly to its reliability. The hydrogenation is a well-understood, robust industrial process, and the availability of multiple, well-documented reduction protocols provides valuable flexibility. The primary challenge lies in the synthesis of the requisite substituted o-nitrotoluene, which may require a separate, multi-step synthesis.
The Fischer indole synthesis , while classic and versatile, presents more significant reproducibility challenges. The high-temperature, strongly acidic cyclization step is prone to side reactions, leading to the formation of polymeric tars and other impurities that can complicate purification and lower yields. Reproducibility is highly dependent on precise control over temperature, reaction time, and the nature of the acid catalyst. However, for specific substrates where a detailed, optimized protocol exists—such as in a patent—the reproducibility can be significantly improved. The ready commercial availability of a wide variety of arylhydrazines remains a major advantage of this route.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-BROMO-1-METHYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Novelty and Patentability of 4-Bromo-1H-indole-6-carboxylic Acid Derivatives
Introduction: The Strategic Value of the 4-Bromo-1H-indole-6-carboxylic Acid Scaffold
In the landscape of modern drug discovery, the indole nucleus stands as a quintessential "privileged structure," a molecular framework that consistently demonstrates the ability to bind to a wide array of biological targets. Its derivatives are the cornerstone of numerous approved therapeutics.[1][2] Within this broad class, the This compound scaffold has emerged as a particularly compelling starting point for the development of novel therapeutic agents, especially in oncology.
This guide provides an in-depth analysis of this specific scaffold, moving beyond a mere survey of existing literature. It is designed to equip researchers, medicinal chemists, and drug development professionals with the critical insights and methodologies required to assess the novelty and patentability of their own derivatives. We will explore the intricate interplay of its structural components, dissect the existing patent landscape, provide comparative biological data, and offer detailed experimental protocols to validate new chemical entities.
Deconstructing the Scaffold: A Trifecta of Functionality
The therapeutic potential of this compound derivatives stems from the unique combination of its three key structural features. The strategic arrangement of the indole ring, the bromine atom at the 4-position, and the carboxylic acid at the 6-position creates a versatile platform for targeted drug design.[3]
-
The Indole Nucleus: This bicyclic aromatic system is the core pharmacophore. Its electron-rich nature allows for a variety of intermolecular interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking, which are crucial for binding to protein targets like kinase active sites.[1]
-
The Carboxylic Acid Group: Far from being a passive component, the carboxylic acid at the 6-position is a critical pharmacophore.[3] It can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in target proteins. Furthermore, its acidic nature can be leveraged to improve solubility and formulate physiologically acceptable salts.[4][5]
-
The 4-Position Bromine Atom: The bromine substituent is a key modulator of the scaffold's properties. It enhances both the selectivity and potency of derivatives and serves as a versatile synthetic "handle."[3] This position allows for further molecular elaboration through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the systematic exploration of the chemical space and the optimization of lead compounds.[3][6]
Patent Landscape and the Quest for Novelty
The patenting of indole derivatives is a mature field, with foundational patents dating back decades.[4][7][8][9][10] For a new derivative of this compound to be considered patentable, it must satisfy three primary criteria: novelty, non-obviousness (inventive step), and utility.
-
Novelty: The exact chemical structure must not have been previously disclosed in any public forum (patents, scientific literature, etc.). This is a straightforward, absolute requirement.
-
Non-Obviousness: This is the most subjective and often the most challenging hurdle. The new derivative must not be an obvious modification of a known compound to a person skilled in the art. For instance, simply replacing a methyl group with an ethyl group on a known active compound might be considered obvious. However, if that change leads to an unexpected and significant improvement in activity, selectivity, or a reduction in toxicity, it can form the basis of an inventive step.
-
Utility: The compound must have a specific, substantial, and credible utility. In drug development, this is typically a demonstrated therapeutic application, such as the ability to inhibit a specific enzyme or kill cancer cells.[2]
The key to establishing patentability for new derivatives of this scaffold often lies in demonstrating unexpected results. This could manifest as:
-
Superior Potency: Achieving significantly lower IC₅₀ values against a target compared to structurally similar compounds.
-
Enhanced Selectivity: Showing potent activity against a desired target (e.g., EGFR) while having minimal activity against other related kinases, potentially reducing off-target side effects.
-
Novel Mechanism of Action: Discovering that the derivative acts through a previously unknown biological pathway.
-
Improved Physicochemical Properties: Demonstrating better solubility, metabolic stability, or oral bioavailability.
Comparative Analysis: Performance Against Established Kinase Inhibitors
Derivatives of the indole-6-carboxylic acid scaffold have shown significant promise as multi-target antiproliferative agents, particularly as inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical targets in cancer therapy.[11]
The following table summarizes representative in vitro cytotoxicity data for novel indole derivatives compared to the standard-of-care EGFR inhibitor, Erlotinib. This data illustrates how modifications to the core scaffold can yield compounds with potent anticancer activity.
| Compound | Target(s) | Modification on Indole Core | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) | Reference |
| Derivative 4a | EGFR | Hydrazine-1-carbothioamide | 1.83 | 2.15 | 2.41 | [11] |
| Derivative 6c | VEGFR-2 | 1,3,4-Oxadiazole with 4-Cl Ph | 2.07 | 2.39 | 2.89 | [11] |
| Derivative 3a | EGFR | Carbothioamide | 2.1 | 2.6 | 2.3 | [1] |
| Erlotinib | EGFR | N/A (Quinazoline core) | 2.5 | 3.1 | 2.9 | [1][11] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals critical insights. The introduction of hydrazine-1-carbothioamide (Derivative 4a) and specific substituted oxadiazole moieties (Derivative 6c) on the indole core results in compounds with cytotoxic potency superior to that of Erlotinib against several cancer cell lines.[11] Molecular docking studies have shown that these derivatives fit well within the active sites of their respective kinase targets.[1][11] For example, Derivative 4a, with an unsubstituted phenyl ring, showed the highest EGFR inhibitory activity, while Derivative 6c, featuring a chloro group at the 4-position of its aromatic ring, was the most potent VEGFR-2 inhibitor.[11] This highlights the importance of specific substitutions in tuning both potency and target selectivity.
Core Experimental Methodologies
To rigorously assess the novelty and utility of new derivatives, standardized and reproducible experimental protocols are paramount. The following sections detail the synthesis of a representative derivative and a fundamental biological evaluation assay.
Protocol 1: Synthesis of Indole-6-carbohydrazide Derivatives
This protocol describes a general two-step synthesis starting from methyl 1-methyl-1H-indole-6-carboxylate, a common intermediate.
Rationale: This synthetic route is efficient and modular. The initial formation of the hydrazide is a robust reaction that provides a versatile intermediate. This intermediate can then be reacted with a wide variety of aldehydes or isothiocyanates to rapidly generate a library of diverse derivatives for screening.
Step 1: Synthesis of 1-methyl-1H-indole-6-carbohydrazide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl 1-methyl-1H-indole-6-carboxylate (1.0 eq) in ethanol (20 mL).
-
Reagent Addition: Add hydrazine hydrate (10.0 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 50% ethyl acetate in hexane).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure hydrazide intermediate.
Step 2: Synthesis of N'-substituted-1-methyl-1H-indole-6-carbohydrazide (Example: Carbothioamide Derivatives)
-
Reaction Setup: Dissolve the hydrazide intermediate (1.0 eq) from Step 1 in absolute ethanol in a 50 mL round-bottom flask.
-
Reagent Addition: Add the desired substituted phenyl isothiocyanate (1.1 eq) to the solution.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture. The product will typically precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) if further purification is required.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][11]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Rationale: The MTT assay is a standard, colorimetric method for assessing cell metabolic activity. As viable cells can convert the MTT tetrazolium salt to a purple formazan product, the amount of formazan produced is directly proportional to the number of living cells. This allows for the quantitative determination of a compound's cytotoxic effect.
-
Cell Culture: Seed human cancer cells (e.g., A549, HepG2, or HCT-116) into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized indole derivatives in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Erlotinib). Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Visualizing Workflows and Pathways
To better conceptualize the processes involved in developing and assessing these derivatives, the following diagrams illustrate a typical synthetic workflow and a key biological pathway targeted by these compounds.
Caption: General synthetic workflow for creating diverse derivatives.
Caption: Simplified EGFR signaling pathway and inhibition mechanism.
Framework for Assessing Novelty and Patentability
Based on the preceding analysis, researchers can use the following logical framework to guide their assessment of new this compound derivatives.
Caption: Decision-making framework for patentability assessment.
By systematically addressing these questions with robust experimental data, researchers can build a compelling case for the novelty and patentability of their this compound derivatives, paving the way for the next generation of targeted therapeutics.
References
- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1-methyl-1H-indole-6-carboxylic acid|97%|CAS 1782217-26-8 [benchchem.com]
- 4. WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indole derivatives - Patent US-5227386-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. IL41350A - Indole-carboxylic acid derivatives,processes for the preparation thereof and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 9. US5545644A - Indole derivatives - Google Patents [patents.google.com]
- 10. US2919280A - Production of salts of indole carboxylic acid compounds - Google Patents [patents.google.com]
- 11. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1H-indole-6-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-1H-indole-6-carboxylic acid, grounded in scientific principles and regulatory compliance. The causality behind each step is explained to foster a culture of safety and operational excellence within your laboratory.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough understanding of its potential hazards is essential. While specific toxicological properties for this compound are not extensively documented, data from structurally similar bromo-indole compounds provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and potential harm if ingested or inhaled.[1][2]
Core Principle: The foundation of safe disposal is a comprehensive understanding of the material's risks. Always consult the Safety Data Sheet (SDS) as the primary source of information.[3]
Table 1: GHS Hazard Summary for Structurally Similar Bromo-Indole Compounds
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | [1][2] |
| Acute toxicity, oral | H302 | Harmful if swallowed | [2] |
Note: This table is a composite based on similar compounds. Always refer to the specific SDS for the exact product in use.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, especially the weighing of the solid and the addition of waste to its container, must be performed inside a certified chemical fume hood.[4][5] This is critical to prevent the inhalation of fine dust particles which can cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Your PPE is the last line of defense. Its selection must be based on a thorough risk assessment.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale | Source(s) |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against dust particles causing serious eye irritation. | [6][7] |
| Hand | Nitrile gloves, inspected for integrity before use. | Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste. | [6] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. | [1] |
| Respiratory | Not typically required when using a fume hood. If a hood is unavailable, a NIOSH-approved respirator for particulates is necessary. | Ensures protection from inhaling irritating dust. | [7][8] |
Waste Characterization and Segregation: The Critical Step
Proper segregation is the most crucial aspect of chemical waste management. Miscategorizing waste can lead to dangerous chemical reactions, improper treatment, and increased disposal costs.
Causality: this compound is classified as a halogenated organic waste .[9] The presence of the bromine atom places it in this specific category. Halogenated waste streams require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[9][10] Mixing this waste with non-halogenated solvents can contaminate a much larger volume of waste, significantly increasing disposal costs and environmental burden.[11]
Caption: Waste Segregation Decision Tree.
DO NOT MIX WITH:
-
Non-halogenated organic waste: (e.g., acetone, hexane, ethanol)[11]
-
Aqueous waste: (acids, bases, heavy metal solutions)[9]
-
Oxidizing agents: (e.g., nitrates, perchlorates, permanganates)[12][13]
-
Strong bases: While it is a carboxylic acid, do not attempt to neutralize it in the waste container. Neutralization should only be done as a specific procedural step if required, not as part of waste co-mingling.
On-Site Accumulation and Storage Protocol
Proper storage while awaiting pickup by Environmental Health & Safety (EHS) or a licensed contractor is governed by regulations to prevent spills and accidental exposures.
-
Container Selection: Use a designated, chemically compatible container provided by your institution's EHS department, typically for halogenated organic waste.[4][14] The container must have a secure, threaded cap.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[14] Affix a "Hazardous Waste" tag and clearly list all constituents by their full chemical name—no abbreviations.[4][14] Specify "this compound (Solid)" and any solvents used.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4] This area must be at or near the point of generation.
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[4]
-
Container Management: Keep the waste container closed at all times except when adding waste.[11][14] Do not overfill; stop at 80-90% capacity to allow for expansion.
Step-by-Step Disposal Workflow
This workflow outlines the direct actions a researcher should take from the point of generation to final handoff.
Caption: Laboratory Disposal Workflow.
Disposal Method: The ultimate disposal method for this compound is through a licensed professional waste disposal company.[10] The standard and required method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[9][10] Land disposal of halogenated organic compounds is heavily restricted by the EPA.[15]
Spill and Emergency Procedures
Accidents can happen. Preparedness is key to a safe and effective response.
-
Alert Personnel: Immediately alert colleagues in the vicinity and evacuate the immediate area if necessary.[6]
-
Assess the Spill: For a small spill of solid material within a fume hood, you may proceed with cleanup. For large spills or any spill outside of containment, contact your institution's emergency line and EHS department immediately.[14][16]
-
Cleanup of Small Spills (Solid):
-
Ensure your PPE is intact.
-
Gently sweep up the solid material to avoid creating dust.[8][10] Do not use a vacuum unless it is explosion-proof.
-
Place the swept-up material and any contaminated cleaning supplies (e.g., pads, paper towels) into a sealed, clearly labeled bag or container.
-
Tag the container as "Hazardous Waste" and dispose of it along with your this compound waste.[4][14]
-
-
Decontamination: Wipe the spill area with an appropriate solvent (e.g., soapy water), and dispose of the cleaning materials as hazardous waste.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][10]
-
In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the responding physician.[10]
-
Regulatory Context
Adherence to these protocols is not just best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[17][18] Halogenated organic compounds are specifically regulated, and their disposal is subject to stringent standards to protect human health and the environment.[15][19] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes training on the hazards of and protective measures for chemicals like this compound.[3]
By following this guide, you contribute to a robust safety culture, ensure regulatory compliance, and protect our environment for the future.
References
- 1. aksci.com [aksci.com]
- 2. 4-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4042604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. capotchem.cn [capotchem.cn]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. nj.gov [nj.gov]
- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. p2infohouse.org [p2infohouse.org]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Personal protective equipment for handling 4-Bromo-1H-indole-6-carboxylic acid
Comprehensive Safety and Handling Guide: 4-Bromo-1H-indole-6-carboxylic acid
This guide provides essential safety protocols and handling procedures for this compound (CAS No. 374633-27-9). As the toxicological properties of this compound have not been fully investigated, a cautious approach is paramount.[1] This document synthesizes available data with established best practices for handling halogenated aromatic compounds to ensure the safety of researchers and laboratory personnel.
Hazard Assessment and Core Principles
This compound is a research chemical for laboratory use.[1] While specific toxicity data is limited, its structure as a halogenated indole derivative necessitates careful handling to mitigate potential risks. Similar compounds, such as other bromoindoles, are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, it is prudent to treat this chemical as potentially hazardous through all routes of exposure: inhalation, ingestion, and skin contact.
The foundational principle for handling this compound is the Precautionary Principle . All operations should be designed to minimize the potential for exposure. This includes the consistent use of appropriate personal protective equipment (PPE), adherence to engineering controls, and meticulous implementation of safe handling and disposal procedures. A thorough risk assessment should be conducted for any new or modified procedure involving this compound.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[5] | Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[2] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant, disposable nitrile gloves are the minimum requirement.[4] Consider double-gloving for enhanced protection. Gloves must be inspected for tears or punctures before use.[6] | Prevents direct skin contact. Proper glove removal technique is critical to avoid contaminating the skin. Contaminated gloves should be disposed of immediately as chemical waste. |
| Body Protection | A laboratory coat is mandatory.[4] For procedures with a higher risk of contamination, chemically resistant aprons or coveralls should be considered.[7][8] | Protects against spills and contamination of personal clothing. Laboratory coats should be kept clean and regularly laundered. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., OV/AG/P99) should be used.[1] | Although specific inhalation toxicity is not well-documented, the compound may cause respiratory irritation.[1] A fume hood is the primary engineering control to prevent inhalation. |
Operational and Handling Plan
A systematic workflow is critical for safely managing this compound from receipt to disposal. The following diagram and procedural steps outline a self-validating system for safe handling.
Caption: A typical workflow for safely handling this compound.
Step-by-Step Handling Procedures:
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[1]
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[9][10]
-
Prepare your designated work area, typically a certified chemical fume hood, by ensuring it is clean and uncluttered.
-
Assemble all necessary equipment and reagents before introducing the this compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling the Compound:
-
All manipulations of the solid compound, including weighing, should be performed within a chemical fume hood to prevent the generation and inhalation of dust.[1]
-
Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep containers of the chemical tightly closed when not in use.[9][11]
-
-
Spill and Emergency Procedures:
-
Small Spills: In a fume hood, absorb the spill with an inert material such as vermiculite or sand.[5] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][9] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal:
-
Solid Waste: Collect any solid this compound and contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for halogenated organic waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for halogenated organic waste.[5] Do not mix with incompatible waste streams.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., acetone) in a fume hood. The rinsate should be collected as halogenated organic waste.[5] The cleaned glassware can then be washed according to standard laboratory procedures.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[5]
References
- 1. capotchem.cn [capotchem.cn]
- 2. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
